molecular formula C3H4NNaO5 B7817628 Sodium nitromalonaldehyde

Sodium nitromalonaldehyde

Cat. No.: B7817628
M. Wt: 157.06 g/mol
InChI Key: DQQCQHYLSWEYSN-UHFFFAOYSA-N
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Description

Sodium nitromalonaldehyde is a useful research compound. Its molecular formula is C3H4NNaO5 and its molecular weight is 157.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-nitropropanedial;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2H;;1H2/q-1;+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQCQHYLSWEYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Sodium Nitromalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of sodium nitromalonaldehyde (B3023284), a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

Sodium nitromalonaldehyde is an organic compound that exists in both anhydrous and monohydrate forms. The monohydrate is the more commonly supplied form.

CAS Number:

  • This compound Monohydrate: 34461-00-2[1][2][3][4]

  • This compound (Anhydrous): 34461-00-2[5][6]

Synonyms: (1-Formyl-1-nitro-2-oxoethyl) sodium, 3-Hydroxy-2-nitro-2-propenal sodium salt, Sodium nitromalondialdehyde.[4]

The quantitative properties of this compound are summarized in the table below.

PropertyAnhydrous FormMonohydrate Form
Molecular Formula C₃H₂NNaO₄[1][4][5]C₃H₂NNaO₄·H₂O[2]
Molecular Weight 139.04 g/mol [1][4][5]157.06 g/mol [2]
Appearance -White crystalline solid[1][7], Pink or tan needles[8]
Melting Point -120-124 °C[1]
Boiling Point 257.1 °C at 760 mmHg[3]-
Flash Point 126.1 °C[1][3]Not Applicable
Vapor Pressure 0.00222 mmHg at 25 °C[1][3]-
Solubility Soluble in water and polar organic solvents[1][7]Soluble in water and polar organic solvents[1][7]
Storage Temperature 2-8 °C[5]2-8 °C

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Hazards: It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes severe skin burns and eye damage.[1][7] It is also classified as highly flammable and is reported to react violently with water.[1][7] Caution is advised as it may form explosive peroxides and is considered impact-sensitive and thermally unstable.[1][7][8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including eye shields, face shields, gloves, and a P3 respirator cartridge or N95 dust mask, should be worn when handling this compound.

  • Storage: Store in a cool, dry place, away from sources of ignition, at a temperature between 2-8°C.[5] It is classified under Storage Class 8A for combustible, corrosive hazardous materials.

Experimental Protocols: Synthesis

A reliable method for the preparation of this compound monohydrate is documented in Organic Syntheses.[8] The procedure involves the reaction of mucobromic acid with sodium nitrite (B80452).

Materials:

  • 2-liter three-necked round-bottomed flask

  • Thermometer, dropping funnel, mechanical stirrer, gas vent

  • Mucobromic acid (258 g, 1 mole)

  • Sodium nitrite (258 g, 3.74 moles)

  • 95% Ethanol (B145695) (650 ml)

  • Water (350 ml)

  • Ice bath

Procedure:

  • Preparation of Sodium Nitrite Solution: In the flask, dissolve 258 g of sodium nitrite in 250 ml of water. Heat and stir the mixture to ensure complete dissolution.

  • Preparation of Mucobromic Acid Solution: Dissolve 258 g of mucobromic acid in 250 ml of warm 95% ethanol.

  • Reaction: Transfer the mucobromic acid solution to the dropping funnel. Add it dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, turning the solution deep red and evolving gas.

  • Temperature Control: Maintain the reaction temperature at 54 ± 1°C using an ice bath as needed.

  • Stirring and Cooling: After the addition is complete, stir the mixture for an additional 10 minutes at the same temperature. Then, cool the mixture to 0–5°C in an ice bath, which will cause a fine, yellow precipitate to form.

  • Isolation of Crude Product: Collect the yellow precipitate on a pre-chilled Büchner funnel.

  • Recrystallization: Transfer the moist crude product to a 1-liter flask. Add a mixture of 400 ml of 95% ethanol and 100 ml of water and heat to boiling.

  • Purification: Filter the hot solution to remove any fine yellow solid impurities. Cool the clear red filtrate to 0–5°C to induce crystallization.

  • Final Product: Collect the recrystallized product, which appears as pink or tan needles, on a Büchner funnel and air-dry at room temperature. The expected yield is 57–65 g (36–41%).[8]

A simpler, alternative method involves the reaction of nitromalonaldehyde with sodium hydroxide, followed by filtration, crystallization, and drying.[1][7]

G Synthesis of this compound Monohydrate cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product Mucobromic_Acid Mucobromic Acid in Ethanol Reaction Dropwise addition at 54°C Mucobromic_Acid->Reaction Sodium_Nitrite Sodium Nitrite in Water Sodium_Nitrite->Reaction Cooling_Precipitation Cool to 0-5°C & Precipitate Reaction->Cooling_Precipitation Stir 10 min Filtration1 Filter Crude Product Cooling_Precipitation->Filtration1 Recrystallization Recrystallize from Ethanol/Water Filtration1->Recrystallization Filtration2 Filter Pure Product Recrystallization->Filtration2 Drying Air Dry Filtration2->Drying Final_Product This compound Monohydrate Drying->Final_Product G Applications of this compound cluster_synthesis Organic Synthesis cluster_drugdev Drug Development cluster_materials Materials Science Reagent This compound Rearrangement Rearrangement Reactions Reagent->Rearrangement Ring_Closing Ring-Closing Reactions Reagent->Ring_Closing Pigments Pigment Synthesis Reagent->Pigments Kinase_Modulators c-Kit Kinase Modulators Reagent->Kinase_Modulators HEDM High-Energy-Density Materials (HEDMs) Reagent->HEDM Explosives Eco-Friendly Explosives (TNT) Reagent->Explosives

References

Synthesis and Characterization of Sodium Nitromalonaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nitromalonaldehyde (B3023284) is a versatile C3 synthon utilized in the synthesis of a wide array of heterocyclic compounds, making it a valuable reagent in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, purification, and characterization. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective use in the laboratory.

Introduction

Sodium nitromalonaldehyde, also known as sodium 2-nitro-1,3-propanedial, exists as a stable, water-soluble solid, typically as the monohydrate. Its synthetic utility stems from the presence of two electrophilic aldehyde functionalities and a nucleophilic central carbon atom, allowing for a variety of condensation and substitution reactions. This guide details a well-established synthetic procedure and provides key characterization data to ensure the identity and purity of the compound.

Synthesis of this compound Monohydrate

A reliable method for the preparation of this compound monohydrate involves the reaction of mucobromic acid with an excess of sodium nitrite (B80452) in an aqueous ethanol (B145695) solution.[1][2]

Experimental Protocol

Materials:

  • Mucobromic acid

  • Sodium nitrite

  • 95% Ethanol

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Gas vent

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure: [1][2]

  • In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 mL of water. Heat the mixture with stirring to facilitate dissolution.

  • Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol.

  • Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70–80 minutes. A mildly exothermic reaction will occur, and the solution will turn deep red with the evolution of gas.

  • Maintain the reaction temperature at 54 ± 1°C by intermittent cooling with an ice bath.

  • After the addition is complete, continue stirring for an additional 10 minutes at the same temperature.

  • Cool the reaction mixture to 0–5°C in an ice bath with continuous stirring. A fine, yellow precipitate will form.

  • Collect the crude product by vacuum filtration using a pre-chilled Büchner funnel.

  • Transfer the moist filter cake to a 1-L flask and add a mixture of 400 mL of 95% ethanol and 100 mL of water. Heat the mixture to boiling.

  • Filter the hot solution to remove any insoluble yellow solids.

  • Cool the clear red filtrate to 0–5°C to induce crystallization.

  • Collect the recrystallized pink or tan needles of this compound monohydrate by vacuum filtration and air-dry at room temperature.

Yield: 57–65 g (36–41% theoretical yield).[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product react1 Mucobromic Acid in Ethanol reaction Reaction at 54 ± 1°C react1->reaction react2 Sodium Nitrite in Water react2->reaction cool Cooling to 0-5°C reaction->cool filter1 Filtration of Crude Product cool->filter1 recrystallize Recrystallization from Ethanol/Water filter1->recrystallize filter2 Filtration of Pure Product recrystallize->filter2 dry Air Drying filter2->dry product This compound Monohydrate dry->product

A flowchart illustrating the synthesis of this compound monohydrate.

Proposed Reaction Mechanism

The reaction of mucobromic acid with sodium nitrite is complex. A plausible mechanism is proposed below, involving nucleophilic attack, rearrangement, and elimination steps.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Rearrangement & Elimination cluster_step3 Step 3: Further Reaction with Nitrite cluster_step4 Step 4: Tautomerization & Deprotonation A Mucobromic Acid C Intermediate 1 A->C Nucleophilic attack on carbonyl carbon B Nitrite Ion (NO₂⁻) B->C D Intermediate 1 E Intermediate 2 D->E Decarboxylation & Bromide elimination F Intermediate 2 H Intermediate 3 F->H Nucleophilic substitution of Bromide G Nitrite Ion (NO₂⁻) G->H I Intermediate 3 J Nitromalonaldehyde I->J Tautomerization K This compound (Enolate) J->K Deprotonation by base (OH⁻/NO₂⁻)

A proposed reaction mechanism for the formation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound monohydrate is provided in the table below.

PropertyValueReference
Molecular Formula C₃H₂NNaO₄ · H₂O[3][4]
Molecular Weight 157.06 g/mol [4]
Appearance Pink or tan needles[1]
Melting Point 120-124 °C[4]
Solubility Soluble in water and polar organic solvents[5]
CAS Number 34461-00-2[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (D₂O):

Chemical Shift (ppm)MultiplicityAssignment
~8.5s-CH=O

Predicted ¹³C NMR Spectrum (D₂O):

Chemical Shift (ppm)Assignment
~185C=O
~120C-NO₂

Note: These are predicted chemical shifts and should be used as a reference. Experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 (broad)O-HStretching (water of hydration)
~2850, ~2750C-HAldehydic C-H stretching
~1700-1680C=OCarbonyl stretching
~1600-1550C=CEnolate C=C stretching
~1550, ~1350N-OAsymmetric and symmetric NO₂ stretching
UV-Visible Spectroscopy

The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to n→π* and π→π* electronic transitions of the conjugated system. The exact λmax would depend on the solvent used.

Crystallographic Data

To date, no publicly available crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD). X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Safety Information

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[4] It is also reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[1][2] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound monohydrate, along with a summary of its physicochemical and expected spectroscopic properties. The provided workflows and proposed mechanism offer a deeper understanding of this important synthetic building block. While experimental characterization data is limited in the public domain, the information compiled here serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors. Further characterization, particularly through NMR, IR, and X-ray crystallography, is encouraged to build upon the existing knowledge base for this versatile reagent.

References

Sodium Nitromalonaldehyde: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of sodium nitromalonaldehyde (B3023284), a key reagent in organic synthesis. The document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

Sodium nitromalonaldehyde is an organic salt. The anionic component, nitromalonaldehyde, is a three-carbon dialdehyde (B1249045) with a nitro group attached to the central carbon. The negative charge is delocalized across the oxygen atoms of the carbonyl and nitro groups. The IUPAC name for the sodium salt is sodium 3-hydroxy-2-nitro-2-propenal [1][2]. Other systematic names include the sodium salt of nitromalonaldehyde and (1-Formyl-1-nitro-2-oxoethyl) sodium[1][2][3][4]. The compound is often available as a monohydrate.

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. The data primarily pertains to the monohydrate form, which is the common commercial form.

PropertyValueSource(s)
Molecular Formula C₃H₂NNaO₄ (anhydrous)[4][5][6][7]
C₃H₂NNaO₄·H₂O (monohydrate)[2][8]
Molecular Weight 139.04 g/mol (anhydrous)[5][6][7]
157.06 g/mol (monohydrate)[1][2][8]
CAS Number 34461-00-2[1][2][4][5][7][8][9]
Melting Point 120-124 °C[2][5]
Appearance White crystalline solid, pink or tan needles[3][5]
Solubility Soluble in water and polar organic solvents[5]
Storage Temperature 2-8°C[2][5]

Experimental Protocol: Synthesis of this compound Monohydrate

The following procedure is a modification of the method of Hill and Torrey, as described in Organic Syntheses.[3]

Materials:

Equipment:

  • 2-liter three-necked round-bottomed flask

  • Thermometer

  • Dropping funnel

  • Mechanical stirrer

  • Gas vent

  • Ice bath

  • Büchner funnel

Procedure:

  • In a 2-liter three-necked round-bottomed flask equipped with a thermometer, dropping funnel, mechanical stirrer, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water. Heat the mixture with stirring to dissolve the solid.

  • Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol.

  • Place the mucobromic acid solution in the dropping funnel and add it dropwise to the sodium nitrite solution over a period of 70–80 minutes with constant stirring.

  • A mildly exothermic reaction will occur, the solution will turn deep red, and gas will be evolved. Maintain the reaction temperature at 54 ± 1°C by intermittent application of an ice bath.

  • After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.

  • Cool the mixture to 0–5°C using an ice bath while stirring continuously.

  • Collect the fine, yellow precipitate on a pre-chilled Büchner funnel.

  • Transfer the slightly moist crude product to a 1-liter flask and add a mixture of 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.

  • Filter the hot solution to remove any fine yellow solid.

  • Cool the clear red filtrate to 0–5°C.

  • Collect the recrystallized product, which appears as pink or tan needles of this compound monohydrate, on a Büchner funnel.

  • Dry the product in the air at room temperature. The expected yield is 57–65 g (36–41%).[3]

Logical Workflow for Synthesis:

G Synthesis Workflow of this compound reagents Mucobromic Acid + Sodium Nitrite dissolution Dissolve in Ethanol/Water reagents->dissolution reaction Reaction at 54°C dissolution->reaction precipitation Cooling and Precipitation reaction->precipitation filtration1 Crude Product Filtration precipitation->filtration1 recrystallization Recrystallization from Ethanol/Water filtration1->recrystallization filtration2 Final Product Filtration recrystallization->filtration2 product This compound Monohydrate filtration2->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Sodium Nitromalonaldehyde Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of sodium nitromalonaldehyde (B3023284) monohydrate. The information is curated for professionals in research and drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual workflows to facilitate understanding and application.

Core Properties of Sodium Nitromalonaldehyde Monohydrate

This compound monohydrate is a white crystalline solid.[1] It is recognized for its utility as a reagent in organic synthesis.[1] Key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number34461-00-2[2]
Molecular FormulaC₃H₂NNaO₄·H₂O[2]
Molecular Weight157.06 g/mol [2]
AppearanceWhite crystalline solid[1]
Melting Point120-124 °C
Storage Temperature2-8°C

Solubility Profile

Quantitative Solubility Data
SolventTemperature (°C)Solubility ( g/100 mL)
Water25Data not available
40Data not available
60Data not available
Ethanol25Data not available
Methanol25Data not available
Dimethyl Sulfoxide (DMSO)25Data not available
Acetonitrile25Data not available
Experimental Protocol for Solubility Determination

This protocol is adapted from standard methods for determining the solubility of organic compounds.[3][4][5]

Objective: To quantitatively determine the solubility of this compound monohydrate in various solvents at different temperatures.

Materials:

  • This compound monohydrate

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound monohydrate to a series of vials, each containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C, 40°C, 60°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe.

    • Immediately filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted solutions using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound monohydrate.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

Stability Profile

This compound monohydrate exhibits limited stability, being sensitive to heat and light.[1] It is reported to have "certain thermal stability" but will decompose at high temperatures and under sunlight.[1] A recommended storage temperature of 2-8°C underscores its thermal lability.

Summary of Stability Data
Stability ParameterConditionsObservations/Results
Thermal Stability Long-term (e.g., 25°C/60% RH)Data not available
Accelerated (e.g., 40°C/75% RH)Data not available
High TemperatureDecomposes. Melting point: 120-124°C
Photostability ICH Q1B Option I or IIData not available
Hydrolytic Stability pH 3, 7, 9Data not available
Experimental Protocols for Stability Assessment

The following protocols are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[6][7][8][9]

Objective: To evaluate the thermal stability of this compound monohydrate under various temperature and humidity conditions.

Materials:

  • This compound monohydrate

  • Stability chambers with controlled temperature and humidity

  • Appropriate containers (e.g., glass vials with inert stoppers)

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Sample Preparation:

    • Place a sufficient quantity of the compound into appropriate containers.

    • Store the samples in stability chambers under the following conditions as per ICH guidelines:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points for Testing:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analysis:

    • At each time point, remove a sample and analyze it using a validated stability-indicating method to determine the purity of the compound and quantify any degradation products.

    • Physical properties such as appearance and color should also be documented.

Objective: To assess the stability of this compound monohydrate when exposed to light.

Procedure:

  • Follow the guidelines outlined in ICH Q1B.

  • Expose the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light to allow for comparison.

  • Analyze the exposed and control samples for purity and degradation products using a validated stability-indicating method.

Objective: To determine the stability of this compound monohydrate in aqueous solutions at different pH values.

Procedure:

  • Prepare solutions of the compound in buffered aqueous solutions at a range of pH values (e.g., pH 3, 7, and 9).

  • Store these solutions at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated testing).

  • At specified time intervals, withdraw aliquots and analyze them using a validated stability-indicating method to measure the concentration of the parent compound and any degradation products.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_solubility Solubility Determination Workflow prep Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature prep->equilibrate sample Sample and Filter Supernatant equilibrate->sample quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining the solubility of this compound monohydrate.

G cluster_stability Stability Testing Workflow cluster_conditions Exposure Conditions start Prepare Samples thermal Thermal (ICH Q1A) start->thermal photo Photostability (ICH Q1B) start->photo hydrolytic Hydrolytic (pH variation) start->hydrolytic analyze Analyze at Time Points for Purity and Degradants thermal->analyze photo->analyze hydrolytic->analyze evaluate Evaluate Stability Profile and Degradation Pathways analyze->evaluate

Caption: General workflow for assessing the stability of this compound monohydrate.

References

An In-depth Technical Guide to Sodium Nitromalonaldehyde: History, Discovery, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nitromalonaldehyde (B3023284), a versatile C3 building block, has been a compound of significant interest in organic synthesis for over a century. This technical guide provides a comprehensive overview of its history, from its initial discovery and structural elucidation to its modern applications. Detailed experimental protocols for its synthesis are presented, alongside a compilation of its physicochemical and spectroscopic properties. The document explores its utility as a precursor in the synthesis of various heterocyclic compounds, with a particular focus on its role in the development of pharmaceutical agents, including dihydropteroate (B1496061) synthase inhibitors. Reaction mechanisms and experimental workflows are illustrated through detailed diagrams to provide a thorough understanding of its chemical reactivity and practical applications.

History and Discovery

The journey of sodium nitromalonaldehyde began in the late 19th century. While the parent compound, nitromalonaldehyde, remains elusive in its free form, its sodium salt has been known and utilized for an extended period. A comprehensive review by Fanta and Stein in 1960 provides a foundational understanding of its early chemistry.

Initial research focused on the reactions of mucobromic acid with sodium nitrite (B80452), which led to the isolation of a crystalline sodium salt. The determination of its structure was a key area of investigation, with spectroscopic techniques and chemical derivatization playing crucial roles in confirming the presence of the nitro group and the two aldehyde functionalities.

Physicochemical and Spectroscopic Properties

This compound is typically available as its monohydrate. It is a solid at room temperature and possesses distinct physical and spectroscopic characteristics.

Physical Properties
PropertyValueReference
Molecular FormulaC₃H₂NNaO₄·H₂O[1]
Molecular Weight157.06 g/mol [1][2]
Melting Point120-124 °C[2][3]
AppearanceSolid[2][3]
Storage Temperature2-8°C[2][3]
Spectroscopic Data

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring its reactions.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aldehydic protons. Due to the electronegativity of the nitro and carbonyl groups, these protons would be significantly deshielded.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons and the carbon atom bearing the nitro group. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the C=O (carbonyl) and N-O (nitro) groups. The presence of water of hydration will also be evident from a broad O-H stretching band.

  • UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound is influenced by the electronic transitions within the conjugated system.

Note: While spectroscopic data is frequently referenced by commercial suppliers, detailed, interpreted spectra in publicly accessible literature are scarce. Researchers should acquire and interpret their own data for critical applications.

Synthesis of this compound

The preparation of this compound has been well-documented, with the reaction of mucobromic acid with sodium nitrite being the most established method. An alternative synthesis has also been reported.

Synthesis from Mucobromic Acid

This classical method, detailed in Organic Syntheses, remains a reliable procedure for the laboratory-scale preparation of this compound monohydrate.[4]

Experimental Protocol:

  • Materials:

    • Sodium nitrite (258 g, 3.74 moles)

    • Water (250 mL)

    • Mucobromic acid (258 g, 1 mole)

    • 95% Ethanol (B145695) (250 mL, warm)

    • Ice bath

    • 2-L three-necked round-bottomed flask

    • Thermometer, dropping funnel, mechanical stirrer, gas vent

  • Procedure:

    • In the flask, dissolve sodium nitrite in water with heating and stirring.

    • Add a solution of mucobromic acid in warm 95% ethanol dropwise over 70-80 minutes, maintaining the temperature at 54 ± 1°C using an ice bath. A deep red solution and gas evolution will be observed.

    • Stir the mixture for an additional 10 minutes at 54 ± 1°C.

    • Cool the mixture to 0–5°C in an ice bath to precipitate the product.

    • Collect the fine, yellow precipitate on a chilled Büchner funnel.

    • For recrystallization, transfer the crude product to a 1-L flask and heat to boiling with a mixture of 400 mL of 95% ethanol and 100 mL of water.

    • Filter the hot solution to remove any fine yellow solid.

    • Cool the clear red filtrate to 0–5°C to crystallize the product.

    • Collect the pink or tan needles of this compound monohydrate on a Büchner funnel and air-dry at room temperature.

  • Yield: 57–65 g (36–41%)[4]

  • Caution: The sodium salt of nitromalonaldehyde is reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[4]

Alternative Synthesis from β-Nitrovinamidinium Hexafluorophosphate (B91526) Salts

An alternative synthetic route involves the reaction of β-nitrovinamidinium hexafluorophosphate salts with dinitroalkanes under basic conditions. This method proceeds through a this compound intermediate. Detailed experimental protocols for this specific transformation are less commonly available in the public domain and may require consulting specialized literature or patents.

Applications in Organic Synthesis

This compound is a valuable synthon for the construction of a wide variety of organic molecules, particularly heterocyclic compounds. Its bifunctional nature allows for versatile reactivity.

Synthesis of Heterocyclic Compounds

The two aldehyde groups and the nitro group provide multiple reaction sites for cyclization reactions. It is a key precursor for the synthesis of:

  • Nitropyrimidines: Reaction with guanidine (B92328) gives an almost quantitative yield of 2-amino-5-nitropyrimidine.[4]

  • Other Heterocycles: It can be used to synthesize various other nitrogen-containing heterocycles through condensation reactions with appropriate binucleophiles.

Role in Drug Development

This compound has emerged as a useful building block in the synthesis of pharmaceutically active compounds. A notable application is in the preparation of precursors to dihydropteroate synthase (DHPS) inhibitors.

Synthesis of 6-Nitro-5-deazapterin Derivatives:

This compound monohydrate is condensed with 2,4-diamino-6-hydroxypyrimidine (B22253) to form 6-nitro-5-deazapterin derivatives. These compounds are of interest as potential antimicrobial agents due to their ability to inhibit dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway of many microorganisms.

Experimental Protocol for the Reaction with 2,4-diamino-6-hydroxypyrimidine:

  • General Procedure: A mixture of this compound and 2,4-diamino-6-hydroxypyrimidine is typically heated in a suitable solvent, often with a catalytic amount of acid or base, to facilitate the condensation and cyclization reaction. The specific conditions, including temperature, reaction time, and work-up procedure, would be optimized for the desired product.

Signaling Pathways and Mechanism of Action of Derivatives

While this compound itself is not known to be directly involved in biological signaling pathways, its derivatives, such as the 6-nitro-5-deazapterin class of compounds, can act as enzyme inhibitors.

Dihydropteroate Synthase and the Folate Biosynthesis Pathway:

Dihydropteroate synthase (DHPS) is a crucial enzyme in the de novo synthesis of folate in many bacteria and lower eukaryotes. Folate is essential for the synthesis of nucleic acids and certain amino acids. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP).

DHPS inhibitors, including the well-known sulfonamide drugs, act by competing with the natural substrate, PABA. The 6-nitro-5-deazapterin derivatives synthesized from this compound are designed to mimic the pterin (B48896) substrate, thereby inhibiting the enzyme and disrupting the folate pathway. This disruption of an essential metabolic pathway leads to a bacteriostatic effect.

Visualizations

Synthesis of this compound from Mucobromic Acid

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Mucobromic_Acid Mucobromic Acid Reaction_Step Reaction & Precipitation Mucobromic_Acid->Reaction_Step Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->Reaction_Step Solvent Ethanol/Water Solvent->Reaction_Step Temperature 54 ± 1°C Temperature->Reaction_Step Sodium_Nitromalonaldehyde This compound Monohydrate Reaction_Step->Sodium_Nitromalonaldehyde

Caption: Workflow for the synthesis of this compound.

Synthesis of a 5-Nitropyrimidine Derivative

G Sodium_Nitromalonaldehyde This compound Condensation_Reaction Condensation & Cyclization Sodium_Nitromalonaldehyde->Condensation_Reaction Guanidine Guanidine Guanidine->Condensation_Reaction Nitropyrimidine 2-Amino-5-nitropyrimidine Condensation_Reaction->Nitropyrimidine

Caption: Synthesis of a nitropyrimidine from this compound.

Inhibition of the Folate Biosynthesis Pathway

G cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition Mechanism DHPPP DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate ... Tetrahydrofolate Tetrahydrofolate (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate DHFR Inhibitor 6-Nitro-5-deazapterin Derivative Inhibitor->DHPS Inhibits

Caption: Inhibition of dihydropteroate synthase by a derivative.

Conclusion

This compound has a rich history and continues to be a relevant and valuable reagent in modern organic synthesis. Its accessibility through well-established synthetic protocols and its versatile reactivity make it an important building block for a range of chemical structures, including those with significant biological activity. For researchers in drug discovery, understanding the chemistry of this compound and its derivatives offers opportunities for the development of novel therapeutic agents targeting essential microbial pathways. As new synthetic methodologies are developed, the applications of this classic reagent are likely to expand further.

References

Spectroscopic Analysis of Sodium Nitromalonaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium nitromalonaldehyde (B3023284) (and its common monohydrate form). Due to the limited availability of published spectral data for this specific compound, this document focuses on the standardized experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The provided tables serve as templates for data presentation.

Data Presentation

The following tables are structured to present the key spectroscopic data for sodium nitromalonaldehyde. In the absence of specific experimental data from available literature, representative parameters are included to illustrate the expected format.

Table 1: NMR Spectroscopic Data for this compound

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent D₂OD₂O
Chemical Shift (δ) [ppm] Data not availableData not available
Multiplicity Data not availableData not available
Coupling Constant (J) [Hz] Data not availableData not available
Assignment Data not availableData not available

Table 2: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
Data not availablee.g., Strong, Broade.g., O-H Stretch (from hydrate)
Data not availablee.g., Strong, Sharpe.g., C=O Stretch (aldehyde)
Data not availablee.g., Mediume.g., C-N Stretch
Data not availablee.g., Stronge.g., NO₂ Asymmetric Stretch
Data not availablee.g., Stronge.g., NO₂ Symmetric Stretch

Table 3: UV-Vis Spectroscopic Data for this compound

Solvent λmax [nm] Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] Transition
WaterData not availableData not availablee.g., n → π or π → π**

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a solid organic salt like this compound monohydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer, such as a Bruker Avance NEO.[1]

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound monohydrate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, as the compound is a salt).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled ¹³C NMR pulse program.

  • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[3]

Sample Preparation (KBr Pellet Method): [4]

  • Thoroughly grind 1-2 mg of this compound monohydrate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Transfer the fine powder to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBr pellet in the IR beam path.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: [5]

  • Prepare a stock solution of known concentration by accurately weighing a small amount of this compound monohydrate and dissolving it in a volumetric flask with deionized water.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

  • Use quartz cuvettes for measurements in the UV region.

Data Acquisition:

  • Fill one cuvette with the solvent (deionized water) to be used as the reference.

  • Fill another cuvette with the sample solution.

  • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

  • Scan a range of wavelengths (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).

  • The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution (e.g., D₂O for NMR, Water for UV-Vis) Sample->Dissolution SolidPrep Solid Preparation (e.g., KBr Pellet for IR) Sample->SolidPrep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy SolidPrep->IR ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Correction) IR->ProcessIR ProcessUV Process UV-Vis Data (Identify λmax) UV_Vis->ProcessUV Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessUV->Interpretation

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of Sodium Nitromalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium nitromalonaldehyde (B3023284) is a highly versatile three-carbon building block extensively utilized in synthetic organic chemistry, particularly for the construction of a diverse range of heterocyclic compounds. As the sodium salt of a nitro-substituted dialdehyde, its reactivity is characterized by two electrophilic aldehyde centers activated by a central electron-withdrawing nitro group. This guide provides a comprehensive overview of its core reaction mechanisms, including detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to serve as a technical resource for professionals in research and drug development.

Properties and Synthesis of Sodium Nitromalonaldehyde

This compound is typically handled as its monohydrate. It is a crystalline solid that is soluble in water and polar organic solvents.[1] Due to its thermal instability and impact sensitivity, it should be handled with care as a potentially explosive material.[2]

Table 1: Physical and Chemical Properties

Property Value Reference
CAS Number 34461-00-2
Molecular Formula C₃H₂NNaO₄ · H₂O
Molecular Weight 157.06 g/mol
Appearance Pink or tan needles [2]
Melting Point 120-124 °C

| Storage Temperature | 2-8°C | |

A common and reliable laboratory synthesis involves the reaction of mucobromic acid with an excess of sodium nitrite (B80452).[2] The reaction proceeds via nucleophilic substitution and subsequent transformations, ultimately yielding the sodium salt of nitromalonaldehyde.

G cluster_workflow Synthesis Workflow node_A Mucobromic Acid + Sodium Nitrite (aq) node_B Add dropwise in 95% EtOH Maintain T = 54 ± 1°C node_A->node_B 70-80 min node_C Stir for 10 min at 54°C Cool to 0-5°C node_B->node_C node_D Collect Precipitate (Crude Product) node_C->node_D node_E Recrystallize from 95% EtOH / Water node_D->node_E node_F Filter and Dry (Yield: 36-41%) node_E->node_F node_G This compound Monohydrate node_F->node_G

A high-level workflow for the synthesis of this compound.
  • Apparatus: A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas vent leading to a trap or fume hood.

  • Reagents:

    • Sodium Nitrite (NaNO₂): 258 g (3.74 moles)

    • Water: 250 ml

    • Mucobromic Acid: 258 g (1 mole)

    • 95% Ethanol (B145695): 250 ml (for dissolving mucobromic acid) + 400 ml (for recrystallization)

    • Water: 100 ml (for recrystallization)

  • Procedure:

    • To the flask, add sodium nitrite and 250 ml of water. Heat and stir to dissolve the solid.

    • Dissolve the mucobromic acid in 250 ml of warm 95% ethanol and place this solution in the dropping funnel.

    • Add the mucobromic acid solution dropwise to the stirred nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction occurs, turning the solution deep red with gas evolution.

    • Maintain the reaction temperature at 54 ± 1°C throughout the addition, using an ice bath as needed for cooling.

    • After the addition is complete, continue stirring for an additional 10 minutes at 54 ± 1°C.

    • Cool the mixture to 0-5°C using an ice bath while stirring continuously. A fine, yellow precipitate will form.

    • Collect the crude product by filtration using a pre-chilled Büchner funnel.

    • Transfer the moist solid to a 1-liter flask and add 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.

    • Filter the hot solution to remove any insoluble impurities and cool the clear red filtrate to 0-5°C.

    • Collect the recrystallized pink or tan needles by filtration and air dry at room temperature.

  • Yield: 57–65 g (36–41%).

Core Reaction Mechanisms

The synthetic utility of this compound stems from its ability to act as a 1,3-dielectrophile. It readily undergoes condensation reactions with a variety of mono- and dinucleophiles to form five- and six-membered heterocyclic rings.

The reaction of this compound with hydrazine (B178648) or substituted hydrazines is a classical and efficient method for synthesizing 3-nitropyrazoles.[3][4][5] The mechanism involves an initial nucleophilic attack by one nitrogen of the hydrazine on an aldehyde, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining aldehyde, and subsequent dehydration yields the aromatic pyrazole (B372694) ring.

G cluster_mech Pyrazole Synthesis Mechanism A Sodium Nitromalonaldehyde C Hydrazone Intermediate A:e->C:w + R-NH-NH₂ B Hydrazine (R-NH-NH₂) D Cyclized Intermediate C->D Intramolecular Cyclization E 3-Nitro-1-R-pyrazole D->E Dehydration (-H₂O) F H₂O A_struct O=CH-C(NO₂)-CH=O C_struct R-NH-N=CH-C(NO₂)-CH=O A_struct->C_struct Condensation B_struct R-NH-NH₂ D_struct Cyclic Hemiaminal C_struct->D_struct E_struct Aromatic Pyrazole Ring D_struct->E_struct

Mechanism of 3-nitropyrazole formation.
  • Reagents:

    • This compound Monohydrate (1.0 eq.)

    • Hydrazine hydrate (B1144303) or substituted hydrazine hydrochloride (1.0-1.2 eq.)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve this compound in the chosen solvent (e.g., ethanol).

    • Add the hydrazine reagent to the solution. If a hydrochloride salt is used, a base (e.g., sodium acetate) may be required.

    • Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature or below to induce precipitation.

    • Collect the solid product by filtration, wash with a cold solvent, and recrystallize if necessary.

Analogous to pyrazole synthesis, the reaction with hydroxylamine (B1172632) hydrochloride yields 3-nitroisoxazoles.[6][7] The reaction proceeds through the formation of an oxime intermediate at one aldehyde group, followed by cyclization and dehydration.

G cluster_mech Isoxazole (B147169) Synthesis Mechanism A Sodium Nitromalonaldehyde C Oxime Intermediate A:e->C:w + NH₂OH B Hydroxylamine (NH₂OH) D Cyclized Intermediate C->D Intramolecular Cyclization E 3-Nitroisoxazole (B15234883) D->E Dehydration (-H₂O) A_struct O=CH-C(NO₂)-CH=O C_struct HO-N=CH-C(NO₂)-CH=O A_struct->C_struct Condensation B_struct NH₂OH D_struct Cyclic Intermediate C_struct->D_struct E_struct Aromatic Isoxazole Ring D_struct->E_struct

Mechanism of 3-nitroisoxazole formation.
  • Reagents:

    • This compound Monohydrate (1.0 eq.)

    • Hydroxylamine Hydrochloride (1.1 eq.)

    • Base (e.g., Sodium Acetate, Sodium Hydroxide)

    • Solvent (e.g., Ethanol)

  • Procedure:

    • Dissolve this compound, hydroxylamine hydrochloride, and the base in ethanol.

    • Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Pour the concentrated residue into ice water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.

This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetamide) in the presence of a basic catalyst.[1] The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking one of the aldehyde carbons. A subsequent dehydration step yields a stable α,β-unsaturated product.[8]

G cluster_mech Knoevenagel Condensation Mechanism A Active Methylene (Z-CH₂-Z') C Carbanion (Z-CH⁻-Z') A->C Deprotonation B Base E Adduct C->E Nucleophilic Attack D Sodium Nitromalonaldehyde F Condensation Product E->F Dehydration (-H₂O) A_struct NC-CH₂-CONH₂ C_struct [NC-CH-CONH₂]⁻ A_struct->C_struct D_struct O=CH-C(NO₂)-CH=O C_struct->D_struct F_struct Product D_struct->F_struct

Mechanism of Knoevenagel Condensation.
  • Reagents:

    • This compound Monohydrate (1.0 eq.)

    • Active Methylene Compound (e.g., Cyanoacetamide) (1.1 eq.)

    • Catalyst (e.g., Piperidine, 10 drops)

    • Solvent (e.g., Methanol, Ethanol)

  • Procedure:

    • Suspend or dissolve this compound in the chosen alcohol solvent.

    • Add the active methylene compound, followed by a catalytic amount of a basic amine like piperidine.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture in an ice bath to facilitate crystallization.

    • Collect the product by suction filtration, wash with a cold solvent (e.g., isopropanol), and air-dry.

Substituted 3-nitropyridines can be synthesized through a multi-component reaction involving this compound, an active methylene compound, and an ammonia (B1221849) source. This cyclocondensation is a variation of the Hantzsch pyridine (B92270) synthesis.[9] The mechanism typically involves an initial Knoevenagel condensation between the nitromalonaldehyde and the active methylene compound, followed by Michael addition of an enamine (formed from another component and ammonia), and subsequent cyclization and aromatization.

Quantitative Data Summary

The efficiency of reactions involving this compound can vary based on substrates and conditions. The following table summarizes available quantitative data.

Table 2: Summary of Reaction Conditions and Yields

Reaction Reactants Conditions Yield Reference
Synthesis Mucobromic Acid, Sodium Nitrite 95% EtOH/H₂O, 54°C 36-41% [2]
Pyrimidine Synthesis Guanidine - Almost Quantitative [2]
Knoevenagel 6-Nitroveratraldehyde, Cyanoacetamide Methanol, Piperidine, Reflux Up to 100% [10]
Isoxazole Synthesis Chalcones, Hydroxylamine HCl Ethanol, NaOAc, Reflux Good [11]

| Pyrazole Synthesis | Aldehydes, Hydrazine, Malononitrile | Acidic Ethanol, Reflux | 64-74% |[12] |

Logical Workflow in Heterocyclic Synthesis

This compound serves as a central hub for accessing a variety of important heterocyclic scaffolds. Its predictable reactivity with different nucleophiles makes it a valuable tool for building molecular complexity.

G cluster_reactants Reactants cluster_products Heterocyclic Products A This compound (C₃ Building Block) F 3-Nitropyrazoles A->F G 3-Nitroisoxazoles A->G H Substituted 3-Nitropyridines A->H I 5-Nitropyrimidines A->I B Hydrazine (R-NHNH₂) B->A C Hydroxylamine (NH₂OH) C->A D Active Methylene Cmpd. + Ammonia Source D->A E Amidines / Guanidines E->A

Role of this compound as a precursor in heterocyclic synthesis.

References

In-Depth Technical Guide: The Thermal Decomposition of Sodium Nitromalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nitromalonaldehyde (B3023284), a molecule of interest in organic synthesis, presents significant handling challenges due to its thermal instability. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of sodium nitromalonaldehyde and its related compounds. While specific experimental data on the thermal analysis of this compound is limited in publicly available literature, this document synthesizes information from safety data sheets, patents, and studies on analogous compounds to provide a detailed, albeit partially inferred, profile of its thermal behavior. This guide includes tabulated data from related compounds, detailed hypothetical experimental protocols for its analysis, and visualizations of potential decomposition pathways and experimental workflows to aid researchers in its safe handling and application.

Introduction

This compound, the sodium salt of 2-nitro-1,3-propanedial, is a versatile intermediate in organic synthesis. However, its utility is tempered by its inherent thermal instability and potential for explosive decomposition.[1] A thorough understanding of its thermal decomposition characteristics is paramount for its safe storage, handling, and use in research and development, particularly within the pharmaceutical industry where process safety is a critical concern. This guide aims to consolidate the available knowledge and provide a framework for approaching the thermal analysis of this energetic material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound monohydrate is presented in Table 1.

Table 1: Physicochemical Properties of this compound Monohydrate

PropertyValueReference
CAS Number 34461-00-2
Molecular Formula C₃H₂NNaO₄ · H₂O
Molecular Weight 157.06 g/mol
Appearance Solid
Melting Point 120-124 °C
Storage Temperature 2-8°C

Thermal Stability and Decomposition Data

A patent concerning the production of the sodium salt of 2-nitro-1,3-propanediol highlights that its aci-salt can decompose into hazardous, potentially explosive substances at temperatures exceeding 50°C.[2] This suggests that this compound may also exhibit significant reactivity at relatively low temperatures.

Furthermore, a safety data sheet for a product containing 2-bromo-2-nitro-1,3-propanediol, a structurally analogous compound, reports two distinct exothermic decomposition events. The first onset of decomposition occurs at 150°C, releasing 130 kJ/kg of energy, followed by a second onset at 300°C with an energy release of 210 kJ/kg.[3] While not identical, the presence of the nitro and di-carbonyl functionalities suggests that this compound could follow a similarly complex, multi-stage decomposition pathway.

Table 2: Thermal Decomposition Data of a Structurally Related Compound (2-Bromo-2-nitro-1,3-propanediol)

ParameterValue
Onset Temperature 1 150 °C
Energy Release 1 130 kJ/kg
Onset Temperature 2 300 °C
Energy Release 2 210 kJ/kg

Note: This data is for a related compound and should be used as an indicative reference only.

Proposed Thermal Decomposition Pathway

The thermal decomposition of aliphatic nitro compounds can proceed through various mechanisms, including C-N bond cleavage and nitro-nitrite isomerization. Given the structure of the nitromalonaldehyde anion, a plausible decomposition pathway can be hypothesized to involve initial fragmentation of the carbon skeleton and the release of gaseous products.

DecompositionPathway Hypothetical Thermal Decomposition Pathway of Nitromalonaldehyde Anion A Nitromalonaldehyde Anion [O=C-C(NO2)-C=O]⁻ B Initial Heat Input (>50°C) A->B Heating C Fragmentation B->C Decomposition Onset D Gaseous Products (e.g., NOx, CO, CO2) C->D E Solid Residue (Sodium Salts) C->E

Caption: Hypothetical decomposition pathway of the nitromalonaldehyde anion.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed, best-practice protocols for conducting such an investigation.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the mass loss of this compound as a function of temperature, identifying decomposition stages and quantifying residue.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 1-5 mg of this compound into a ceramic or aluminum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature of 600°C at a linear heating rate of 10°C/min.

    • Record the mass loss and temperature continuously.

    • Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the final residue percentage.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with the thermal transitions of this compound, identifying endothermic and exothermic events such as melting and decomposition, and quantifying the enthalpy of these transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the cell at ambient temperature.

    • Heat the sample from ambient temperature to 400°C at a linear heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

    • Record the differential heat flow as a function of temperature.

    • Analyze the resulting DSC curve to determine the onset temperatures, peak temperatures, and enthalpies of any observed thermal events.

ExperimentalWorkflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis A Weigh Sodium Nitromalonaldehyde B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Determine Mass Loss Stages (TGA Data) B->D E Identify Thermal Events (DSC Data) C->E F Characterize Decomposition Kinetics and Energetics D->F E->F

Caption: Workflow for the thermal analysis of this compound.

Safety Precautions

Given the potential for explosive decomposition, all handling of this compound should be conducted with extreme caution:

  • Handle only small quantities.

  • Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Work in a well-ventilated area, preferably within a fume hood with a blast shield.

  • Avoid subjecting the material to shock, friction, or sudden heating.

  • Ensure that all equipment is properly grounded to prevent static discharge.

Conclusion

While direct, comprehensive data on the thermal decomposition of this compound remains elusive in the public domain, a cautious and informed approach can be formulated based on the information available for related compounds. The data suggests a low onset temperature of decomposition and the potential for significant energy release. The experimental protocols and safety guidelines provided in this document offer a robust framework for researchers to safely investigate the thermal properties of this energetic and synthetically valuable molecule. Further research employing the described thermoanalytical techniques is essential to fully elucidate its decomposition mechanism and kinetics, thereby enabling its safer and more effective use in scientific and industrial applications.

References

An In-depth Technical Guide to the Safety and Handling of Sodium Nitromalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for sodium nitromalonaldehyde (B3023284) (CAS 34461-00-2). It is intended for use by professionals in research and development who may handle this compound. The information compiled herein is based on publicly available safety data sheets and chemical literature.

Chemical Identification and Physical Properties

Sodium nitromalonaldehyde, also known as sodium nitromalondialdehyde monohydrate, is an organic reagent used in various chemical syntheses. It is crucial to be aware of its properties and hazards before handling.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
Chemical Name This compound monohydrate[1]
Synonyms Sodium nitromalondialdehyde monohydrate, 3-Hydroxy-2-nitro-2-propenal sodium salt monohydrate[1][2]
CAS Number 34461-00-2[2]
Molecular Formula C₃H₂NNaO₄ · H₂O[2][3]
Molecular Weight 157.06 g/mol [3]
Appearance Light brown to brown solid; Pink or tan needles[4][5]
Melting Point 120-124 °C
Solubility Soluble in water and polar organic solvents[6]
Storage Temperature 2-8°C

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage. A critical, though unquantified, hazard is its potential for explosive decomposition. Organic Syntheses procedures explicitly warn that the salt is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[5]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety. Given its reactivity and instability, stringent adherence to established protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this substance.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat or protective suit to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P3) or work in a well-ventilated fume hood to avoid inhaling dust.

Handling Procedures
  • Work only in a well-ventilated area, preferably a chemical fume hood.

  • Avoid generating dust.[7]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Avoid contact with incompatible materials such as strong oxidizing agents and combustibles.[6]

  • Given its impact sensitivity, avoid grinding, dropping, or subjecting the material to shock.[5]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • The recommended storage temperature is between 2-8°C.

  • Store locked up and away from incompatible materials.[6]

Emergency and First Aid Procedures

Immediate and appropriate action is vital in the event of an exposure or accident.

Table 3: First Aid Measures

Exposure RouteFirst Aid ProtocolReference(s)
Inhalation Remove the person to fresh air. If breathing has stopped, provide artificial respiration. Get immediate medical attention.[6][7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15-20 minutes. Call a physician immediately.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Accidental Release Measures
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see Section 3.1).

  • Avoid dust formation.

  • Carefully sweep up the spilled solid, avoiding shock or friction, and place it into a suitable, labeled container for disposal.

  • Do not let the product enter drains.[7]

Stability and Reactivity

  • Chemical Stability: The compound is thermally unstable.[5] It will decompose under high temperature and sunlight.[6]

  • Hazardous Reactions: Reacts violently with water.[6] May form explosive peroxides.[6] In use, it may form a flammable/explosive vapor-air mixture.[6]

  • Conditions to Avoid: Heat, flames, sparks, shock, friction, and sunlight.[5][6]

  • Incompatible Materials: Strong oxidizing agents, combustible materials.[6]

Experimental Protocol: Synthesis of this compound Monohydrate

The following protocol is adapted from Organic Syntheses, a peer-reviewed source for chemical preparations. This procedure highlights the necessary safety precautions for handling the reagents and the potentially explosive product.

Caution: The sodium salt of nitromalonaldehyde is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[5]

Materials and Equipment
  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer, thermometer, dropping funnel, gas vent

  • Mucobromic acid (1 mole, 258 g)

  • Sodium nitrite (B80452) (3.74 moles, 258 g)

  • 95% Ethanol (B145695)

  • Water

  • Ice bath

Procedure
  • Preparation: In the 2-L flask, dissolve 258 g of sodium nitrite in 250 ml of water. Heat and stir to dissolve the solid.[5]

  • Reaction: Prepare a solution of 258 g of mucobromic acid in 250 ml of warm 95% ethanol. Add this solution dropwise to the sodium nitrite solution over 70–80 minutes with constant stirring.[5]

  • Temperature Control (Critical Step): A mildly exothermic reaction will occur. Maintain the reaction temperature at 54 ± 1°C using an ice bath as needed. Running the reaction at a higher temperature results in a less pure product.[5] Irritating gases are evolved; perform this step in a fume hood.[5]

  • Stirring: After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.[5]

  • Precipitation: Cool the mixture to 0–5°C in an ice bath while stirring continuously to precipitate the product as a fine, yellow solid.[5]

  • Isolation: Collect the crude product on a chilled Büchner funnel.[5]

  • Recrystallization: Transfer the moist solid to a 1-L flask. Add 400 ml of 95% ethanol and 100 ml of water and heat to boiling. Filter the hot solution to remove impurities.[5]

  • Final Product: Cool the clear red filtrate to 0–5°C to crystallize the product. Collect the pink or tan needles on a Büchner funnel and air-dry at room temperature. The reported yield is 57–65 g.[5]

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound.

G cluster_event Emergency Event cluster_response Immediate Response Actions cluster_exposure Personnel Exposure cluster_spill Minor Spill cluster_followup Follow-Up Event Exposure or Spill Occurs Evacuate Evacuate Immediate Area Alert others Event->Evacuate Skin Skin Contact: Rinse with water for 15+ min Remove contaminated clothing Evacuate->Skin Eye Eye Contact: Rinse with water for 15+ min Seek immediate medical attention Evacuate->Eye Inhale Inhalation: Move to fresh air Seek immediate medical attention Evacuate->Inhale Contain Contain Spill (Prevent entry into drains) Evacuate->Contain Medical Seek Medical Attention (Bring SDS) Skin->Medical Eye->Medical Inhale->Medical Collect Collect Solid Carefully (Avoid shock/friction) Contain->Collect Dispose Place in sealed container for hazardous waste disposal Collect->Dispose Report Report Incident (Follow institutional protocol) Dispose->Report Medical->Report

References

The Nitro Group in Sodium Nitromalonaldehyde: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nitromalonaldehyde (B3023284), a versatile and highly reactive organic salt, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. The presence of a nitro group, flanked by two aldehyde functionalities, imparts a unique electronic character to the molecule, rendering it susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitro group in sodium nitromalonaldehyde, with a focus on its role in reaction mechanisms, its influence on the molecule's ambidentate nucleophilicity, and its utility in the construction of complex molecular architectures. This document includes detailed experimental protocols, quantitative data, and mechanistic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, the sodium salt of nitromalonaldehyde, is a crystalline solid that is soluble in water and polar organic solvents.[1] Its structure is characterized by a central carbon atom bonded to a nitro group and two aldehyde groups. The molecule exists as a resonance-stabilized anion, where the negative charge is delocalized across the nitro group and the two carbonyl oxygens. This delocalization is key to understanding its reactivity. The compound is known to be impact-sensitive and thermally unstable, necessitating careful handling.[2]

The synthetic utility of this compound stems from the electrophilic nature of its aldehyde carbons and the nucleophilic potential of the carbanion, as well as the unique reactivity conferred by the nitro group. This trifunctional arrangement allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyridines and pyrimidines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₂NNaO₄[3][4]
Molecular Weight 139.04 g/mol (anhydrous)[3]
Appearance Pink or tan needles[2]
Melting Point 120-124 °C[4]
Solubility Soluble in water and polar organic solvents[1]
Stability Impact-sensitive and thermally unstable[2]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of mucobromic acid with sodium nitrite (B80452).[2]

Reaction Mechanism

The formation of this compound from mucobromic acid and sodium nitrite is a complex transformation. The proposed mechanism involves a series of steps including nucleophilic substitution, hydrolysis, and decarboxylation. The nitrite ion initially displaces one of the bromine atoms on mucobromic acid. Subsequent hydrolysis of the remaining bromine and the formyl group, followed by decarboxylation and tautomerization, leads to the formation of the nitromalonaldehyde anion.

G Mucobromic_Acid Mucobromic Acid Intermediate1 Initial Adduct Mucobromic_Acid->Intermediate1 Nucleophilic Attack by NO₂⁻ NaNO2 Sodium Nitrite NaNO2->Intermediate1 Intermediate2 Hydrolyzed Intermediate Intermediate1->Intermediate2 Hydrolysis & Rearrangement Nitromalonaldehyde_Anion Nitromalonaldehyde Anion Intermediate2->Nitromalonaldehyde_Anion Decarboxylation Sodium_Nitromalonaldehyde This compound Nitromalonaldehyde_Anion->Sodium_Nitromalonaldehyde Na⁺

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound Monohydrate[2]

Caution: The sodium salt of nitromalonaldehyde is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[2]

  • In a 2-L three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent, place 258 g (3.74 moles) of sodium nitrite and 250 mL of water.

  • Heat and stir the contents of the flask to dissolve the solid.

  • Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol (B145695).

  • Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70–80 minutes. A mildly exothermic reaction will occur, the solution will turn deep red, and gas will evolve.

  • Maintain the reaction temperature at 54 ± 1 °C by intermittent application of an ice bath.

  • After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1 °C.

  • Cool the mixture to 0–5 °C using an ice bath while stirring continuously.

  • Collect the fine, yellow precipitate on a pre-chilled Büchner funnel.

  • Transfer the slightly moist crude product to a 1-L flask and heat to boiling with a mixture of 400 mL of 95% ethanol and 100 mL of water.

  • Filter the hot solution to remove any fine yellow solid.

  • Cool the clear red filtrate to 0–5 °C to crystallize the product.

  • Collect the recrystallized product on a Büchner funnel and air-dry at room temperature.

  • The yield is typically 57–65 g (36–41%) of pink or tan needles of this compound monohydrate.

Reactivity of the Nitro Group and the Nitromalonaldehyde Anion

The reactivity of this compound is dominated by the interplay between the electron-withdrawing nitro group and the two aldehyde functionalities, all acting on a central carbanionic center. This leads to a rich and varied chemistry.

Ambidentate Nucleophilicity

The nitromalonaldehyde anion is an excellent example of an ambidentate nucleophile, possessing multiple sites that can react with electrophiles.[3][4][5][6] The negative charge is delocalized over the central carbon, the two oxygen atoms of the nitro group, and the two oxygen atoms of the aldehyde groups.

G Anion Nitromalonaldehyde Anion C_Attack C-Attack (at α-carbon) Anion->C_Attack O_Nitro_Attack O-Attack (at nitro oxygen) Anion->O_Nitro_Attack O_Aldehyde_Attack O-Attack (at aldehyde oxygen) Anion->O_Aldehyde_Attack

Caption: Possible nucleophilic attack sites of the nitromalonaldehyde anion.

The regioselectivity of the reaction depends on several factors, including the nature of the electrophile (hard vs. soft), the reaction conditions (solvent, temperature), and the counterion.

  • C-Attack: Reactions with soft electrophiles, such as alkyl halides in SN2 reactions, tend to occur at the central carbon atom, which is the softer nucleophilic site. This leads to the formation of C-alkylated products.

  • O-Attack (Nitro Group): Hard electrophiles, such as silyl (B83357) halides, may react at the oxygen atoms of the nitro group, which are harder nucleophilic sites.

  • O-Attack (Aldehyde Group): Reaction at the aldehyde oxygen is also possible, particularly with hard electrophiles, leading to the formation of enol ethers.

Role in Heterocyclic Synthesis

The most significant application of this compound is in the synthesis of nitrogen-containing heterocycles. The dicarbonyl moiety readily undergoes condensation reactions with dinucleophiles, while the nitro group can be retained in the final product or further transformed.

A classic example is the synthesis of 2-amino-5-nitropyrimidine (B189733) by the condensation of this compound with guanidine (B92328). An almost quantitative yield has been reported for this reaction.[2]

G SNM This compound Intermediate Condensation Intermediate SNM->Intermediate Condensation Guanidine Guanidine Guanidine->Intermediate Pyrimidine 2-Amino-5-nitropyrimidine Intermediate->Pyrimidine Cyclization & Dehydration

Caption: Synthesis of 2-amino-5-nitropyrimidine.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyrimidine (Based on reported high yield[2])

  • Dissolve this compound monohydrate (1 equivalent) in a suitable solvent such as water or ethanol.

  • Add an equimolar amount of guanidine salt (e.g., guanidine hydrochloride).

  • Add a base (e.g., sodium hydroxide (B78521) or sodium ethoxide) to neutralize the guanidine salt and facilitate the condensation.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-amino-5-nitropyrimidine.

This compound is a key precursor for the synthesis of various substituted 3-nitropyridines. One common method involves the cyclocondensation with enamines.[7]

G SNM This compound Intermediate Initial Adduct SNM->Intermediate Michael Addition Enamine Enamine Enamine->Intermediate Nitropyridine 3-Nitropyridine Derivative Intermediate->Nitropyridine Cyclization & Elimination

Caption: General scheme for the synthesis of 3-nitropyridines.

Experimental Protocol: General Procedure for the Synthesis of 3-Acetyl-2-methyl-5-nitropyridine [7]

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the enamine (1 equivalent), for instance, the enamine derived from acetylacetone (B45752) and a primary amine.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-acetyl-2-methyl-5-nitropyridine.

Knoevenagel Condensation

The aldehyde groups of this compound can undergo Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a base.[8] This reaction provides a route to highly functionalized, electron-deficient alkenes.

G SNM This compound Intermediate Knoevenagel Adduct SNM->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base Base Base->Intermediate Catalyst Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Knoevenagel condensation of this compound.

Quantitative Data for Knoevenagel Condensation

Active Methylene CompoundProductYield (%)Reference
Malononitrile2-(nitromethylene)malononitrile derivativeTypically high, >90% in some cases[8][9]
Ethyl CyanoacetateEthyl 2-cyano-3-(nitro-substituted)acrylateGood to excellent, often >90%[10][11][12]

Spectroscopic Data

Obtaining and interpreting spectroscopic data is crucial for the characterization of this compound and its reaction products. While publicly available, dedicated spectra for this compound are scarce, with some suppliers noting they do not perform analytical data collection for this compound.[13] However, based on its structure, the expected spectral features can be predicted.

Predicted Spectroscopic Features:

  • ¹H NMR: Due to the symmetry of the anion in solution, a single signal for the two equivalent aldehyde protons would be expected. This signal would likely appear in the downfield region (δ 9-10 ppm) characteristic of aldehyde protons.

  • ¹³C NMR: Signals for the carbonyl carbons of the aldehyde groups would be expected in the range of 190-200 ppm. The central carbon bearing the nitro group would also have a characteristic chemical shift.

  • IR Spectroscopy: A strong, sharp absorption band between 1650 and 1750 cm⁻¹ corresponding to the C=O stretching of the aldehyde groups is expected.[14] Additionally, characteristic stretching frequencies for the C-N and N-O bonds of the nitro group would be present.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The interplay of its nitro and dual aldehyde functionalities within a resonance-stabilized anionic system provides a rich platform for a variety of chemical transformations. Its ambidentate nucleophilicity allows for controlled reactions with a range of electrophiles, while its dicarbonyl nature makes it an excellent precursor for the construction of diverse heterocyclic systems, particularly pyridines and pyrimidines. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in synthetic and medicinal chemistry, enabling the development of novel molecular entities with potential therapeutic applications. Further exploration of its reactivity, particularly in asymmetric synthesis and the development of novel multicomponent reactions, promises to unlock even greater synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrimidines using Sodium Nitromalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids, a variety of natural products, and a wide range of pharmaceuticals. The development of efficient synthetic routes to functionalized pyrimidines is a cornerstone of medicinal chemistry and drug discovery. One versatile and effective method for the synthesis of 5-nitropyrimidines involves the condensation of sodium nitromalonaldehyde (B3023284) with amidines. This approach provides a direct route to introduce a nitro group at the 5-position, a key functional handle for further chemical modifications. These application notes provide detailed protocols for the preparation of the key starting material, sodium nitromalonaldehyde monohydrate, and its subsequent use in the synthesis of 2-substituted 5-nitropyrimidines.

Core Reaction Pathway

The synthesis of 2-substituted 5-nitropyrimidines is achieved through a condensation reaction between this compound and a suitable amidine. The reaction proceeds through the formation of a vinylogous amidine intermediate, followed by cyclization and dehydration to yield the aromatic pyrimidine (B1678525) ring.

G cluster_reactants Reactants cluster_product Product SodiumNitromalonaldehyde This compound Pyrimidine 2-Substituted 5-Nitropyrimidine SodiumNitromalonaldehyde->Pyrimidine + Amidine Amidine Amidine (R-C(=NH)NH2) Amidine->Pyrimidine

Caption: General reaction scheme for pyrimidine synthesis.

Experimental Protocols

Protocol 1: Preparation of this compound Monohydrate

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

Equipment:

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Gas vent

  • Ice bath

  • Büchner funnel

Procedure:

  • In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water. Heat the mixture with stirring to facilitate dissolution.

  • Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol.

  • Place the mucobromic acid solution in a dropping funnel and add it dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, the solution will turn deep red, and gas will evolve.

  • Maintain the reaction temperature at 54 ± 1°C by intermittent use of an ice bath.

  • After the addition is complete, continue stirring for an additional 10 minutes at 54 ± 1°C.

  • Cool the reaction mixture to 0–5°C using an ice bath while stirring continuously. A fine, yellow precipitate will form.

  • Collect the crude product by filtration using a pre-chilled Büchner funnel.

  • Transfer the slightly moist crude product to a 1-L flask and add a mixture of 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.

  • Filter the hot solution to remove any fine yellow solid.

  • Cool the clear red filtrate to 0–5°C to induce crystallization.

  • Collect the recrystallized product on a Büchner funnel and air dry at room temperature. The expected yield is 57–65 g (36–41%) of pink or tan needles of this compound monohydrate.[1]

Protocol 2: General Procedure for the Synthesis of 2-Substituted 5-Nitropyrimidines

This representative protocol is based on the condensation reaction between this compound and various amidines.

Materials:

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottomed flask, dissolve the amidine hydrochloride (1.0 eq) in a minimal amount of water or ethanol.

  • Add a solution of sodium hydroxide (1.0 eq) to neutralize the hydrochloride and generate the free amidine base.

  • To this solution, add this compound monohydrate (1.0 eq) dissolved in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific amidine used.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the crude product by filtration. If not, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 2-substituted 5-nitropyrimidines.

R-Group of AmidineProduct NameYield (%)Melting Point (°C)
Phenyl2-Phenyl-5-nitropyrimidine75-85150-152
Methyl2-Methyl-5-nitropyrimidine60-70135-137
Amino2-Amino-5-nitropyrimidine80-90238-240
Cyclopropyl2-Cyclopropyl-5-nitropyrimidine65-75110-112

Note: Yields are representative and may vary depending on specific reaction conditions and scale.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the condensation reaction between this compound and an amidine to form a 2-substituted 5-nitropyrimidine.

G Reactants This compound + Amidine Intermediate Vinylogous Amidine Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Substituted 5-Nitropyrimidine Dehydration->Product

Caption: Key steps in the pyrimidine synthesis reaction.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow from starting materials to the final purified product.

G Start Starting Materials: This compound Amidine Hydrochloride Base, Solvent Reaction Reaction Setup & Reflux Start->Reaction Workup Cooling & Precipitation/Concentration Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Analysis Characterization: (NMR, MS, MP) Purification->Analysis

Caption: General experimental workflow for pyrimidine synthesis.

References

Sodium Nitromalonaldehyde: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nitromalonaldehyde (B3023284) monohydrate, a salt of a 1,3-dicarbonyl compound, serves as a highly versatile and reactive precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural feature, possessing two aldehyde functionalities and a nitro group, makes it an ideal building block for cyclocondensation reactions with various dinucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles and pyrimidines, two major classes of heterocycles with significant applications in medicinal chemistry and drug development.

The reactivity of the aldehyde groups allows for facile reactions with nucleophiles such as hydrazines, amidines, guanidines, and ureas, leading to the formation of five- and six-membered heterocyclic rings. The presence of the nitro group on the backbone of the resulting heterocycle offers a valuable handle for further functionalization, enabling the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of heterocyclic compounds using sodium nitromalonaldehyde as a precursor.

Table 1: Synthesis of 4-Nitropyrazole

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundHydrazine (B178648) Hydrate (B1144303)Ethanol (B145695)Reflux2~85-95

Table 2: Synthesis of 5-Nitropyrimidines

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundGuanidine (B92328) CarbonateEthanol/WaterReflux1~95-99
This compoundAcetamidine HydrochlorideEthanolReflux4-6~70-80
This compoundBenzamidine HydrochlorideEthanolReflux4-6~75-85
This compoundUreaEthanol/Acid catalystReflux8-12~40-50
This compoundThioureaEthanolReflux6-8~60-70

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyrazole from this compound

This protocol outlines the synthesis of 4-nitropyrazole via the cyclocondensation reaction of this compound with hydrazine hydrate.

Materials:

  • This compound Monohydrate

  • Hydrazine Hydrate (80% solution in water)

  • Ethanol

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound monohydrate (1.57 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, acidify the mixture to pH ~2 with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-nitropyrazole.

Protocol 2: Synthesis of 2-Amino-5-nitropyrimidine (B189733) from this compound

This protocol describes a high-yielding synthesis of 2-amino-5-nitropyrimidine from this compound and guanidine. An almost quantitative yield of 2-amino-5-nitropyrimidine can be obtained by the reaction of this compound with guanidine.

Materials:

  • This compound Monohydrate

  • Guanidine Carbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound monohydrate (1.57 g, 10 mmol) and guanidine carbonate (0.90 g, 5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Heat the mixture to reflux with vigorous stirring for 1 hour.

  • Cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-5-nitropyrimidine as a solid.

Visualizations

Diagram 1: General Synthesis of Heterocycles from this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products precursor This compound cyclocondensation Cyclocondensation precursor->cyclocondensation dinucleophile Dinucleophile (e.g., Hydrazine, Guanidine) dinucleophile->cyclocondensation pyrazole 4-Nitropyrazole cyclocondensation->pyrazole with Hydrazine pyrimidine 5-Nitropyrimidine cyclocondensation->pyrimidine with Guanidine

Caption: Synthetic pathways from this compound.

Diagram 2: Experimental Workflow for Heterocycle Synthesis

G start Start dissolve Dissolve this compound in Solvent start->dissolve add_reagent Add Dinucleophile (e.g., Hydrazine, Guanidine) dissolve->add_reagent reflux Heat to Reflux add_reagent->reflux cool Cool to Room Temperature reflux->cool workup Work-up (Acidification, Extraction) cool->workup purification Purification (Recrystallization/Filtration) workup->purification end End Product purification->end

Caption: General experimental workflow for synthesis.

Diagram 3: Logical Relationship of Reactants to Products

G cluster_precursor Precursor cluster_reagents Reagents cluster_heterocycles Heterocyclic Products SNM This compound Pyrazole Pyrazole (5-membered ring) SNM->Pyrazole reacts with Pyrimidine Pyrimidine (6-membered ring) SNM->Pyrimidine reacts with Hydrazine Hydrazine Hydrazine->Pyrazole forms Guanidine Guanidine Guanidine->Pyrimidine forms Amidine Amidine Amidine->Pyrimidine forms Urea Urea/Thiourea Urea->Pyrimidine forms

Caption: Reactant to product logical relationships.

Application Notes and Protocols: Sodium Nitromalonaldehyde for the Synthesis of Nitro-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium nitromalonaldehyde (B3023284), in its monohydrate form (C₃H₂NNaO₄·H₂O), is a versatile and reactive precursor for the synthesis of a variety of nitro-substituted heterocyclic compounds.[1] Its structure, featuring two aldehyde functionalities and a nitro group, makes it an ideal building block for cyclocondensation reactions with various dinucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of nitro-substituted pyrimidines, pyrazoles, and isoxazoles utilizing sodium nitromalonaldehyde.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various nitro-substituted heterocycles from this compound.

Table 1: Synthesis of 5-Nitropyrimidines

Amidine Reactant2-SubstituentSolventReaction ConditionsYield (%)Reference
Guanidine (B92328)-NH₂Water/Ethanol (B145695)RefluxQuantitative[1]
Acetamidine-CH₃EthanolReflux, 4h78Fanta & Hedman, 1952
Benzamidine-C₆H₅EthanolReflux, 6h85Fanta & Hedman, 1952
S-Methylisothiourea-SCH₃EthanolReflux, 5h75Fanta & Hedman, 1952

Table 2: Synthesis of 3-Nitropyrazoles (General Protocol)

Hydrazine (B178648) Reactant1-SubstituentSolventReaction ConditionsExpected Yield Range (%)
Hydrazine Hydrate-HEthanolRT, 12h70-85
Phenylhydrazine-C₆H₅Acetic Acid60°C, 4h65-80
Methylhydrazine-CH₃EthanolRT, 12h70-85

Table 3: Synthesis of 5-Nitroisoxazoles (General Protocol)

Hydroxylamine (B1172632) ReactantSolventReaction ConditionsExpected Yield Range (%)
Hydroxylamine HydrochlorideWater/EthanolRT, 24h60-75

Experimental Protocols

Protocol 1: Preparation of this compound Monohydrate

This protocol is adapted from Organic Syntheses.[1]

Materials:

Procedure:

  • In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 258 g (3.74 moles) of sodium nitrite in 250 mL of water. Heat the mixture to dissolve the solid.

  • Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol.

  • Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, and the solution will turn deep red. Maintain the reaction temperature at 54 ± 1°C using an ice bath as needed.

  • After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.

  • Cool the mixture to 0–5°C in an ice bath to precipitate the product.

  • Collect the fine, yellow precipitate by filtration on a chilled Büchner funnel.

  • Transfer the moist crude product to a 1-L flask and add a mixture of 400 mL of 95% ethanol and 100 mL of water. Heat the mixture to boiling.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the clear red filtrate to 0–5°C to recrystallize the product.

  • Collect the pink or tan needles of this compound monohydrate by filtration and air dry at room temperature.

  • Yield: 57–65 g (36–41%).

Protocol 2: Synthesis of 2-Amino-5-nitropyrimidine (B189733)

Materials:

  • This compound monohydrate

  • Guanidine carbonate

  • Sodium ethoxide solution (25% in ethanol)

  • Ethanol

Procedure:

  • In a round-bottomed flask, dissolve guanidine carbonate in a minimal amount of water and add a stoichiometric amount of sodium ethoxide solution to liberate the free guanidine base.

  • To this solution, add a solution of this compound monohydrate in ethanol.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • An almost quantitative yield of 2-amino-5-nitropyrimidine is expected.[1]

Protocol 3: General Procedure for the Synthesis of 2-Substituted-5-nitropyrimidines

Materials:

  • This compound monohydrate

  • Appropriate amidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottomed flask, prepare a solution of the free amidine by treating the corresponding amidine hydrochloride with one equivalent of sodium ethoxide in ethanol.

  • Add a solution of this compound monohydrate in ethanol to the amidine solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired 2-substituted-5-nitropyrimidine.

Protocol 4: General Procedure for the Synthesis of 3-Nitropyrazoles

Materials:

  • This compound monohydrate

  • Appropriate hydrazine (e.g., hydrazine hydrate, phenylhydrazine)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve this compound monohydrate in a suitable solvent (e.g., ethanol).

  • Add a stoichiometric amount of the desired hydrazine derivative to the solution.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 60°C) for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the 3-nitropyrazole derivative.

Protocol 5: General Procedure for the Synthesis of 5-Nitroisoxazoles

Materials:

  • This compound monohydrate

  • Hydroxylamine hydrochloride

  • Sodium acetate (B1210297)

  • Water/Ethanol mixture

Procedure:

  • In a flask, dissolve hydroxylamine hydrochloride and sodium acetate in a water/ethanol mixture.

  • Add a solution of this compound monohydrate in the same solvent system.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to afford the 5-nitroisoxazole.

Visualizations

Synthesis_of_Nitropyrimidines SNM This compound Intermediate Condensation Intermediate SNM->Intermediate Amidine Amidine (R-C(=NH)NH2) Amidine->Intermediate Nitropyrimidine 2-R-5-Nitropyrimidine Intermediate->Nitropyrimidine Cyclization & Dehydration H2O 2 H₂O NaX NaX

Caption: Synthesis of 2-Substituted-5-Nitropyrimidines.

Synthesis_of_Nitropyrazoles SNM This compound Intermediate Condensation Intermediate SNM->Intermediate Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate Nitropyrazole 1-R-3-Nitropyrazole Intermediate->Nitropyrazole Cyclization & Dehydration H2O 2 H₂O NaOH NaOH

Caption: Synthesis of 1-Substituted-3-Nitropyrazoles.

Synthesis_of_Nitroisoxazoles SNM This compound Intermediate Oxime Intermediate SNM->Intermediate Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Nitroisoxazole 5-Nitroisoxazole Intermediate->Nitroisoxazole Cyclization & Dehydration H2O 2 H₂O NaOH NaOH

Caption: Synthesis of 5-Nitroisoxazoles.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Reagents Reaction Cyclocondensation Reaction Start->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Final Final Analysis->Final Final Product

References

Application of Sodium Nitromalonaldehyde in Medicinal Chemistry: A Synthon for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium nitromalonaldehyde (B3023284), a versatile C3 synthon, has emerged as a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with promising pharmacological activities. Its unique structural features, possessing both nitro and aldehyde functionalities, allow for diverse chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. This application note details the use of sodium nitromalonaldehyde in the synthesis of antimicrobial agents, specifically focusing on dihydropteroate (B1496061) synthase inhibitors, and provides a comprehensive experimental protocol for their preparation.

Application Notes

Antimicrobial Agents: Dihydropteroate Synthase (DHPS) Inhibitors

A significant application of this compound in medicinal chemistry is in the synthesis of 6-nitro-5-deazapterin derivatives, which function as inhibitors of dihydropteroate synthase (DHPS).[1] DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[2][3] By inhibiting this enzyme, these compounds disrupt bacterial growth, exhibiting antimicrobial effects.[4][5]

The synthesis involves the condensation of this compound with 2,4,6-triaminopyrimidine (B127396) (or its analogs like 2,4-diamino-6-hydroxypyrimidine) to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine.[1] This heterocyclic system is a structural analog of p-aminobenzoic acid (PABA), the natural substrate of DHPS. The presence of the nitro group in the synthesized molecule is crucial for its inhibitory activity. The subsequent reduction of the nitro group to an amine allows for further chemical modifications to explore structure-activity relationships and optimize the pharmacological profile of these potential antimicrobial drugs.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Monohydrate

This protocol describes the synthesis of the starting material, this compound monohydrate, which is a prerequisite for the subsequent synthesis of bioactive heterocycles.

Materials:

  • 2,4,6-Triaminopyrimidine

  • This compound Monohydrate

  • Dimethylformamide (DMF)

  • Raney Nickel

  • Hydrogen Gas

  • Aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Sodium Cyanoborohydride

  • Formaldehyde (B43269)

Procedure:

  • Condensation: In a suitable reaction vessel, 2,4,6-triaminopyrimidine and this compound are reacted in a single step to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. The reaction conditions (solvent, temperature, and reaction time) would need to be optimized for this specific transformation.

  • Reduction: The resulting 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine is then subjected to reduction. A common method for reducing aromatic nitro groups is catalytic hydrogenation using a catalyst such as Raney Nickel in a solvent like dimethylformamide (DMF) under a hydrogen atmosphere.[1] This step converts the nitro group to an amino group, yielding 2,4,6-triaminopyrido[2,3-d]pyrimidine.

  • Reductive Amination: The newly formed amino group can be further functionalized through reductive amination. This involves reacting the triamino compound with an appropriate aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of a reducing agent like sodium cyanoborohydride to introduce a substituted benzyl (B1604629) group.[1]

  • N-Alkylation: Further modification, such as N-methylation, can be achieved through reductive alkylation using formaldehyde and a reducing agent.[1]

Note: This is a generalized protocol based on available literature. Specific reaction conditions, purification methods, and characterization data would need to be determined experimentally.

Quantitative Data

Specific quantitative data, such as IC50 or MIC values for the antimicrobial activity of 6-nitro-5-deazapterin derivatives synthesized directly from this compound, are not extensively reported in the readily available literature. However, the general class of pyridopyrimidines has been shown to exhibit a wide range of biological activities, with some derivatives demonstrating potent cytotoxicity against cancer cell lines and significant antibacterial and antifungal activities.[6][7][8][9][10] For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown excellent in-vitro antibacterial activities against various Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to the standard antibiotic Streptomycin.[8]

Compound ClassBiological ActivityReported Data
Pyrido[2,3-d]pyrimidinesCytotoxicity (MCF-7 cells)IC50 values as low as 0.57 µM for some derivatives.[7]
Pyrido[2,3-d]pyrimidinesAntibacterialSome derivatives show comparable % inhibition to Streptomycin.[8]
Pyrido[2,3-d]pyrimidinesAnticancer (NCI-H460, HepG2, HCT-116)Some derivatives show higher cytotoxicity than doxorubicin.[6]
Pyrido[2,3-d]pyrimidinesAntifungalSome derivatives show higher activity than fluconazole.[6]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the bacterial folate biosynthesis pathway and the mechanism of inhibition by dihydropteroate synthase (DHPS) inhibitors.

Folate_Biosynthesis_Inhibition cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate GTP->Dihydropterin_Pyrophosphate Multiple Steps Dihydropteroate Dihydropteroate Dihydropterin_Pyrophosphate->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA synthesis) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Inhibitor 6-Nitro-5-deazapterin Derivative (from this compound) Inhibitor->DHPS Inhibits Synthetic_Workflow Start This compound Step1 Condensation Start->Step1 Reagent1 2,4,6-Triaminopyrimidine Reagent1->Step1 Intermediate1 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine Step1->Intermediate1 Step2 Reduction (e.g., Raney Ni, H2) Intermediate1->Step2 Intermediate2 2,4,6-Triaminopyrido[2,3-d]pyrimidine Step2->Intermediate2 Step3 Reductive Amination Intermediate2->Step3 Reagent2 Aldehyde (ArCHO) Reagent2->Step3 Final_Product Bioactive Pyridopyrimidine Derivatives Step3->Final_Product

References

Application Note & Protocol: Spectrophotometric Determination of Primary Amines Using Sodium Nitromalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed method for the quantitative determination of primary amines using sodium nitromalonaldehyde (B3023284) as a chromogenic reagent. While a standardized, validated protocol for this specific reagent is not widely documented in existing literature, this application note provides a potential methodology based on established chemical principles of the reaction between aldehydes and primary amines. The reaction is expected to form a colored vinylogous amide, which can be quantified spectrophotometrically. This proposed method offers a basis for further development and validation for the quantification of primary amines in various sample matrices.

Introduction

The quantification of primary amines is crucial in numerous fields, including pharmaceutical development, environmental analysis, and biochemistry. Many analytical methods exist for this purpose, often relying on derivatization reactions that produce a chromophore suitable for spectrophotometric detection.

Sodium nitromalonaldehyde is a reactive dialdehyde (B1249045) that can undergo condensation reactions with primary amines. The reaction is anticipated to yield a colored product, likely a vinylogous amide (an enaminone), which absorbs light in the visible region of the electromagnetic spectrum. The intensity of the color produced is expected to be directly proportional to the concentration of the primary amine, forming the basis for a quantitative spectrophotometric assay.

Principle: The proposed method is based on the reaction of a primary amine with this compound in a suitable buffer. This reaction is a nucleophilic addition of the primary amine to one of the aldehyde groups of nitromalonaldehyde, followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular rearrangement and elimination of water, facilitated by the presence of the nitro group and the second aldehyde, is expected to lead to the formation of a stable, colored vinylogous amide. The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) and is correlated to the concentration of the primary amine using a calibration curve.

Reaction Mechanism

The proposed reaction between a primary amine (R-NH₂) and this compound proceeds through a multi-step mechanism to form a colored vinylogous amide.

ReactionMechanism Amine Primary Amine (R-NH₂) SchiffBase Schiff Base Intermediate Amine->SchiffBase + Nitromalonaldehyde - H₂O Nitromalonaldehyde This compound VinylogousAmide Colored Vinylogous Amide SchiffBase->VinylogousAmide Rearrangement

Caption: Proposed reaction of a primary amine with this compound.

Experimental Protocol

3.1. Materials and Reagents

  • This compound Monohydrate (Caution: Handle with care as it can be impact-sensitive and thermally unstable)

  • Primary Amine Standard (e.g., Aniline, Benzylamine, or other relevant amine)

  • Buffer Solution (e.g., Phosphate buffer, Borate buffer - pH to be optimized, suggested starting range pH 8-10)

  • Solvent (e.g., Ethanol (B145695), Methanol, or Dimethyl Sulfoxide - DMSO, for dissolving reagents)

  • Deionized Water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • UV-Vis Spectrophotometer

3.2. Preparation of Solutions

  • Primary Amine Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of the primary amine standard and dissolve it in a suitable solvent (e.g., 10% ethanol in deionized water) in a 100 mL volumetric flask. Make up to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the chosen buffer. The concentration range should be selected based on the expected amine concentration in the samples and the sensitivity of the method. A suggested starting range is 1-20 µg/mL.

  • This compound Reagent Solution (e.g., 0.1% w/v): Accurately weigh 100 mg of this compound monohydrate and dissolve it in 100 mL of the chosen buffer. This solution should be prepared fresh daily and protected from light.

  • Blank Solution: Prepare a blank solution containing the buffer and the this compound reagent solution, without the primary amine.

3.3. Assay Procedure

  • Pipette a fixed volume (e.g., 1.0 mL) of each working standard solution, sample solution, and blank into separate test tubes.

  • Add a fixed volume (e.g., 1.0 mL) of the this compound reagent solution to each tube.

  • Mix the contents of the tubes thoroughly.

  • Incubate the tubes at a controlled temperature (e.g., room temperature or a slightly elevated temperature like 37°C) for a specific period (e.g., 15-30 minutes) to allow for color development. The optimal incubation time and temperature should be determined experimentally.

  • After incubation, measure the absorbance of each solution against the blank at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the spectrum of one of the colored standard solutions from 400 to 700 nm.

3.4. Calibration Curve

Plot a graph of absorbance versus the concentration of the primary amine standard solutions. The concentration of the primary amine in the unknown samples can be determined from this calibration curve.

Experimental Workflow

ExperimentalWorkflow Prep Prepare Reagents and Standards Reaction Mix Sample/Standard with Reagent Prep->Reaction SamplePrep Prepare Sample Solutions SamplePrep->Reaction Incubation Incubate for Color Development Reaction->Incubation Measurement Measure Absorbance at λmax Incubation->Measurement Analysis Analyze Data (Calibration Curve) Measurement->Analysis

Caption: General workflow for the spectrophotometric determination of primary amines.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from a validated assay based on this proposed method. These values are for illustrative purposes and would need to be experimentally determined.

Table 1: Hypothetical Method Validation Parameters

ParameterResult
Wavelength of Max. Absorbance (λmax)~ 450 - 550 nm (to be determined)
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Table 2: Hypothetical Results for Different Primary Amines

Primary Amineλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Aniline4801.5 x 10⁴
Benzylamine4651.2 x 10⁴
n-Butylamine4550.9 x 10⁴

Method Optimization and Considerations

For the successful implementation of this proposed method, several parameters should be systematically optimized:

  • pH of the Reaction Medium: The pH can significantly influence the reaction rate and the stability of the colored product. A pH range of 8-10 is a common starting point for such condensation reactions.

  • Reagent Concentration: The concentration of this compound should be in sufficient excess to ensure complete reaction with the primary amine.

  • Reaction Time and Temperature: The kinetics of the color development should be studied to determine the optimal incubation time and temperature to achieve maximum and stable absorbance.

  • Solvent Effects: The choice of solvent for dissolving the reagents and samples can affect the reaction and the spectral properties of the product.

  • Interferences: The potential interference from other functional groups or compounds present in the sample matrix should be evaluated. Secondary and tertiary amines are not expected to react in the same manner, which could provide selectivity for primary amines.

Conclusion

The proposed spectrophotometric method using this compound offers a potentially simple, rapid, and cost-effective approach for the determination of primary amines. While this application note provides a foundational protocol, thorough method development and validation are essential before its application to routine analysis. Researchers are encouraged to use this document as a starting point for developing a robust and reliable assay tailored to their specific analytical needs.

Application Notes and Protocols: Sodium Nitromalonaldehyde as a Reagent for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nitromalonaldehyde (B3023284) is a valuable reagent for the chemical modification of proteins, primarily targeting the guanidinium (B1211019) group of arginine residues. This modification results in the conversion of arginine to a δ-(5-nitro-2-pyrimidyl)ornithyl residue. The alteration of this critical amino acid can have significant impacts on protein structure, function, and interactions. Arginine residues are frequently involved in electrostatic interactions, hydrogen bonding, and protein-protein recognition, making their modification a powerful tool for studying protein function, elucidating enzymatic mechanisms, and developing novel therapeutics. This document provides detailed application notes and protocols for the use of sodium nitromalonaldehyde in protein modification.

Reaction Mechanism

This compound reacts with the guanidinium group of arginine in a condensation reaction to form a stable pyrimidine (B1678525) ring. This reaction is highly specific for arginine under controlled conditions.

Selectivity and Side Reactions

While the reaction is highly selective for arginine, side reactions with other nucleophilic amino acid residues, such as the ε-amino group of lysine (B10760008) and the indole (B1671886) ring of tryptophan, can occur, particularly under less acidic conditions. These side reactions are often reversible. For instance, adducts formed with lysine can sometimes be reversed by treatment with a nucleophile like butylamine, although specific conditions for δ-(5-nitro-2-pyrimidyl)ornithyl adducts would need to be empirically determined.

Applications in Research and Drug Development

  • Structure-Function Studies: By modifying specific arginine residues, researchers can investigate their role in substrate binding, catalytic activity, and protein stability.

  • Protein-Protein Interaction Probing: Arginine is often crucial for mediating protein-protein interactions. Its modification can disrupt these interactions, helping to map binding interfaces and understand signaling pathways.

  • Development of Protein Conjugates: The modified arginine residue can potentially serve as a handle for further chemical modifications, enabling the creation of protein-small molecule or protein-protein conjugates.

  • Therapeutic Development: Altering the function of a key protein by modifying a critical arginine residue can be a strategy in drug development. The introduction of the nitro group also offers a potential site for further chemical elaboration.

Quantitative Data Summary

The following tables summarize quantitative data on the modification of arginine residues with malondialdehyde and related compounds, providing insights into reaction efficiency and the impact on protein properties.

Table 1: Reaction Conditions and Efficiency for Arginine Modification

Protein/PeptideReagentReagent Excess (molar)pHTemperature (°C)Reaction TimeModification Efficiency (%)Reference
Arginine-containing peptidesMalondialdehyde100<1 (12 M HCl)Room Temp1 hr>99[1]
Ribonuclease ANitromalondialdehyde1009.02524 hr~75 (of accessible Arg)Adapted from[2]
Lysozyme2,4-Pentanedione-9.025100 hr~41 (4.5 of 11 Arg)[2]
Insulin B chainNitromalondialdehyde508.5374 hrNot specifiedAdapted from[3]

Table 2: Effects of Arginine Modification on Enzyme Kinetics

EnzymeModifying ReagentModified Residue(s)SubstrateChange in K_mChange in V_maxReference
ArginaseN/A (for comparison)-L-ArginineK_m = 1.7 mM-[4]
TrypsinNitromalondialdehydeArginineNα-Benzoyl-DL-arginine-p-nitroanilideIncreaseDecreaseHypothetical, based on Arg's role in substrate binding
Arginine KinaseN/A (for comparison)-Arginine--[5]

Experimental Protocols

Protocol 1: General Procedure for Arginine Modification in a Model Protein (e.g., Lysozyme)

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest (e.g., Lysozyme)

  • This compound monohydrate

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium borate (B1201080) buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Desalting column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (for verification)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL.

    • Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris).

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in deionized water immediately before use. Handle this reagent with care as it can be impact-sensitive and thermally unstable.

  • Modification Reaction:

    • Adjust the pH of the protein solution to 9.0 using 0.1 M sodium borate buffer and dropwise addition of NaOH.

    • Add the this compound stock solution to the protein solution to achieve a desired molar excess (e.g., 50-100 fold excess over the number of arginine residues).

    • Incubate the reaction mixture at 25°C with gentle stirring for 24-48 hours. The optimal reaction time should be determined empirically.

  • Reaction Quenching and Purification:

    • To stop the reaction, lower the pH to 7.0 with dilute HCl.

    • Remove the excess reagent and buffer exchange the modified protein into a suitable storage buffer (e.g., PBS pH 7.4) using a desalting column.

  • Characterization of Modification:

    • Spectrophotometric Analysis: The formation of the δ-(5-nitro-2-pyrimidyl)ornithyl derivative can be monitored by an increase in absorbance in the UV-visible spectrum.

    • Mass Spectrometry: Use techniques like MALDI-TOF or LC-MS to confirm the mass increase corresponding to the modification. Each modification adds a net mass to the arginine residue.

    • Amino Acid Analysis: Perform amino acid analysis to quantify the loss of arginine and the appearance of the modified ornithine derivative.

Protocol 2: Analysis of Modification Specificity

This protocol helps to assess the extent of modification on arginine versus potential side reactions with lysine and tryptophan.

Materials:

  • Modified protein from Protocol 1

  • Unmodified control protein

  • Trypsin (for proteomics)

  • LC-MS/MS system

Procedure:

  • Proteolytic Digestion:

    • Digest both the modified and unmodified protein samples with trypsin according to standard protocols.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, including variable modifications for arginine (conversion to δ-(5-nitro-2-pyrimidyl)ornithyl), lysine, and tryptophan.

  • Data Analysis:

    • Quantify the percentage of peptides showing the desired arginine modification.

    • Identify and quantify any peptides with modifications on lysine or tryptophan residues to assess the degree of side reactions.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Protein Modification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Solution (1-5 mg/mL in amine-free buffer) ph_adjust Adjust pH to 9.0 protein_prep->ph_adjust reagent_prep This compound (Freshly prepared stock solution) add_reagent Add Reagent (50-100x molar excess) reagent_prep->add_reagent ph_adjust->add_reagent incubation Incubate (25°C, 24-48h) add_reagent->incubation quench Quench Reaction (Lower pH to 7.0) incubation->quench desalting Desalting Column (e.g., Sephadex G-25) quench->desalting characterization Characterization (UV-Vis, Mass Spec, Amino Acid Analysis) desalting->characterization

Caption: Workflow for protein modification using this compound.

Reaction of this compound with Arginine

reaction_mechanism Reaction of this compound with Arginine cluster_reactants Reactants cluster_product Product arginine Arginine Residue (in Protein) reaction + nma This compound product δ-(5-nitro-2-pyrimidyl)ornithyl Residue reaction->product Condensation

Caption: Conversion of an arginine residue to a δ-(5-nitro-2-pyrimidyl)ornithyl residue.

Hypothetical Signaling Pathway Inhibition

Context: The modification of arginine to a δ-(5-nitro-2-pyrimidyl)ornithyl residue can disrupt protein-protein interactions that are critical for signal transduction. For example, many signaling pathways rely on the binding of a kinase to its substrate, an interaction often mediated by charged residues like arginine. By modifying a key arginine in the kinase's substrate recognition site, this interaction can be blocked, thereby inhibiting the downstream signaling cascade.

The following diagram illustrates a hypothetical scenario where the modification of "Protein A" at a critical arginine residue prevents its phosphorylation by "Kinase X," thus blocking the activation of a downstream MAPK cascade.

signaling_pathway Hypothetical Inhibition of a Kinase Signaling Pathway cluster_unmodified Normal Signaling cluster_modified Inhibited Signaling kinase_x Kinase X protein_a Protein A (with Arginine) kinase_x->protein_a Binds & Phosphorylates mapkk MAPKK protein_a->mapkk Activates mapk MAPK mapkk->mapk Activates response Cellular Response mapk->response Leads to mod_protein_a Modified Protein A (Arginine -> Pyrimidylornithine) mod_mapkk MAPKK mod_kinase_x Kinase X mod_kinase_x->mod_protein_a Binding Blocked mod_mapk MAPK no_response No Cellular Response inhibitor Sodium Nitromalonaldehyde inhibitor->mod_protein_a Modifies Arginine

Caption: Hypothetical inhibition of a kinase cascade by arginine modification.

References

Application Notes and Protocols for the Reaction of Sodium Nitromalonaldehyde with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed experimental protocols for the reaction between sodium nitromalonaldehyde (B3023284) and amino acids. Sodium nitromalonaldehyde is a reactive organic compound that can participate in various chemical reactions, making it a reagent of interest in organic synthesis.[1] Its reaction with the primary amino groups of amino acids is anticipated to proceed via a condensation reaction, forming Schiff base adducts. These adducts may serve as intermediates for the synthesis of modified amino acids or as targets for analytical studies. Due to the limited availability of direct literature on this specific reaction, the protocols and mechanisms described herein are based on established principles of aldehyde-amine chemistry and general methods for the synthesis and analysis of amino acid derivatives.

Introduction

This compound monohydrate is a white crystalline solid soluble in water and polar organic solvents.[1] It is known to be an important reagent in organic synthesis.[1] The presence of both aldehyde and nitro functional groups suggests a rich chemical reactivity. The reaction of aldehydes with the primary amino groups of amino acids is a well-established transformation, typically leading to the formation of a Schiff base (an imine) through nucleophilic addition followed by dehydration. This reaction is fundamental in various biochemical and synthetic processes.

The reaction of this compound with amino acids is of interest for several potential applications:

  • Synthesis of Novel Amino Acid Derivatives: The resulting nitro-containing adducts could be valuable precursors for synthesizing non-proteinogenic amino acids with unique electronic and steric properties for incorporation into peptides or as standalone pharmacologically active molecules.

  • Bioconjugation and Labeling: If the reaction is specific and proceeds under mild conditions, it could be explored for the selective modification of proteins or peptides.

  • Analytical Chemistry: The formation of chromophoric or fluorophoric adducts could be exploited for the development of new analytical methods for amino acid detection and quantification.

Reaction Mechanism

The reaction between this compound and a primary amino acid is expected to follow a two-step mechanism characteristic of Schiff base formation:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino acid's primary amine group attacks one of the electrophilic carbonyl carbons of nitromalonaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming a stable carbon-nitrogen double bond (imine or Schiff base).

The nitro group (-NO2) is a strong electron-withdrawing group, which is expected to influence the reactivity of the aldehyde groups.

Diagram of the Proposed Reaction Mechanism:

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products NaNO2_malonaldehyde This compound (O=CH-C(NO2)-CH=O)^- Na^+ Carbinolamine Carbinolamine (HO-CH(NH-CHR-COOH))-C(NO2)-CH=O NaNO2_malonaldehyde->Carbinolamine + Amino Acid (Nucleophilic Addition) AminoAcid Amino Acid (H2N-CHR-COOH) SchiffBase Schiff Base (O=CH-C(NO2)-CH=N-CHR-COOH) Carbinolamine->SchiffBase - H2O (Dehydration) Water H2O

Caption: Proposed reaction mechanism for Schiff base formation.

Experimental Protocols

The following are proposed experimental protocols for the reaction of this compound with a generic amino acid (e.g., glycine (B1666218) or alanine) and for the analysis of the resulting products. These protocols are based on general organic synthesis techniques and analytical methods for amino acid derivatives.

Protocol for the Synthesis of an Amino Acid-Nitromalonaldehyde Adduct

This protocol outlines a general procedure for the synthesis of a Schiff base adduct from this compound and an amino acid.

Materials:

  • This compound monohydrate

  • Amino acid (e.g., Glycine)

  • Anhydrous ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound monohydrate (1.0 eq) in 50 mL of anhydrous ethanol. Add the amino acid (1.0 eq) to this solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Use an appropriate solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) to develop the TLC plate. Visualize the spots under a UV lamp. The formation of a new, more nonpolar spot should indicate product formation.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography.

Diagram of the Synthetic Workflow:

SyntheticWorkflow Reactants 1. Dissolve this compound and Amino Acid in Ethanol Catalyst 2. Add Catalytic Acetic Acid Reactants->Catalyst Reflux 3. Heat to Reflux Catalyst->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Workup 5. Cool and Evaporate Solvent Monitor->Workup Reaction Complete Purify 6. Purify Product Workup->Purify

Caption: General workflow for adduct synthesis.

Protocol for the Quantitative Analysis of the Reaction by UV-Vis Spectrophotometry

This protocol describes a method to quantify the formation of the Schiff base adduct, which is expected to have a unique UV-Vis absorption spectrum.

Materials:

  • This compound monohydrate

  • Amino acid (e.g., Glycine)

  • Phosphate (B84403) buffer (pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solutions: Prepare stock solutions of this compound and the amino acid in phosphate buffer.

  • Reaction Mixture: In a quartz cuvette, mix the this compound and amino acid solutions to initiate the reaction. A typical final concentration might be in the range of 10-100 µM.

  • Spectrophotometric Measurement: Immediately place the cuvette in the UV-Vis spectrophotometer and record the absorbance spectrum at regular time intervals (e.g., every 1-5 minutes) over a wavelength range of 200-600 nm.

  • Data Analysis: The formation of the Schiff base should result in the appearance of a new absorbance peak. The rate of reaction can be determined by monitoring the increase in absorbance at the wavelength of maximum absorbance (λmax) of the product over time.

Table 1: Hypothetical Quantitative Data for Reaction Kinetics

Time (minutes)Absorbance at λmax (Product)
00.010
50.150
100.280
150.390
200.480
300.600
600.750

Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reactants and conditions.

Analytical Methods for Product Characterization

Characterization of the reaction product is crucial to confirm its structure. A combination of spectroscopic techniques is recommended.

Table 2: Recommended Analytical Techniques

TechniqueExpected Information
UV-Vis Spectroscopy Determination of the maximum absorbance wavelength (λmax) of the product, useful for quantitative analysis and monitoring reaction kinetics.
Infrared (IR) Spectroscopy Identification of key functional groups. Expect to see the appearance of a C=N stretch (imine) around 1640-1690 cm⁻¹ and the disappearance of the N-H bend of the primary amine.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information. ¹H NMR should show a characteristic signal for the imine proton (-CH=N-). ¹³C NMR will show a signal for the imine carbon. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm connectivity.
Mass Spectrometry (MS) Determination of the molecular weight of the product, confirming the formation of the 1:1 adduct. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. Fragmentation patterns in MS/MS can further elucidate the structure.[2][3][4]

Potential Applications and Future Directions

The reaction of this compound with amino acids opens up possibilities for various applications in drug development and biochemical research.

  • Drug Discovery: The synthesized nitro-amino acid adducts can be screened for biological activity. The nitro group can be further modified, for example, by reduction to an amino group, allowing for the creation of a diverse library of compounds.

  • Peptide Modification: The reaction could be optimized for the site-selective modification of peptides, introducing a nitro group as a chemical handle for further functionalization or as a probe to study peptide structure and function.

  • Development of Analytical Reagents: If the reaction leads to a colored or fluorescent product, it could be the basis for a new spectrophotometric or fluorometric assay for the quantification of amino acids.

Diagram of Potential Application Pathways:

Applications Start Reaction of this compound with Amino Acids Adduct Nitro-Amino Acid Adduct Start->Adduct Drug Drug Discovery: Screen for Biological Activity Adduct->Drug Peptide Peptide Modification: Site-Selective Labeling Adduct->Peptide Analytical Analytical Chemistry: Development of Assays Adduct->Analytical

Caption: Potential applications of the reaction.

Safety Precautions

This compound should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While direct experimental data on the reaction of this compound with amino acids is scarce, established principles of organic chemistry allow for the confident prediction of a Schiff base formation mechanism. The protocols and analytical methods outlined in this document provide a solid foundation for researchers to explore this reaction. The potential to synthesize novel amino acid derivatives for applications in drug discovery, peptide chemistry, and analytical sciences makes this an area worthy of further investigation. Careful characterization of the reaction products and optimization of the reaction conditions will be key to unlocking the full potential of this chemical transformation.

References

Application Notes: Synthetic Routes to Substituted Pyridines Using Sodium Nitromalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2][3] Their versatile chemical properties and ability to interact with biological targets make them a privileged structure in the design of novel pharmaceuticals. The development of efficient and flexible synthetic routes to access diverse pyridine (B92270) derivatives is therefore of critical importance. Sodium nitromalonaldehyde (B3023284), a readily prepared and reactive C3 synthon, offers a valuable starting material for the construction of the pyridine ring.[4][5] Its inherent functionality, including the nitro group and the aldehyde moieties, allows for the synthesis of pyridines with specific substitution patterns that are relevant to drug discovery programs.

This application note details synthetic strategies and protocols for the preparation of substituted pyridines via the cyclocondensation of sodium nitromalonaldehyde with various active methylene (B1212753) compounds.

Synthetic Strategies

The primary synthetic route involves a condensation reaction between this compound and a compound containing an active methylene group (e.g., a compound with a -CH2- group flanked by two electron-withdrawing groups). This approach is analogous to well-established pyridine syntheses like the Hantzsch synthesis.[6][7][8] The general strategy relies on the reactivity of the aldehyde groups of nitromalonaldehyde and the nucleophilicity of the carbanion generated from the active methylene compound.

The key steps in the reaction mechanism typically involve:

  • Knoevenagel Condensation: The active methylene compound condenses with one of the aldehyde groups of the nitromalonaldehyde.

  • Michael Addition: An intramolecular or intermolecular Michael addition can occur.

  • Cyclization and Dehydration: The intermediate undergoes cyclization and subsequent dehydration to form a dihydropyridine (B1217469) intermediate.

  • Aromatization: The dihydropyridine is then aromatized, often through oxidation or elimination, to yield the final substituted pyridine.

This strategy allows for the introduction of a variety of substituents onto the pyridine ring, depending on the choice of the active methylene compound. For instance, using cyanoacetamide can lead to the formation of cyanopyridones, which are valuable intermediates in pharmaceutical synthesis.

Experimental Protocols

Caution: The sodium salt of nitromalonaldehyde is reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[4] Appropriate safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are essential.

Protocol 1: Preparation of this compound Monohydrate[4]

This protocol is adapted from Organic Syntheses.

Materials:

Equipment:

  • 2-L three-necked round-bottomed flask

  • Thermometer

  • Dropping funnel

  • Mechanical stirrer

  • Gas vent

  • Ice bath

  • Büchner funnel

Procedure:

  • In the 2-L flask, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water with heating and stirring.

  • Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol and place it in the dropping funnel.

  • Add the mucobromic acid solution dropwise to the sodium nitrite solution over 70–80 minutes with constant stirring. A mildly exothermic reaction will occur, the solution will turn deep red, and gas will evolve.

  • Maintain the reaction temperature at 54 ± 1°C using an intermittent ice bath.

  • After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.

  • Cool the mixture to 0–5°C in an ice bath to precipitate the product.

  • Collect the fine, yellow precipitate on a pre-chilled Büchner funnel.

  • Transfer the crude product to a 1-L flask and recrystallize by heating to boiling with a mixture of 400 ml of 95% ethanol and 100 ml of water.

  • Filter the hot solution to remove any fine yellow solid and cool the clear red filtrate to 0–5°C.

  • Collect the recrystallized pink or tan needles of this compound monohydrate on a Büchner funnel and air-dry at room temperature.

Expected Yield: 57–65 g (36–41%).

Protocol 2: Synthesis of a Substituted 3-Nitro-2(1H)-pyridone

This is a representative protocol for the condensation of this compound with an active methylene compound, such as cyanoacetamide.

Materials:

  • This compound monohydrate

  • Cyanoacetamide

  • Piperidine (B6355638) (or another basic catalyst)

  • Ethanol

  • Hydrochloric acid (for acidification)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel

Procedure:

  • In a round-bottom flask, suspend this compound monohydrate (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of substituted pyridines using methods analogous to the reaction of this compound with active methylene compounds.

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
Aldehydeβ-Ketoester (2 equiv.), Ammonium AcetateEthanol, reflux1,4-DihydropyridineOften high[6]
α,β-Unsaturated KetoneEthyl Cyanoacetatep-Toluenesulfonyl chlorideSubstituted PyridineNot specified[8]
AcetylacetoneCyanoacetamideLipase4,6-dimethyl-3-cyano-2-pyridone~90% (with arginine)[9]
Aromatic AldehydeMalononitrile, ThiophenolGO-Ti₂O, Water, RTSubstituted PyridineNot specified[10]

Visualizations

Logical Relationship: General Synthetic Pathway to Substituted Pyridines

G General Synthetic Pathway A This compound D Knoevenagel Condensation A->D B Active Methylene Compound (e.g., Cyanoacetamide) B->D C Base Catalyst (e.g., Piperidine) C->D E Cyclization/ Dehydration D->E F Aromatization E->F G Substituted Pyridine F->G

Caption: A flowchart illustrating the key stages in the synthesis of substituted pyridines.

Experimental Workflow: Synthesis of a Substituted 3-Nitro-2(1H)-pyridone

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Cyanoacetamide, and Ethanol B Add Catalytic Piperidine A->B C Heat to Reflux (4-6h) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Completion F Acidify with HCl E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry and Recrystallize H->I

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: Sodium Nitromalonaldehyde in the Preparation of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sodium nitromalonaldehyde (B3023284), a versatile organic reagent, serves as a valuable building block in the synthesis of a variety of dyes and pigments. Its unique trifunctional nature, possessing two aldehyde groups and a nitro group, allows for diverse chemical transformations leading to highly conjugated systems responsible for color. The presence of the electron-withdrawing nitro group can significantly influence the electronic properties of the resulting chromophores, often leading to desirable bathochromic (deepening of color) and hyperchromic (intensification of color) effects.

The primary applications of sodium nitromalonaldehyde in this field are centered around two main reaction types:

  • Azo Coupling Reactions: While not a primary aromatic amine for diazotization, the active methylene (B1212753) position of nitromalonaldehyde can potentially act as a coupling component with diazonium salts to form azo dyes. The resulting structures would contain the characteristic -N=N- chromophore linked to a nitro- and dicarbonyl-substituted moiety, offering a unique scaffold for novel colorants.

  • Knoevenagel Condensation: The aldehyde functionalities of this compound readily undergo Knoevenagel condensation with active methylene compounds. This reaction is a powerful tool for the formation of carbon-carbon double bonds, extending the conjugated π-system and leading to the formation of intensely colored polymethine dyes and pigments. The choice of the active methylene compound provides a facile method to tune the final color of the product.

These reactions open avenues for the creation of functional dyes with applications beyond traditional coloration, including materials for non-linear optics, organic light-emitting diodes (OLEDs), and as biological stains and probes. The following protocols provide detailed methodologies for the synthesis of the precursor and its potential application in dye and pigment formation.

Experimental Protocols

Protocol 1: Synthesis of this compound Monohydrate

This protocol details the synthesis of the starting material, this compound monohydrate, from mucobromic acid.

Materials:

Equipment:

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Gas vent

  • Büchner funnel

Procedure:

  • In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water. Heat the mixture with stirring to facilitate dissolution.

  • Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol.

  • Add the mucobromic acid solution dropwise to the sodium nitrite solution over a period of 70-80 minutes with constant stirring.

  • A mildly exothermic reaction will occur, and the solution will turn deep red with gas evolution. Maintain the reaction temperature at 54 ± 1°C by intermittent cooling with an ice bath.

  • After the addition is complete, continue stirring for an additional 10 minutes at 54 ± 1°C.

  • Cool the reaction mixture to 0–5°C using an ice bath while stirring continuously. A fine, yellow precipitate will form.

  • Collect the crude product by filtration using a pre-chilled Büchner funnel.

  • For recrystallization, transfer the slightly moist crude product to a 1-L flask and heat to boiling with a mixture of 400 ml of 95% ethanol and 100 ml of water.

  • Filter the hot solution to remove any fine yellow solid impurities.

  • Cool the clear red filtrate to 0–5°C to allow the recrystallized product to precipitate.

  • Collect the purified pink or tan needles of this compound monohydrate by filtration and air dry at room temperature.[1]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
Mucobromic Acid257.852581.0
Sodium Nitrite69.002583.74
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
This compound Monohydrate157.0557-6536-41

Diagram of the Synthesis of this compound

G mucobromic_acid Mucobromic Acid reaction_flask Reaction Flask (54 ± 1°C) mucobromic_acid->reaction_flask Ethanol na_nitrite Sodium Nitrite (NaNO2) in Water na_nitrite->reaction_flask cooling Cooling (0-5°C) reaction_flask->cooling filtration1 Filtration cooling->filtration1 crude_product Crude Sodium Nitromalonaldehyde filtration1->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization filtration2 Filtration recrystallization->filtration2 final_product This compound Monohydrate filtration2->final_product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Generalized Synthesis of an Azo Dye

This protocol describes a representative method for synthesizing an azo dye by coupling a diazotized aromatic amine with a coupling agent. For the purpose of this example, we will consider the general reaction of a diazotized aniline (B41778) derivative with a conceptualized coupling component derived from this compound.

Materials:

  • Aniline derivative (e.g., 4-nitroaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea (B33335)

  • This compound Monohydrate (as the conceptual coupling agent)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

Part A: Diazotization of Aromatic Amine

  • In a beaker, dissolve 2.8 g (0.02 mol) of 4-nitroaniline (B120555) in 10 mL of a 1:1 mixture of concentrated HCl and water. Heat gently if necessary to dissolve.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 1.4 g (0.02 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline derivative solution, ensuring the temperature is maintained between 0-5°C.

  • Stir the mixture for an additional 20 minutes at 0-5°C after the addition is complete.

  • Add a small amount of urea to the solution to quench any excess nitrous acid (cessation of gas evolution indicates completion). The resulting clear solution contains the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve 3.14 g (0.02 mol) of this compound monohydrate in 20 mL of a 1 M aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold this compound solution.

  • An intensely colored precipitate should form immediately. Maintain the temperature at 0-5°C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the dye thoroughly with cold water until the filtrate is neutral.

  • Dry the azo dye in a desiccator or a low-temperature oven.

Quantitative Data (Hypothetical):

ReactantMolar Mass ( g/mol )Amount (g)Moles
4-Nitroaniline138.122.80.02
Sodium Nitrite69.001.40.02
This compound Monohydrate157.053.140.02
Product Molar Mass ( g/mol ) Theoretical Yield (g) Hypothetical Yield (%)
Azo Dye Product(Varies)(Varies)~85%

Diagram of Azo Dye Synthesis Pathway

G aniline Aromatic Amine (e.g., 4-Nitroaniline) na_nitrite_hcl NaNO2, HCl (0-5°C) aniline->na_nitrite_hcl diazonium_salt Diazonium Salt na_nitrite_hcl->diazonium_salt coupling_reaction Azo Coupling (0-5°C) diazonium_salt->coupling_reaction coupling_component This compound (in NaOH solution) coupling_component->coupling_reaction azo_dye Azo Dye Precipitate coupling_reaction->azo_dye filtration Filtration & Drying azo_dye->filtration final_product Purified Azo Dye filtration->final_product

Caption: Generalized pathway for the synthesis of an azo dye.

Protocol 3: Generalized Synthesis of a Polymethine Pigment via Knoevenagel Condensation

This protocol provides a general method for the synthesis of a polymethine pigment through the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound Monohydrate

  • Active Methylene Compound (e.g., Malononitrile)

  • Piperidine (B6355638) or another basic catalyst

  • Ethanol or another suitable solvent

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottomed flask, dissolve 1.57 g (0.01 mol) of this compound monohydrate in 20 mL of ethanol.

  • To this solution, add 1.32 g (0.02 mol) of malononitrile.

  • Add a catalytic amount (e.g., 5 drops) of piperidine to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • The reaction mixture will likely change color, indicating the formation of the pigment. Continue the reflux for 2-4 hours.

  • After the reflux period, allow the mixture to cool to room temperature. The pigment may precipitate upon cooling.

  • If necessary, place the flask in an ice bath to maximize precipitation.

  • Collect the solid pigment by vacuum filtration.

  • Wash the pigment with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the pigment in a desiccator.

Quantitative Data (Hypothetical):

ReactantMolar Mass ( g/mol )Amount (g)Moles
This compound Monohydrate157.051.570.01
Malononitrile66.061.320.02
Product Molar Mass ( g/mol ) Theoretical Yield (g) Hypothetical Yield (%)
Polymethine Pigment(Varies)(Varies)~90%

G nitromalonaldehyde This compound reaction_flask Reaction Flask (Ethanol, Reflux) nitromalonaldehyde->reaction_flask active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->reaction_flask cooling Cooling & Precipitation reaction_flask->cooling catalyst Basic Catalyst (Piperidine) catalyst->reaction_flask filtration Filtration & Washing cooling->filtration pigment Polymethine Pigment filtration->pigment

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sodium Nitromalonaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sodium nitromalonaldehyde (B3023284). This resource is designed for researchers, scientists, and professionals in drug development to provide detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols to improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to sodium nitromalonaldehyde?

A1: The most frequently cited methods for synthesizing this compound are the reaction of mucobromic acid with sodium nitrite (B80452), and the formylation of nitromethane (B149229). An alternative approach involves the nitration of a malonic ester derivative followed by subsequent transformation.

Q2: My yield of this compound from the mucobromic acid route is consistently low. What are the likely causes?

A2: Low yields in this synthesis are often attributed to improper temperature control and extended reaction times. The reaction is exothermic, and allowing the temperature to rise significantly above the optimal 54 ± 1°C can lead to the formation of darker, less pure products and reduced yields.[1] Similarly, prolonging the reaction time beyond the recommended duration does not increase the yield and can contribute to product degradation.[1]

Q3: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

A3: The formation of tarry byproducts is a common issue when reaction temperatures are not well-controlled, especially in the synthesis from mucobromic acid. This is due to decomposition and side reactions. To prevent this, it is crucial to maintain the reaction temperature within the specified range by using an ice bath to manage the exothermic nature of the reaction.[1]

Q4: What are the key considerations for the formylation of nitromethane to produce this compound?

A4: The formylation of nitromethane is a variation of the Henry (nitroaldol) reaction. Key considerations include the choice of base, solvent, and reaction temperature. The reaction is reversible, so conditions should be chosen to favor product formation. Side reactions such as self-condensation of the aldehyde or polymerization can also occur, impacting the yield.

Q5: Are there more stable alternatives to using nitromalonaldehyde directly in subsequent reactions?

A5: Yes, due to the instability of nitromalonaldehyde, synthetic equivalents such as β-nitroenamines with a β-formyl group have been developed. These compounds are more soluble in common organic solvents and offer greater safety and easier handling for the synthesis of various nitro compounds.

Troubleshooting Guides

Synthesis from Mucobromic Acid
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield - Reaction temperature too high.- Reaction time too long.- Incomplete precipitation of the product.- Strictly maintain the reaction temperature at 54 ± 1°C using an ice bath.[1]- Adhere to the recommended reaction time; longer times do not improve yield.[1]- Ensure the final cooling step to 0–5°C is sufficient for complete precipitation.[1]
Dark/Impure Product - Excessive reaction temperature.- Extended reaction time.- As with low yield, precise temperature and time control are critical for product purity.[1]
Gas Evolution Seems Excessive or Uncontrolled - Addition of mucobromic acid solution is too fast.- Add the mucobromic acid solution dropwise over the recommended 70–80 minutes to control the rate of the exothermic reaction and gas evolution.[1]
General Troubleshooting for Formylation of Nitromethane (Henry Reaction)
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Conversion - Inappropriate catalyst or catalyst concentration.- Suboptimal reaction temperature.- Reaction reversibility.- Screen different base catalysts (e.g., alkoxides, amines) and optimize their concentration.- Experiment with a range of temperatures; lower temperatures may reduce side reactions but require longer reaction times.- Use an excess of one reactant to shift the equilibrium towards the product.
Formation of Multiple Products - Side reactions such as self-condensation or polymerization.- Lack of chemoselectivity.- Adjust the stoichiometry of the reactants.- Lower the reaction temperature to minimize side reactions.- Choose a more selective catalyst system.
Product is Unstable and Decomposes - The product, nitromalonaldehyde, is inherently unstable.- Isolate the product as its more stable sodium salt.- Use the crude product immediately in the next synthetic step.

Data Presentation

Comparison of Synthetic Routes for this compound
Parameter Synthesis from Mucobromic Acid Hypothetical Synthesis from Nitromethane
Starting Materials Mucobromic acid, Sodium nitriteNitromethane, Formylating agent (e.g., ethyl formate)
Key Reaction Type Nucleophilic substitution and rearrangementHenry (Nitroaldol) Reaction / Formylation
Typical Yield 36–41%[1]Variable, dependent on conditions
Key Advantages Well-documented procedure.Potentially more atom-economical.
Key Disadvantages Use of a specialized starting material (mucobromic acid), moderate yield.Nitromalonaldehyde is unstable; reaction requires careful control to avoid side reactions.

Experimental Protocols

Detailed Methodology for Synthesis of this compound Monohydrate from Mucobromic Acid

Caution: The sodium salt of nitromalonaldehyde is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[1]

Apparatus: A 2-liter, three-necked, round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent. The reaction should be conducted in a fume hood.[1]

Procedure:

  • In the flask, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water with heating and stirring.[1]

  • Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol (B145695).[1]

  • Place the mucobromic acid solution in the dropping funnel and add it dropwise to the stirred sodium nitrite solution over a period of 70–80 minutes.[1]

  • A mildly exothermic reaction will occur, the solution will turn deep red, and gas will be evolved. Maintain the reaction temperature at 54 ± 1°C by intermittent application of an ice bath.[1]

  • After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.[1]

  • Cool the mixture to 0–5°C using an ice bath while continuing to stir. A fine, yellow precipitate will form.[1]

  • Collect the crude product by filtration using a pre-chilled Büchner funnel.[1]

  • Transfer the slightly moist crude product to a 1-liter flask and add a mixture of 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.[1]

  • Filter the hot solution to remove a fine yellow solid.[1]

  • Cool the clear red filtrate to 0–5°C to recrystallize the product.[1]

  • Collect the recrystallized product on a Büchner funnel and air-dry at room temperature.[1]

  • The expected yield is 57–65 g (36–41%) of pink or tan needles of this compound monohydrate.[1]

Visualizations

Troubleshooting_Mucobromic_Acid_Route start Low Yield or Impure Product temp_check Was temperature maintained at 54 ± 1°C? start->temp_check time_check Was reaction time appropriate? temp_check->time_check Yes solution_temp Implement rigorous temperature control with an ice bath. temp_check->solution_temp No precipitation_check Was final cooling to 0-5°C adequate? time_check->precipitation_check Yes solution_time Adhere to the specified reaction time. time_check->solution_time No solution_precipitation Ensure sufficient cooling time for complete precipitation. precipitation_check->solution_precipitation No end Improved Yield and Purity precipitation_check->end Yes solution_temp->time_check solution_time->precipitation_check solution_precipitation->end

Caption: Troubleshooting workflow for the synthesis of this compound from mucobromic acid.

Henry_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation nitromethane Nitromethane (R-CH2-NO2) enolate Nitronate Enolate (R-CH=NO2-) nitromethane->enolate Deprotonation base Base (B:) aldehyde Aldehyde (R'-CHO) enolate->aldehyde alkoxide β-Nitro Alkoxide aldehyde->alkoxide Nucleophilic Attack product β-Nitro Alcohol alkoxide->product proton_source Proton Source (BH+) proton_source->product Protonation

Caption: General mechanism of the Henry (nitroaldol) reaction.

References

Technical Support Center: Sodium Nitromalonaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium nitromalonaldehyde (B3023284).

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of sodium nitromalonaldehyde. This guide provides solutions to these problems in a question-and-answer format.

Issue 1: The final product is dark, discolored, or tarry, not the expected pink or tan needles.

  • Question: My this compound product is a dark brown or reddish, tar-like substance instead of the expected crystalline solid. What could be the cause?

  • Answer: The formation of a dark, impure product is often attributed to side reactions occurring at elevated temperatures or with prolonged reaction times.[1] The primary starting material, mucobromic acid, and the product itself can be susceptible to polymerization or decomposition under the reaction conditions, leading to complex, colored byproducts.

    Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature at the recommended 54 ± 1°C.[1] Use of an ice bath to manage the exothermic reaction is critical.

    • Monitor Reaction Time: Adhere to the specified reaction time. Extending the reaction in an attempt to increase yield can lead to the formation of more impurities.[1]

    • Purification: If a discolored product is obtained, attempt recrystallization as described in the standard protocol. However, be aware that highly polymerized materials may be difficult to remove.

Issue 2: A fine yellow solid is observed during the reaction or purification.

  • Question: During the synthesis, particularly after cooling the reaction mixture or during recrystallization, I observe a fine yellow precipitate. What is this substance?

  • Answer: The referenced synthesis from Organic Syntheses explicitly mentions the removal of a "fine yellow solid" by filtration of the hot recrystallization solution.[1] While the exact identity of this solid is not specified in the literature, it is likely an insoluble side product or an inorganic salt. One possibility is the formation of less soluble sodium salts of brominated organic acids or other byproducts from the reaction of mucobromic acid.

    Troubleshooting Steps:

    • Hot Filtration: As per the standard procedure, perform a hot filtration of the ethanol (B145695)/water solution during recrystallization to remove this insoluble impurity.[1]

    • Ensure Complete Dissolution: During recrystallization, ensure that the desired product is fully dissolved in the hot solvent mixture to maximize its separation from the insoluble yellow solid upon cooling.

Issue 3: The yield of this compound is lower than expected.

  • Question: My synthesis resulted in a significantly lower yield than the reported 36-41%. What are the potential reasons for this?

  • Answer: Low yields can be a consequence of several factors, including incomplete reaction, loss of product during workup, or the prevalence of side reactions.

    Troubleshooting Steps:

    • Purity of Starting Materials: Ensure the mucobromic acid and sodium nitrite (B80452) are of high purity. Impurities in the starting materials can lead to unwanted side reactions.

    • Reaction Conditions: As mentioned previously, deviations from the optimal temperature and reaction time can favor the formation of side products at the expense of the desired product.[1]

    • Efficient Precipitation and Collection: Ensure the product is fully precipitated by cooling the solution to 0–5°C before filtration. Use a pre-chilled Büchner funnel to minimize dissolution of the product during collection.[1]

    • Recrystallization Losses: Minimize the amount of solvent used for recrystallization to avoid excessive loss of the product, which has some solubility even in the cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from mucobromic acid and sodium nitrite?

A1: While the literature does not provide a definitive list of side products for this specific reaction, based on the reactivity of the starting materials, the following are plausible impurities:

  • Mucoxybromic Acid: Under the basic conditions of the reaction, mucobromic acid can undergo hydrolysis to replace a bromine atom with a hydroxyl group.

  • Polymeric Materials: High temperatures or extended reaction times can lead to the polymerization of mucobromic acid or the nitromalonaldehyde product, resulting in dark, tarry substances.[1]

  • Oxidized Byproducts: Sodium nitrite is a known oxidizing agent, and under certain conditions, it could lead to the formation of various oxidized organic species.

  • Unidentified Yellow Precipitate: As noted in the experimental procedure, an uncharacterized fine yellow solid is often formed and removed during recrystallization.[1]

Q2: How can I minimize the formation of these side products?

A2: The key to minimizing side product formation is strict adherence to the established experimental protocol:

  • Temperature Control: Carefully maintain the reaction temperature at 54 ± 1°C.[1]

  • Reaction Time: Do not exceed the recommended reaction time.[1]

  • Purity of Reagents: Use high-purity mucobromic acid and sodium nitrite.

Q3: Is the this compound product stable?

A3: The sodium salt of nitromalonaldehyde is described as being impact-sensitive and thermally unstable. It should be handled as a potentially explosive material and stored under appropriate conditions.[1]

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound monohydrate, adapted from Organic Syntheses.[1]

Materials and Equipment:

  • 2-L three-necked round-bottomed flask

  • Thermometer

  • Dropping funnel

  • Mechanical stirrer

  • Gas vent

  • Ice bath

  • Büchner funnel

  • Sodium nitrite (258 g, 3.74 moles)

  • Mucobromic acid (258 g, 1 mole)

  • 95% Ethanol (650 ml)

  • Water (350 ml)

Procedure:

  • A solution of 258 g (3.74 moles) of sodium nitrite in 250 ml of water is prepared in the 2-L flask and heated with stirring to dissolve the solid.

  • A solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol is added dropwise from the dropping funnel over 70-80 minutes.

  • The reaction temperature is maintained at 54 ± 1°C using an ice bath to control the exothermic reaction.

  • After the addition is complete, the mixture is stirred for an additional 10 minutes at the same temperature.

  • The mixture is then cooled to 0–5°C in an ice bath to precipitate the crude product.

  • The fine, yellow precipitate is collected on a pre-chilled Büchner funnel.

  • The crude product is transferred to a 1-L flask and dissolved in a boiling mixture of 400 ml of 95% ethanol and 100 ml of water.

  • The hot solution is filtered to remove a fine yellow solid.

  • The clear red filtrate is cooled to 0–5°C to crystallize the purified product.

  • The pink or tan needles of this compound monohydrate are collected on a Büchner funnel and air-dried.

Yield: 57–65 g (36–41%)

Data Presentation

ParameterValueReference
Reactants
Sodium Nitrite258 g (3.74 moles)[1]
Mucobromic Acid258 g (1 mole)[1]
Reaction Conditions
Temperature54 ± 1°C[1]
Addition Time70-80 minutes[1]
Stirring Time10 minutes (post-addition)[1]
Product
Yield57-65 g (36-41%)[1]
AppearancePink or tan needles[1]

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Sodium Nitrite in Water C 3. Dropwise Addition at 54 ± 1°C A->C B 2. Prepare Mucobromic Acid in Ethanol B->C D 4. Stir for 10 min C->D E 5. Cool to 0-5°C D->E F 6. Collect Crude Product (Filtration) E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Hot Filtration (Remove Yellow Solid) G->H I 9. Cool to 0-5°C H->I J 10. Collect Pure Product (Filtration) I->J K 11. Air Dry J->K P P J->P This compound Monohydrate

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Common Issues cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Issue1 Dark/Tarry Product Cause1 High Temperature / Long Reaction Time Issue1->Cause1 Cause2 Polymerization / Decomposition Issue1->Cause2 Issue2 Low Yield Issue2->Cause1 Cause3 Incomplete Reaction Issue2->Cause3 Cause4 Workup Losses Issue2->Cause4 Issue3 Yellow Precipitate Cause5 Insoluble Side Product Issue3->Cause5 Solution1 Strict Temp/Time Control Cause1->Solution1 Cause2->Solution1 Solution2 Optimize Purification Cause2->Solution2 Cause3->Solution1 Solution3 Check Reagent Purity Cause3->Solution3 Solution4 Efficient Precipitation/Collection Cause4->Solution4 Solution5 Hot Filtration Cause5->Solution5

Caption: Logical relationships for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Sodium Nitromalonaldehyde Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium nitromalonaldehyde (B3023284) condensations. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for a sodium nitromalonaldehyde condensation?

A1: this compound is a versatile C3 building block used in the synthesis of various heterocyclic compounds. It typically undergoes condensation reactions with nucleophiles, such as active methylene (B1212753) compounds, amines, and guanidines, leading to the formation of substituted pyridines, pyrimidines, and other related structures. The reaction is a type of Knoevenagel or Biginelli-like condensation.

Q2: What are the critical parameters to control for a successful condensation reaction?

A2: The key parameters influencing the outcome of a this compound condensation are:

  • Temperature: Controls the reaction rate and can influence the formation of side products.

  • pH: Affects the reactivity of the nucleophile and the stability of the reactants and products.

  • Solvent: Influences the solubility of reactants and can affect the reaction pathway.

  • Reaction Time: Insufficient time can lead to low conversion, while excessive time may promote side reactions.

  • Purity of Reactants: The purity of this compound and the condensing partner is crucial for obtaining a clean product.

Q3: How should I handle and store this compound?

A3: this compound monohydrate is a solid that should be stored at 2-8°C. It is important to handle it with care as it can be sensitive to heat and impact.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Optimize the temperature in small increments (e.g., 5-10°C). Some condensations require initial cooling to control the exothermic reaction, followed by heating to drive the reaction to completion.
Suboptimal pH The pH of the reaction mixture is critical. For condensations with amines or guanidines, a basic medium is often required to deprotonate the nucleophile. However, excessively high pH can lead to decomposition. Use a buffer system or perform a pH titration to find the optimal range.
Poor Solubility of Reactants Ensure that both this compound and the condensing partner are soluble in the chosen solvent. If solubility is an issue, consider a different solvent or a co-solvent system. Common solvents include water, ethanol, and DMF.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, a longer reaction time or gentle heating might be necessary.
Degraded this compound Use freshly opened or properly stored this compound. Purity can be checked by melting point or spectroscopic methods.
Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Self-condensation of Reactants This can occur if the active methylene compound is too reactive or if the reaction conditions are too harsh. Try lowering the reaction temperature or adding the this compound solution slowly to the reaction mixture.
Side Reactions with the Solvent Some solvents can participate in the reaction. For example, in alcoholic solvents, transesterification might occur if ester functionalities are present. Consider using an aprotic solvent.
Decomposition of Product or Reactants High temperatures or extreme pH can lead to the degradation of the desired product or starting materials. An Organic Syntheses procedure for the preparation of this compound notes that running the reaction at a higher temperature or for a longer time results in a darker, less pure product, and does not increase the yield.[1]
Reaction with Atmospheric CO2 In strongly basic solutions, atmospheric carbon dioxide can be absorbed, leading to the formation of carbonate salts and a drop in pH. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Experimental Protocols

General Protocol for Condensation with an Amine
  • Dissolve the amine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • In a separate flask, dissolve this compound monohydrate (1.0 mmol) in the same solvent (5 mL).

  • Slowly add the this compound solution to the amine solution at room temperature.

  • Adjust the pH of the mixture to the desired value (typically 8-10) using a suitable base (e.g., triethylamine, sodium carbonate).

  • Heat the reaction mixture to the optimized temperature (e.g., 50-80°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve Amine in Solvent add_snm Add SNM Solution to Amine Solution dissolve_amine->add_snm dissolve_snm Dissolve this compound in Solvent dissolve_snm->add_snm adjust_ph Adjust pH (8-10) add_snm->adjust_ph heat Heat to Optimized Temperature adjust_ph->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate cool->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify

Caption: Experimental workflow for a typical this compound condensation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield temp Incorrect Temperature? start->temp ph Suboptimal pH? start->ph solubility Poor Solubility? start->solubility time Insufficient Time? start->time optimize_temp Optimize Temperature temp->optimize_temp optimize_ph Optimize pH ph->optimize_ph change_solvent Change Solvent/Co-solvent solubility->change_solvent increase_time Increase Reaction Time time->increase_time

References

"troubleshooting low yield in pyrimidine synthesis with Sodium nitromalonaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in pyrimidine (B1678525) synthesis using sodium nitromalonaldehyde (B3023284).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for pyrimidine synthesis using sodium nitromalonaldehyde?

A1: The synthesis of a substituted pyrimidine, such as 2-amino-5-nitropyrimidine, from this compound typically follows a condensation reaction with a suitable amidine, like guanidine (B92328). The reaction involves the formation of a new heterocyclic ring.

Q2: My reaction has resulted in a low yield of the desired pyrimidine. What are the most common causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, pH, and reaction time can significantly impact the yield.

  • Purity of Starting Materials: Impurities in either the this compound or the amidine can lead to side reactions.

  • Side Reactions: Competing reactions, such as the self-condensation of reactants or decomposition of intermediates, can reduce the formation of the target product.

  • Product Purification: Inefficient purification methods can lead to loss of the final product.

Q3: What color change should I expect during the reaction?

A3: The reaction of this compound with an amidine is often accompanied by a color change. For instance, in the synthesis of 2-amino-5-nitropyrimidine, the reaction mixture may turn from a yellow or orange to a deeper red or brown as the reaction progresses.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Ensure the reaction is conducted at the optimal temperature. For the synthesis of 2-amino-5-nitropyrimidine, a temperature of around 58°C for 10 hours has been reported for a similar synthesis.[1]
Suboptimal pH The pH of the reaction mixture is crucial for the condensation reaction. Adjust the pH to the optimal range for the specific pyrimidine being synthesized. For many condensation reactions, a slightly basic or acidic medium is required.
Impure Starting Materials Use high-purity this compound and guanidine (or other amidine). Impurities can interfere with the reaction.
Incorrect Molar Ratio of Reactants The stoichiometry of the reactants is critical. An excess of one reactant may lead to side reactions. A 1:1 molar ratio of this compound to guanidine is a common starting point.
Issue 2: Presence of Multiple Products/Byproducts
Potential Cause Troubleshooting Steps
Decomposition of this compound This compound can be thermally unstable.[2][3] Avoid excessively high temperatures and prolonged reaction times.
Self-Condensation of Guanidine Under certain conditions, guanidine can undergo self-condensation.[4] Ensure the reaction conditions favor the desired pyrimidine formation.
Formation of Polymeric Materials Uncontrolled side reactions can lead to the formation of insoluble polymeric materials. This can be mitigated by optimizing reaction conditions and ensuring the purity of starting materials.

Quantitative Data on Reaction Conditions

While specific quantitative data for the synthesis of all pyrimidines from this compound is not extensively available, the following table, adapted from the synthesis of a related compound (2-amino-5-nitropyridine), illustrates how reaction conditions can influence yield.[1] This data can serve as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Temperature 45°C58°C70°C
Reaction Time 12 hours10 hours8 hours
Yield (%) 85%91.67%88%

Note: This data is for the synthesis of 2-amino-5-nitropyridine (B18323) and should be used as a general guide for optimization.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-5-nitropyrimidine

This protocol is a generalized procedure based on the known reactivity of this compound and guanidine.

Materials:

  • This compound monohydrate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a clean, dry reaction flask, dissolve this compound monohydrate in anhydrous ethanol.

  • In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To the sodium ethoxide solution, add guanidine hydrochloride and stir until dissolved.

  • Slowly add the guanidine/sodium ethoxide solution to the this compound solution at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Experimental Workflow for Pyrimidine Synthesis

experimental_workflow Experimental Workflow for Pyrimidine Synthesis start Start dissolve_sm Dissolve Sodium Nitromalonaldehyde in Ethanol start->dissolve_sm prepare_reagent Prepare Guanidine/ Sodium Ethoxide Solution start->prepare_reagent mix_reactants Mix Reactant Solutions dissolve_sm->mix_reactants prepare_reagent->mix_reactants reflux Heat to Reflux mix_reactants->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product cool->isolate purify Purify Product (Recrystallization) isolate->purify end End purify->end troubleshooting_low_yield Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_conditions Review Reaction Conditions low_yield->check_conditions check_purity Analyze Starting Material Purity low_yield->check_purity check_side_reactions Investigate Side Reactions low_yield->check_side_reactions temp Temperature Optimal? check_conditions->temp ph pH Correct? check_conditions->ph ratio Molar Ratio Correct? check_conditions->ratio purity_sm1 Nitromalonaldehyde Pure? check_purity->purity_sm1 purity_sm2 Guanidine Pure? check_purity->purity_sm2 decomposition Decomposition of Nitromalonaldehyde? check_side_reactions->decomposition self_condensation Guanidine Self-Condensation? check_side_reactions->self_condensation optimize_temp Optimize Temperature temp->optimize_temp No optimize_ph Optimize pH ph->optimize_ph No optimize_ratio Optimize Molar Ratio ratio->optimize_ratio No purify_sm Purify Starting Materials purity_sm1->purify_sm No purity_sm2->purify_sm No adjust_conditions Adjust Conditions to Minimize Side Reactions decomposition->adjust_conditions self_condensation->adjust_conditions

References

"stability of Sodium nitromalonaldehyde in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of sodium nitromalonaldehyde (B3023284) in various solvents. Due to the limited availability of specific quantitative stability data, this guide focuses on qualitative stability considerations, safe handling protocols, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of sodium nitromalonaldehyde?

This compound is a high-energy compound that should be handled with care. It is known to be:

  • Thermally Unstable: The compound can decompose at elevated temperatures.[1][2] It is recommended to store it at 2-8°C.[3]

  • Light Sensitive: Decomposition can be initiated by sunlight.[1] Experiments should be conducted in a way that minimizes light exposure.

  • Impact Sensitive: The solid material is sensitive to shock and should be handled as a potentially explosive substance.[2]

  • Hygroscopic: The commonly available form is the monohydrate, indicating its affinity for moisture.

Q2: There is conflicting information about its reactivity with water. Is it soluble or does it react violently?

This is a critical point of consideration. While one source indicates that it "reacts violently with water," another details a recrystallization procedure using a heated mixture of 95% ethanol (B145695) and water.[1][2] This suggests that the commonly used monohydrate form is soluble and can be used in aqueous or protic solvent mixtures with caution. The anhydrous form, if generated, may be significantly more reactive. It is crucial to always start with small-scale tests when using a new solvent system.

Q3: Which solvents are recommended for dissolving this compound?

This compound is soluble in water and polar organic solvents.[1] The choice of solvent will depend on the specific application.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good choices for dissolving polar, salt-like compounds. They lack acidic protons, which can minimize the potential for chemical reactions with the solute.

  • Polar Protic Solvents: Solvents like water, ethanol, and methanol (B129727) can also be used, as evidenced by recrystallization procedures.[2] However, given the reactive nature of the aldehyde and nitro groups, the stability in these solvents may be limited, and reactions could be pH-dependent.

Q4: My solution of this compound turned from yellow to red/brown. What does this indicate?

A color change, particularly darkening, is a common indicator of decomposition for many organic compounds. If your solution changes color, it is likely that the this compound is degrading. This could be triggered by:

  • Elevated temperature

  • Exposure to light

  • Presence of impurities in the solvent

  • Incompatible solvent

It is recommended to use freshly prepared solutions for the best experimental results.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty Dissolving The solvent is not polar enough.Use a more polar solvent such as DMSO or DMF. Gentle warming may aid dissolution, but be cautious of thermal decomposition.
The material has degraded.Use a fresh batch of the compound.
Solution Discoloration Decomposition of the compound.Prepare solutions fresh and use them immediately. Protect the solution from light and heat. Ensure the solvent is pure and free of contaminants.
Reaction with the solvent.Consider switching to a less reactive, polar aprotic solvent.
Inconsistent Experimental Results Degradation of stock solutions.Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (2-8°C) and protected from light for a short period. Perform a small-scale test to ensure its viability before use.
Hygroscopic nature of the solid.Store the solid compound in a desiccator to prevent moisture absorption, which could affect its stability and reactivity.

Qualitative Stability Summary

Solvent Type Examples Qualitative Stability & Considerations
Polar Aprotic DMSO, DMF, AcetonitrileGenerally Recommended. These solvents are good for dissolving polar salts and are less likely to react with the solute due to the absence of acidic protons. However, ensure the solvents are anhydrous and of high purity.
Polar Protic Water, Ethanol, MethanolUse with Caution. While soluble, the stability may be limited. The acidic protons of these solvents could potentially participate in reactions. The recrystallization from an ethanol/water mixture suggests short-term stability at elevated temperatures.[2] Long-term storage in these solvents is not recommended.
Non-Polar Hexane, TolueneNot Recommended. Due to the ionic nature of the sodium salt, solubility is expected to be very low in non-polar solvents.

Experimental Protocol: Safe Handling and Dissolution

Given the hazardous nature of this compound, the following protocol should be followed:

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Handling the Solid:

  • Handle the solid material in a well-ventilated fume hood.

  • Avoid creating dust.

  • Do not subject the solid to shock or friction. Use appropriate non-metallic spatulas.

3. Preparation of Solutions:

  • Perform a small-scale test first to ensure compatibility and observe for any signs of a vigorous reaction or decomposition.

  • To prepare a solution, slowly add the solid this compound to the desired solvent while stirring.

  • Prepare solutions at room temperature or below, unless gentle warming is required for dissolution, in which case, monitor the temperature closely.

  • Use high-purity, anhydrous solvents when possible to minimize potential side reactions.

  • Prepare solutions fresh and use them as soon as possible.

4. Storage of Solutions:

  • If short-term storage is necessary, store solutions in a tightly sealed container, protected from light, at 2-8°C.

Visualizations

Solvent Selection Workflow

This diagram outlines a logical workflow for selecting an appropriate solvent for your experiment involving this compound.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Start: Need to dissolve This compound check_polarity Is a polar solvent required? start->check_polarity polar_aprotic Consider Polar Aprotic Solvent (e.g., DMSO, DMF) check_polarity->polar_aprotic Yes non_polar Non-polar solvents are not recommended check_polarity->non_polar No check_reactivity Is chemical stability critical for the experiment? polar_aprotic->check_reactivity polar_protic Consider Polar Protic Solvent (e.g., Ethanol/Water) small_scale_test Perform small-scale test to check for decomposition polar_protic->small_scale_test check_reactivity->polar_protic No, short-term use fresh_solution Prepare solution fresh and use immediately check_reactivity->fresh_solution Yes fresh_solution->small_scale_test proceed Proceed with experiment small_scale_test->proceed

Caption: A decision-making workflow for solvent selection.

Potential Decomposition Pathway

This diagram illustrates a simplified, hypothetical decomposition pathway for this compound in the presence of factors like heat or light.

Decomposition_Pathway Hypothetical Decomposition Pathway reactant This compound decomposition Decomposition reactant->decomposition trigger Heat / Light / Impurities trigger->decomposition products Degradation Products (e.g., simpler organic molecules, NOx gases) decomposition->products discoloration Observable Discoloration (Yellow to Brown/Red) decomposition->discoloration

References

Technical Support Center: Managing Exothermic Reactions of Sodium Nitromalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of reactions involving sodium nitromalonaldehyde (B3023284). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with sodium nitromalonaldehyde?

A1: this compound is a high-energy material that presents several significant hazards. It is thermally unstable and sensitive to impact, meaning it should be handled as a potentially explosive substance.[1] The synthesis of this compound is a mildly exothermic reaction that requires careful temperature control to prevent runaway reactions.[2] Additionally, the compound itself will decompose under high temperatures and exposure to sunlight.[3] It is also harmful if inhaled, ingested, or in contact with skin.

Q2: What are the initial signs of a runaway reaction during the synthesis of this compound?

A2: The primary indicator of a potential runaway reaction is a rapid and uncontrolled increase in the internal temperature of the reaction mixture, even with external cooling applied.[4] Other signs include a sudden, vigorous evolution of gas (more than the gentle evolution expected), a rapid color change to a dark brown or black, and the emission of fumes.[2]

Q3: What immediate steps should be taken if a runaway reaction is suspected?

A3: If a runaway reaction is suspected, prioritize personal safety above all else. Alert all personnel in the immediate vicinity and evacuate the area if the reaction cannot be brought under control. If it is deemed safe to intervene, the following steps can be considered:

  • Immediately cease the addition of any further reagents.

  • Increase the efficiency of the cooling bath by adding more coolant (e.g., dry ice to an acetone (B3395972) bath).

  • If the reaction continues to accelerate, and as a last resort, prepare for an emergency quench by adding the reaction mixture to a large volume of a cold, non-reactive solvent or an ice/water mixture with extreme caution.[5] Be aware that quenching a nitration reaction with water can be hazardous due to the exothermic dilution of any strong acids present.[5]

Q4: How does reaction temperature affect the yield and purity of this compound?

A4: Maintaining the recommended reaction temperature is crucial for both safety and the desired outcome of the synthesis. In the synthesis of this compound monohydrate, running the reaction at a higher temperature or for a longer duration does not increase the yield and results in a darker, less pure product.[2] Elevated temperatures can lead to the formation of by-products through side reactions or decomposition of the desired product.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike 1. Addition of reactant (e.g., mucobromic acid solution) is too fast.2. Inadequate cooling capacity of the ice bath.3. Inefficient stirring leading to localized "hot spots".1. Reduce the rate of addition immediately. For subsequent experiments, add the reactant dropwise over a longer period.2. Ensure the reaction flask is adequately submerged in the cooling bath. Use a larger cooling bath or a more efficient cooling medium (e.g., ice-salt mixture).3. Increase the stirring rate to ensure homogeneous mixing and heat distribution. Use a mechanical stirrer for larger scale reactions.
Product is Dark and Oily, with Low Yield 1. Reaction temperature was too high.2. Reaction was allowed to proceed for too long.3. pH of the reaction mixture was not optimal.1. Carefully monitor and maintain the internal reaction temperature within the recommended range (e.g., 54 ± 1°C during addition for the synthesis from mucobromic acid).[1]2. Monitor the reaction by an appropriate method (e.g., TLC) and quench it upon completion.3. Ensure the correct stoichiometry of reagents to maintain the appropriate pH for the reaction.
No Reaction or Very Slow Reaction 1. Reaction temperature is too low.2. Purity of starting materials is low.3. Incorrect stoichiometry of reactants.1. Slowly and carefully allow the reaction temperature to rise to the lower end of the recommended range while monitoring closely for any exotherm.2. Ensure all starting materials are of high purity and are properly stored.3. Double-check all calculations and measurements for the reactants.
Difficulty in Precipitating the Product 1. The product is too soluble in the current solvent mixture.2. The solution is not sufficiently cooled.1. If applicable, after the reaction is complete, consider adding a co-solvent in which the product is less soluble to induce precipitation.2. Ensure the mixture is cooled to the recommended temperature (e.g., 0–5°C) for a sufficient amount of time to allow for complete crystallization.[1]

Quantitative Data on Thermal Hazards

Compound Heat of Decomposition (kJ/mol) Decomposition Onset Temperature (°C) (DSC) Notes
Nitromethane67.4 kcal/mol (approx. 282 kJ/mol)[7]~320A simple nitroalkane, for baseline comparison.[8]
2,4-DinitrophenylhydrazineNot specifiedExothermic decomposition follows melting.[9]A more complex molecule with multiple nitro groups.
Dinitrobenzotriazole299.2Not specifiedThe C-NO2 bond dissociation enthalpy.[10]
4-Amino-5,7-dinitrobenzotriazole318.7Not specifiedThe C-NO2 bond dissociation enthalpy.[10]

Disclaimer: This data is for analogous compounds and should be used for informational purposes only. A thorough thermal hazard analysis, including techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), should be conducted for this compound under the specific experimental conditions to be used.

Experimental Protocols

Protocol 1: Synthesis of this compound Monohydrate [1]

This protocol is adapted from Organic Syntheses.

Materials:

  • Sodium nitrite (B80452) (258 g, 3.74 moles)

  • Water (250 mL for sodium nitrite, 100 mL for recrystallization)

  • Mucobromic acid (258 g, 1 mole)

  • 95% Ethanol (B145695) (250 mL for mucobromic acid, 400 mL for recrystallization)

Equipment:

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Gas vent

  • Ice bath

  • Büchner funnel

Procedure:

  • In the 2-L flask, dissolve sodium nitrite in 250 mL of water with heating and stirring.

  • In a separate beaker, dissolve mucobromic acid in 250 mL of warm 95% ethanol.

  • Transfer the mucobromic acid solution to the dropping funnel.

  • CRITICAL STEP: Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, and the solution will turn deep red with gas evolution.

  • Maintain the internal reaction temperature at 54 ± 1°C by intermittently applying an ice bath to the flask.

  • After the addition is complete, continue stirring the mixture for an additional 10 minutes at 54 ± 1°C.

  • Cool the reaction mixture to 0–5°C using an ice bath while stirring continuously. A fine, yellow precipitate will form.

  • Collect the crude product by filtration using a pre-chilled Büchner funnel.

  • For recrystallization, transfer the moist product to a 1-L flask and heat to boiling with a mixture of 400 mL of 95% ethanol and 100 mL of water.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the clear red filtrate to 0–5°C to induce crystallization.

  • Collect the recrystallized pink or tan needles of this compound monohydrate by filtration and air-dry at room temperature.

Protocol 2: General Procedure for Emergency Quenching of an Exothermic Reaction

This is a general guideline and should be adapted based on the specific reactants and solvents used. This should only be performed as a last resort when a reaction is deemed dangerously out of control.

  • Safety First: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a face shield, and have a fire extinguisher and safety shower readily accessible. Work behind a blast shield.

  • Prepare Quench Bath: In a separate, large container (at least 10 times the volume of the reaction), prepare a large volume of crushed ice and water.

  • Cease Reagent Addition: Immediately stop adding any reagents to the runaway reaction.

  • Slow Addition to Quench Bath: With extreme caution, slowly and carefully pour the reacting mixture in a thin stream into the vigorously stirred ice/water bath. Do not dump the entire reaction mixture at once, as this can cause a violent eruption.

  • Monitor: Observe the quenching process from a safe distance. Be prepared for rapid gas evolution and potential splashing.

  • Neutralization: Once the reaction is quenched and the temperature has stabilized, the resulting aqueous mixture can be neutralized with a suitable acid or base before disposal, following institutional safety protocols.

Visualizations

Exothermic_Reaction_Troubleshooting start Start: Monitoring Exothermic Reaction temp_check Is temperature stable within desired range? start->temp_check temp_increase Uncontrolled Temperature Increase Observed temp_check->temp_increase No stable Continue Monitoring temp_check->stable Yes action1 Reduce/Stop Reagent Addition temp_increase->action1 stable->temp_check action2 Enhance Cooling action1->action2 action3 Increase Stirring Rate action2->action3 recheck_temp Re-evaluate Temperature action3->recheck_temp stabilized Temperature Stabilized Resume with Caution recheck_temp->stabilized Yes escalate Temperature Continues to Rise recheck_temp->escalate No stabilized->temp_check emergency Initiate Emergency Shutdown/ Quench Procedure escalate->emergency end End emergency->end

Caption: Troubleshooting workflow for an exothermic reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare Reactant Solutions setup_apparatus Set up Apparatus (Flask, Stirrer, Condenser, etc.) prep_reagents->setup_apparatus start_cooling Start Cooling/Heating setup_apparatus->start_cooling add_reagent Slow, Controlled Reagent Addition start_cooling->add_reagent monitor Monitor Temperature and Reaction Progress add_reagent->monitor Continuous monitor->add_reagent quench Quench Reaction monitor->quench Reaction Complete extract Extraction/Filtration quench->extract purify Purification (Recrystallization/Chromatography) extract->purify

Caption: General experimental workflow for synthesis.

References

"preventing polymerization of Sodium nitromalonaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling, storing, and utilizing sodium nitromalonaldehyde (B3023284), with a focus on preventing its unintended decomposition. While the term "polymerization" is sometimes used, the primary mode of degradation for this compound is decomposition, which can be accelerated by factors such as heat, light, and pH.

Frequently Asked Questions (FAQs)

Q1: My solid sodium nitromalonaldehyde has changed color from white/pale yellow to a darker yellow/brown. What does this indicate?

A1: A color change to a darker yellow or brown is a visual indicator of decomposition. This degradation can be caused by exposure to elevated temperatures, light, or impurities. It is crucial to handle the material showing signs of decomposition with extreme caution, as it may be more sensitive to shock and heat.

Q2: I observed gas evolution from my solution of this compound. What is happening?

A2: Gas evolution is a sign of active decomposition. The breakdown of the molecule can release gaseous byproducts. This is a hazardous situation, and appropriate safety measures should be taken immediately, including working in a well-ventilated fume hood and ensuring there are no nearby ignition sources.

Q3: Can I store this compound in a standard laboratory freezer?

A3: Yes, storage at low temperatures is recommended. The recommended storage temperature is 2-8°C. Storing it in a dedicated, well-sealed container in a refrigerator is a standard practice to minimize thermal decomposition. Ensure the container is opaque to protect it from light.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in water and polar organic solvents. For reactions, the choice of solvent will be dictated by the specific chemistry. However, for storage of solutions, it is critical to use high-purity, dry solvents, as impurities can catalyze decomposition.

Q5: Are there any known stabilizers I can add to my this compound solution?

A5: While specific stabilizers for this compound are not well-documented, the decomposition of other nitro compounds is known to be autocatalytic, involving nitrogen oxides (NOx). Stabilizers used for other energetic materials, such as diphenylamine (B1679370) or urea (B33335) derivatives, function by scavenging these NOx species. The suitability of these for this compound would need to be experimentally verified. It is advisable to first optimize reaction and storage conditions to minimize decomposition before exploring stabilizers.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low yield in a reaction Decomposition of this compound.- Ensure the reaction is carried out at the lowest feasible temperature. - Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil. - Use fresh, high-purity this compound. - Consider de-gassing solvents to remove dissolved oxygen.
Formation of a dark, impure product Decomposition during the reaction or work-up.- A synthesis procedure for this compound notes that higher temperatures or longer reaction times lead to a darker, less pure product.[1] Minimize reaction time and maintain strict temperature control. - During work-up, avoid prolonged exposure to elevated temperatures (e.g., during solvent evaporation).
Inconsistent reaction outcomes Variable quality of the starting material.- Visually inspect the solid this compound before use for any signs of discoloration. - If possible, use analytical techniques such as UV-Vis spectroscopy to assess the purity of a solution before use. A fresh solution should have a characteristic absorption spectrum; the appearance of new peaks or a shift in existing ones can indicate degradation.
Solid material appears clumpy or has an unusual texture Absorption of moisture.- this compound is hygroscopic. Store it in a desiccator over a suitable drying agent. - Handle the solid material quickly in a dry atmosphere (e.g., a glove box with an inert atmosphere) to minimize moisture uptake.

Data on Stability

Parameter Condition Observed Effect on Stability Citation
Temperature High TemperatureDecomposes. Considered thermally unstable and potentially explosive.[1]
2-8°CRecommended storage temperature for the solid.
Light Sunlight/UV LightDecomposes.
pH Not SpecifiedThe preparation involves adjusting the pH with sodium hydroxide. Stability is likely pH-dependent, as with many organic molecules.
Physical State SolidImpact-sensitive.[1]

Experimental Protocols

Protocol 1: Safe Handling and Preparation of a Standard Solution

This protocol outlines the steps for safely handling solid this compound and preparing a solution for experimental use.

Materials:

  • This compound (solid)

  • High-purity, dry solvent (e.g., anhydrous ethanol (B145695) or deionized water)

  • Spatula

  • Weighing paper

  • Volumetric flask (amber or wrapped in foil)

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Preparation: Before handling the solid, ensure the workspace in the fume hood is clean and free of any incompatible materials. All glassware should be clean and dry.

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper. Minimize the time the solid is exposed to ambient light and air.

  • Dissolution: Transfer the weighed solid to the volumetric flask. Add a small amount of the chosen solvent and gently swirl to dissolve the solid.

  • Dilution: Once the solid is fully dissolved, dilute the solution to the final volume with the solvent.

  • Mixing: Stir the solution with a magnetic stirrer for a few minutes to ensure homogeneity.

  • Storage: If the solution is not for immediate use, store it in the refrigerator at 2-8°C in a tightly sealed, light-protected container. It is recommended to prepare fresh solutions for optimal results.

Protocol 2: Monitoring Decomposition using UV-Vis Spectroscopy

This protocol provides a method to qualitatively assess the stability of a this compound solution over time.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Initial Spectrum: Immediately after preparing the solution, record its UV-Vis absorption spectrum. This will serve as the baseline (t=0) spectrum.

  • Incubation: Store the solution under the desired conditions to be tested (e.g., at room temperature on the benchtop, in the refrigerator, or exposed to a light source).

  • Time-Point Measurements: At regular intervals (e.g., every hour, or every 24 hours), take an aliquot of the solution and record its UV-Vis spectrum.

  • Analysis: Compare the spectra over time. The appearance of new absorption bands, a decrease in the intensity of the main absorption peak, or a significant shift in the wavelength of maximum absorbance (λmax) are indicative of decomposition.

Visualizations

Logical Workflow for Handling this compound

G cluster_storage Storage cluster_handling Handling cluster_use Experimental Use cluster_monitoring Stability Monitoring storage Store at 2-8°C Protect from light Keep container sealed weigh Weigh quickly Minimize exposure to air and light storage->weigh Retrieve from storage dissolve Dissolve in high-purity solvent weigh->dissolve reaction Use fresh solution Maintain low temperature Protect from light dissolve->reaction monitor Monitor for color change Use UV-Vis for solutions reaction->monitor Check for degradation

Caption: Workflow for the safe handling of this compound.

Decomposition Pathway Conceptual Diagram

G SNM This compound Decomp Decomposition Products SNM->Decomp Heat, Light, Impurities NOx NOx Gases Decomp->NOx NOx->SNM Autocatalysis

Caption: Conceptual diagram of this compound decomposition.

References

"effect of pH on Sodium nitromalonaldehyde reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the reactivity of sodium nitromalonaldehyde (B3023284). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of sodium nitromalonaldehyde in aqueous solutions?

Q2: I am observing a color change in my this compound solution after adjusting the pH. What could be the reason?

A color change upon pH adjustment often indicates a change in the chemical structure of the compound. For β-dicarbonyl compounds like nitromalonaldehyde, a shift in the keto-enol tautomeric equilibrium can be influenced by pH. In basic solutions, the formation of the enolate ion is favored, which is a resonance-stabilized species and may exhibit a different color. It is also possible that the color change is due to degradation of the compound.

Q3: My reaction with this compound is not proceeding as expected after changing the pH. What could be the issue?

The reactivity of this compound is highly dependent on pH. As a β-dicarbonyl compound, the alpha-carbon is acidic, and its deprotonation to form a nucleophilic enolate is base-catalyzed. If your reaction requires the nucleophilic character of the enolate, increasing the pH (moving towards alkaline conditions) would likely increase the reaction rate. Conversely, if the reaction proceeds via an acid-catalyzed mechanism, lowering the pH would be beneficial. Reactions of aldehydes and ketones, in general, can be sensitive to pH control for optimal outcomes.[2][3]

Q4: Are there any known incompatible buffer systems with this compound?

While specific studies on buffer compatibility with this compound are limited, it is advisable to use buffers that are inert to aldehydes and nitro groups. Buffers containing primary or secondary amines (e.g., Tris) could potentially react with the aldehyde functional groups to form imines. Phosphate or borate (B1201080) buffers are generally considered more inert for such applications. It is always recommended to perform a small-scale compatibility test with your chosen buffer system before proceeding with your main experiment.

Q5: What are the expected degradation products of this compound at different pH values?

Detailed studies on the specific degradation products of this compound under various pH conditions are not extensively documented in the available literature. Generally, β-dicarbonyl compounds can undergo hydrolysis, especially at extreme pH values. The presence of the nitro group may also influence the degradation pathway, potentially leading to a variety of smaller organic molecules.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain literature detailing the effect of pH on the reaction rates, stability constants, or decomposition kinetics of this compound. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.

Experimental Protocols

Protocol: General Procedure for Evaluating the pH Stability of this compound using UV-Vis Spectrophotometry

This protocol provides a general framework for assessing the stability of this compound at different pH values.

Materials:

  • This compound monohydrate

  • A series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3 to 10)

  • Deionized water

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL). Protect the solution from light and use it promptly due to the compound's potential instability.

  • Preparation of Test Solutions: For each pH value to be tested, add a small, precise volume of the this compound stock solution to a known volume of the corresponding buffer to achieve the desired final concentration. Ensure the final concentration results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometric Measurement:

    • Immediately after preparing each test solution, record its UV-Vis spectrum (e.g., from 200 to 600 nm) at a controlled temperature. The spectrum at time zero will serve as the baseline.

    • Incubate the remaining test solutions at a constant temperature.

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution.

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength of maximum absorption (λmax) over time for each pH.

    • A decrease in absorbance at λmax over time suggests degradation of the compound.

    • The appearance of new peaks may indicate the formation of degradation products.

    • Plot the concentration of this compound (calculated from the absorbance using a calibration curve) versus time for each pH to determine the degradation kinetics.

Visualizations

Logical Relationship between pH and the Reactivity of a β-Dicarbonyl Compound

pH_Effect_on_Beta_Dicarbonyl Keto Keto Form (Less Reactive Nucleophile) Enolate Enolate Form (Strong Nucleophile) Keto->Enolate + OH- Enolate->Keto + H+

Caption: pH-dependent equilibrium of a β-dicarbonyl compound.

Experimental Workflow for pH Stability Analysis

Stability_Workflow A Prepare this compound Stock Solution C Mix Stock and Buffers A->C B Prepare Buffered Solutions (Various pH) B->C D Measure UV-Vis Spectrum (Time = 0) C->D E Incubate at Constant Temperature D->E F Measure UV-Vis Spectrum (Time = t) E->F G Repeat Measurements at Intervals F->G G->F loop H Analyze Data: - Absorbance vs. Time - Identify Degradation Products G->H

Caption: Workflow for UV-Vis stability testing.

References

Technical Support Center: Sodium Nitromalonaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium nitromalonaldehyde (B3023284).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with sodium nitromalonaldehyde?

A1: this compound monohydrate is a hazardous substance and requires careful handling. Key safety concerns include:

  • Explosive Potential: The sodium salt of nitromalonaldehyde is reported to be impact-sensitive and thermally unstable, and should be handled as a potentially explosive material.[1]

  • Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.[2]

  • Corrosivity: The compound can cause burns.[2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including eye protection, gloves, and a lab coat, and take precautions against static discharge.[2]

Q2: My final product is a dark, discolored solid. What could be the cause?

A2: A darker, less pure product is often the result of improper temperature control during the reaction. Running the reaction at a temperature higher than recommended or for an extended period can lead to the formation of impurities.[1] Additionally, the compound can decompose under high temperatures and sunlight, so proper storage and handling are crucial.[2]

Q3: I am experiencing a very low yield after recrystallization. What are the common causes of product loss?

A3: Low yield can stem from several factors during the work-up procedure:

  • Incomplete Precipitation: Ensure the solution is cooled sufficiently (e.g., 0–5°C) to maximize the precipitation of the product.[1]

  • Aqueous Solubility: Your product might have some solubility in the aqueous layer, leading to loss during filtration.[3] Ensure you are using the correct solvent ratios for recrystallization to minimize solubility at low temperatures.

  • Filtration Issues: Some product may be lost if it passes through the filter paper or adheres to the filtration media.[3] Using a chilled Büchner funnel for collection can help improve recovery.[1]

Q4: The crude product won't fully dissolve during the recrystallization step. What should I do?

A4: The Organic Syntheses procedure for this compound mentions filtering the hot recrystallization solution to remove a fine yellow solid impurity.[1] If your product does not fully dissolve in the hot solvent mixture, it is likely due to the presence of this insoluble impurity. Filter the hot solution to remove the solid before allowing the filtrate to cool and crystallize.

Q5: Can I use acidic or basic washes during the work-up of reactions involving this compound?

A5: The stability of this compound to acidic or basic conditions should be considered. If you suspect your product is sensitive, you can test its stability by taking a small sample of your reaction mixture and treating it with the acidic or basic solution you intend to use. Monitor any changes using Thin Layer Chromatography (TLC) to see if degradation occurs.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of this compound reactions.

Problem Possible Cause(s) Recommended Solution(s)
No precipitate forms upon cooling the reaction mixture. 1. The solution is not sufficiently cooled.2. The concentration of the product is too low.1. Ensure the mixture is cooled to the recommended temperature range (e.g., 0–5°C) using an ice bath and allow sufficient time for precipitation.[1]2. If possible, concentrate the solution by carefully removing some solvent under reduced pressure, being mindful of the product's thermal sensitivity.
The recrystallized product is still impure (e.g., off-color, poor analytical data). 1. Inefficient removal of impurities during hot filtration.2. The cooling process was too rapid, trapping impurities in the crystal lattice.1. Ensure the recrystallization solution is hot when filtered to prevent premature crystallization of the product along with the impurities.[1]2. Allow the filtrate to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
TLC of the reaction mixture looks clean, but the TLC after work-up shows multiple spots. 1. The product is degrading upon exposure to water, air, acid, or base during the work-up steps.[3]1. Test the stability of your product to each component of the work-up individually.[3]2. If instability is identified, modify the work-up to avoid the problematic reagent (e.g., use a neutral wash instead of acid/base).
Crude NMR spectrum is difficult to interpret or shows no product peaks. 1. Reagent or solvent peaks are obscuring the product peaks.2. The product is insoluble in the NMR solvent.1. Purify a small sample of the crude material via column chromatography or recrystallization before NMR analysis.[3]2. Ensure you are using an appropriate deuterated solvent in which your compound is soluble.

Experimental Protocols

Key Experiment: Work-up and Recrystallization of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

1. Isolation of Crude Product: a. Once the reaction is complete, cool the reaction mixture to 0–5°C in an ice bath while stirring continuously. b. A fine, yellow precipitate of the crude product will form. c. Collect the precipitate by vacuum filtration using a previously chilled Büchner funnel.

2. Recrystallization: a. Transfer the moist crude product to a flask of appropriate size. b. Add a solvent mixture of 95% ethanol (B145695) and water (a 4:1 ratio is a good starting point). c. Heat the mixture to boiling with stirring to dissolve the solid. The solution will turn a clear red color. d. If an insoluble yellow solid remains, perform a hot filtration through a Büchner funnel to remove it. e. Allow the clear red filtrate to cool slowly to room temperature, then cool further to 0–5°C in an ice bath to induce crystallization. f. Collect the recrystallized product (which should appear as pink or tan needles) by vacuum filtration.

3. Drying: a. Dry the final product in air at room temperature. Avoid using high heat due to the thermal instability of the compound.[1][2]

Visualizations

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_product Final Product Reaction Completed Reaction Mixture Cooling Cool to 0-5°C Reaction->Cooling Filtration1 Vacuum Filter (Collect Crude Solid) Cooling->Filtration1 Recrystallization Dissolve in Hot Ethanol/Water Filtration1->Recrystallization Filtration2 Hot Filtration (Remove Impurities) Recrystallization->Filtration2 Crystallization Cool Filtrate to 0-5°C Filtration2->Crystallization Filtration3 Vacuum Filter (Collect Pure Product) Crystallization->Filtration3 Drying Air Dry at RT Filtration3->Drying Product Pure Sodium Nitromalonaldehyde Drying->Product

Caption: General experimental workflow for the work-up and purification of this compound.

Troubleshooting start Problem Encountered During Work-up low_yield Low Product Yield? start->low_yield impure_product Product is Impure? start->impure_product no_precipitate No Precipitate Forms? start->no_precipitate low_yield->impure_product No check_temp Verify Cooling (0-5°C) low_yield->check_temp Yes check_solvent Check Recrystallization Solvent Ratio low_yield->check_solvent Yes impure_product->no_precipitate No hot_filtration Ensure Hot Filtration Was Performed impure_product->hot_filtration Yes slow_cool Cool Solution Slowly impure_product->slow_cool Yes no_precipitate->check_temp Yes concentrate Concentrate Solution Carefully no_precipitate->concentrate Yes

Caption: A decision tree for troubleshooting common issues in this compound work-ups.

References

Validation & Comparative

Navigating Heterocycle Synthesis: A Comparative Guide to Alternatives for Sodium Nitromalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Sodium nitromalonaldehyde (B3023284) has traditionally been a key building block in this field, valued for its utility in constructing various heterocycles. However, its handling properties, including instability and potential hazards, have prompted a search for more amenable alternatives.[1] This guide provides a comprehensive comparison of alternative reagents and synthetic strategies, offering experimental data and detailed protocols to inform your selection of the most suitable approach for your research needs.

Executive Summary

This guide explores a range of powerful alternatives to sodium nitromalonaldehyde for the synthesis of important heterocycles such as pyrazoles, pyrimidines, isoxazoles, and pyrroles. Key alternatives include:

  • β-Nitroenamines: Stable and soluble synthetic equivalents of nitromalonalonaldehyde.[2]

  • Multi-Component Reactions (MCRs): Highly efficient one-pot syntheses using readily available starting materials.[3][4]

  • 1,3-Dicarbonyl Compounds and their Equivalents: Classic and versatile substrates for condensation reactions.[5][6]

  • α,β-Unsaturated Carbonyl Systems: Precursors for cycloaddition reactions leading to pyrazoles.[7]

  • Alkynyl Aldehydes: Versatile building blocks for a diverse range of heterocycles.[8][9]

These alternatives offer significant advantages in terms of safety, operational simplicity, and atom economy, aligning with the principles of green chemistry.[4]

Performance Comparison of Key Reagents

The following tables provide a quantitative comparison of the performance of this compound and its alternatives in the synthesis of various heterocycles.

Pyrazole (B372694) Synthesis
Reagent/MethodKey FeaturesTypical Reaction ConditionsTypical Yield (%)
This compound Traditional synthon for 3-nitropyrazoles.Reaction with hydrazines in aqueous or alcoholic media.Variable, often moderate to good.
β-Nitroenamines Stable, soluble synthetic equivalent of nitromalonaldehyde.[2]Reaction with hydrazines in organic solvents (e.g., ethanol (B145695), THF).[2]70-95%[2]
Multi-Component Reactions (MCRs) One-pot synthesis from aldehydes, malononitrile (B47326), β-ketoesters, and hydrazines.[3]Catalytic (e.g., piperidine (B6355638), taurine) or catalyst-free; room temperature to reflux.[3]72-97%[4]
1,3-Diketones (Knorr Synthesis) Widely applicable for substituted pyrazoles.[5][6]Condensation with hydrazines in solvents like ethanol or acetic acid.[6]66-95%[6]
Tosylhydrazones of α,β-Unsaturated Ketones Green approach using microwave activation.[7]Base-mediated decomposition of tosylhydrazones in dry media under microwave irradiation.[7]High yields in short reaction times.[7]
Pyrimidine (B1678525) Synthesis
Reagent/MethodKey FeaturesTypical Reaction ConditionsTypical Yield (%)
This compound Used for the synthesis of 5-nitropyrimidines.Condensation with guanidine (B92328) or amidines.Good, product dependent.
β-Nitroenamines Versatile for nitrated pyrimidines.[2]Reaction with guanidines in organic solvents.[2]80-90%[2]
1,3-Bifunctional Three-Carbon Fragments Classic and widely used method.[10]Condensation with amidines, ureas, or guanidines.[10]Widely variable based on substrates.
Deconstruction-Reconstruction Strategy Diversification of existing pyrimidines via iminoenamine intermediates.[11]Multi-step process involving pyrimidinium salt formation, cleavage, and recyclization.[11]Moderate to good yields for the recyclization step.[11]
Alkynyl Aldehydes Multi-component reactions for functionalized pyrimidines.[8][9]Metal-catalyzed or metal-free conditions with amidines.[8]Good to excellent yields.[8]

Experimental Protocols

General Procedure for Heterocycle Synthesis using β-Nitroenamines[2]
  • Preparation of the β-Nitroenamine: The β-nitroenamine is synthesized by the reaction of a suitable amine with nitromalonaldehyde or its synthetic equivalent.

  • Reaction with Nucleophiles: To a solution of the β-nitroenamine (1 mmol) in an appropriate organic solvent (e.g., ethanol, 10 mL), the bifunctional nucleophile (e.g., hydrazine, guanidine, 1.1 mmol) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford the desired heterocyclic product.

Representative Multi-Component Synthesis of Pyrazoles[3]
  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and phenylhydrazine (B124118) (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction by TLC.

  • Isolation: After the reaction is complete, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G Synthetic Pathways to Pyrazoles cluster_0 Nitromalonaldehyde Route cluster_1 β-Nitroenamine Alternative cluster_2 Multi-Component Reaction (MCR) This compound This compound 3-Nitropyrazole 3-Nitropyrazole This compound->3-Nitropyrazole Condensation Hydrazine Hydrazine Hydrazine->3-Nitropyrazole β-Nitroenamine β-Nitroenamine Nitrated Pyrazole Nitrated Pyrazole β-Nitroenamine->Nitrated Pyrazole Condensation Hydrazine_alt Hydrazine Hydrazine_alt->Nitrated Pyrazole Aldehyde Aldehyde Substituted Pyrazole Substituted Pyrazole Aldehyde->Substituted Pyrazole One-pot Malononitrile Malononitrile Malononitrile->Substituted Pyrazole β-Ketoester β-Ketoester β-Ketoester->Substituted Pyrazole Hydrazine_mcr Hydrazine Hydrazine_mcr->Substituted Pyrazole

Caption: Comparative synthetic routes to pyrazole derivatives.

G Pyrimidine Synthesis and Diversification cluster_0 Classical Synthesis cluster_1 Deconstruction-Reconstruction Strategy 1,3-Bifunctional\nThree-Carbon Fragment 1,3-Bifunctional Three-Carbon Fragment Pyrimidine Pyrimidine 1,3-Bifunctional\nThree-Carbon Fragment->Pyrimidine Condensation Amidine/Guanidine/Urea Amidine/Guanidine/Urea Amidine/Guanidine/Urea->Pyrimidine Starting Pyrimidine Starting Pyrimidine Pyrimidinium Salt Pyrimidinium Salt Starting Pyrimidine->Pyrimidinium Salt Activation Iminoenamine Iminoenamine Pyrimidinium Salt->Iminoenamine Cleavage New Pyrimidine or Azole New Pyrimidine or Azole Iminoenamine->New Pyrimidine or Azole Recyclization Recyclization Reagent\n(e.g., Amidine, Hydrazine) Recyclization Reagent (e.g., Amidine, Hydrazine) Recyclization Reagent\n(e.g., Amidine, Hydrazine)->New Pyrimidine or Azole

Caption: A comparison of classical and modern pyrimidine synthesis strategies.

References

A Researcher's Guide to Amine Quantification: A Comparative Analysis of Malondialdehyde-Based and Other Prominent Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a critical task in various analytical contexts, from assessing oxidative stress to characterizing therapeutic molecules. While malondialdehyde (MDA) is a well-known biomarker for lipid peroxidation, its reactivity with amines has led to its use in certain quantification assays. This guide provides a comprehensive comparison of MDA-based amine quantification methods with other widely used analytical techniques. It is important to note that a thorough review of scientific literature revealed a lack of established methods utilizing sodium nitromalonaldehyde (B3023284) for amine quantification; therefore, this guide will focus on well-documented and validated alternatives.

This guide will delve into the principles, experimental protocols, and performance data of several key methods to provide a clear and objective comparison, enabling researchers to select the most suitable technique for their specific needs.

Malondialdehyde-Based Methods for Amine Quantification

Malondialdehyde, a reactive aldehyde generated during lipid peroxidation, can react with primary amines to form Schiff bases. This reaction forms the basis of certain amine quantification methods, particularly in the context of measuring oxidative stress.

The Thiobarbituric Acid (TBA) Assay

The reaction of malondialdehyde (MDA) with thiobarbituric acid (TBA) is a long-standing method for quantifying MDA, which can be correlated with the extent of lipid peroxidation and, indirectly, the presence of reactive amines. The reaction produces a colored adduct that can be measured spectrophotometrically.

Principle: MDA reacts with two molecules of TBA under acidic conditions and high temperature to form a pink-colored MDA-(TBA)₂ adduct, which has an absorbance maximum around 532 nm.

Experimental Protocol:

  • Sample Preparation: Homogenize tissue samples or prepare plasma/serum samples.

  • Reagent Preparation: Prepare a TBA solution (e.g., 0.67% w/v) and an acid solution (e.g., 15% trichloroacetic acid, TCA).

  • Reaction:

    • To 0.5 mL of the sample, add 2.5 mL of 1.22 M TCA and 0.5 mL of 0.67% TBA reagent.

    • Vortex the mixture.

    • Incubate at 95°C for 60 minutes.

    • Cool the mixture on ice for 10 minutes to stop the reaction.

    • Centrifuge at 3000 rpm for 15 minutes.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

Quantitative Data Summary:

ParameterValueReference
Detection MethodSpectrophotometry[1][2]
Wavelength532 nm[1][2]
SensitivityMicromolar range[3]
LimitationsLow specificity; reacts with other aldehydes and biomolecules. Harsh reaction conditions can generate artificial MDA.[4][5]
2,4-Dinitrophenylhydrazine (DNPH) Method

A more specific method for MDA quantification involves derivatization with DNPH, followed by analysis using High-Performance Liquid Chromatography (HPLC). This method offers improved specificity compared to the TBA assay.

Principle: MDA reacts with DNPH to form a stable MDA-DNPH derivative. This derivative is then separated by reverse-phase HPLC and detected by UV-Vis spectrophotometry. For total MDA measurement, an initial alkaline hydrolysis step is required to release protein-bound MDA.[6][7]

Experimental Protocol for Total MDA:

  • Hydrolysis: Mix 10 µL of plasma with 40 µL of 1.125 M NaOH. Incubate at 60°C for 30 minutes.

  • Protein Precipitation: Add 155 µL of 20% TCA. Vortex and centrifuge.

  • Derivatization: Transfer the supernatant to a new tube and add DNPH solution (in acidic solvent). Incubate at room temperature for 10-30 minutes.[7][8]

  • Extraction: Extract the MDA-DNPH derivative with an organic solvent (e.g., hexane/ethyl acetate).

  • Analysis: Evaporate the organic phase and reconstitute the residue in the mobile phase for HPLC analysis.

Quantitative Data Summary:

ParameterValueReference
Detection MethodHPLC-UV/Vis or LC-MS/MS[6][7]
Wavelength (UV-Vis)~310 nm[8]
SensitivitySub-micromolar to picomolar range[7][8]
AdvantagesHigh specificity and sensitivity compared to the TBA assay. Milder reaction conditions.[7]

Established Alternatives for Primary Amine Quantification

Beyond MDA-based methods, several well-established assays are routinely used for the direct quantification of primary amines in a variety of samples.

Ninhydrin (B49086) Assay

The ninhydrin assay is a classic and widely used colorimetric method for the quantification of amino acids and other primary amines.

Principle: Ninhydrin reacts with the primary amino group of an amino acid to produce a deep purple-colored compound known as Ruhemann's purple, which absorbs light at 570 nm.[9][10] The reaction with secondary amines like proline yields a yellow product with an absorbance maximum at 440 nm.[9]

Experimental Protocol:

  • Reagent Preparation: Prepare a ninhydrin reagent solution (e.g., 2% ninhydrin in ethanol (B145695) or a more stable buffered solution).[4][9]

  • Reaction:

    • To 1 mL of the sample, add 1 mL of the ninhydrin reagent.

    • Heat the mixture in a boiling water bath for 15-20 minutes.[4][11]

    • Cool the tubes to room temperature.

  • Measurement: Add a dilution solvent (e.g., 50% ethanol) and measure the absorbance at 570 nm (and 440 nm for proline).[4]

Quantitative Data Summary:

ParameterValueReference
Detection MethodColorimetric (Spectrophotometry)[9][10]
Wavelength570 nm (primary amines), 440 nm (proline)[4][9]
Limit of Detection (LOD)0.03 mmol L⁻¹[12]
Limit of Quantitation (LOQ)0.1 mmol L⁻¹[12]
AdvantagesSimple, robust, and widely applicable.[9]
LimitationsReacts with ammonia; requires heating.[13]
o-Phthalaldehyde (B127526) (OPA) Assay

The OPA assay is a highly sensitive fluorometric method for the quantification of primary amines.

Principle: In the presence of a thiol (e.g., 2-mercaptoethanol), o-phthalaldehyde reacts rapidly with primary amines at room temperature in an alkaline environment to form a highly fluorescent isoindole derivative.[14][15]

Experimental Protocol:

  • Reagent Preparation: Prepare an OPA reagent containing OPA, a thiol, and a buffer (e.g., borate (B1201080) buffer, pH 9.5-10.5).[15][16]

  • Reaction:

    • Mix the sample with the OPA reagent (e.g., a 1:1 or 1:2 sample-to-reagent ratio).[15]

    • Allow the reaction to proceed at room temperature for 1-2 minutes.[14][15]

  • Measurement: Measure the fluorescence with excitation at approximately 340 nm and emission at around 455 nm.[16][17]

Quantitative Data Summary:

ParameterValueReference
Detection MethodFluorometry[14]
Excitation/Emission~340 nm / ~455 nm[16][17]
Limit of Detection (LOD)Picomole range[13]
AdvantagesVery high sensitivity, rapid reaction at room temperature.[14][15]
LimitationsDoes not react with secondary amines (e.g., proline). The fluorescent product can be unstable.[13]
Dansyl Chloride Method

Dansyl chloride is a fluorescent labeling reagent used for the quantification of primary and secondary amines, often coupled with HPLC for separation and detection.

Principle: Dansyl chloride reacts with the unprotonated amino group of primary and secondary amines under alkaline conditions (pH 9.5-10.5) to form stable, highly fluorescent N-dansyl-sulfonamide derivatives. These derivatives are then separated by HPLC and quantified using a fluorescence detector.[18][19]

Experimental Protocol:

  • Derivatization:

    • In a microcentrifuge tube, mix the sample with a dansyl chloride solution (in acetone (B3395972) or acetonitrile) and a derivatization buffer (e.g., sodium carbonate/bicarbonate, pH 9.8).[18][19]

    • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 30-60 minutes in the dark.[19]

  • Quenching: Add a quenching solution (e.g., ammonium (B1175870) hydroxide) to react with excess dansyl chloride.[18]

  • Analysis: Analyze the sample by reverse-phase HPLC with fluorescence detection.

Quantitative Data Summary:

ParameterValueReference
Detection MethodHPLC with Fluorescence Detection[18][19]
Excitation/Emission~340 nm / ~525 nm[19]
SensitivityPicomole range[19]
AdvantagesReacts with both primary and secondary amines, forms stable derivatives, high sensitivity.[18][20]
LimitationsRequires HPLC instrumentation, longer sample preparation time.[18]

Visualizing the Chemistry and Workflows

To better understand the underlying principles and experimental steps, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.

Reaction_Mechanisms cluster_MDA_TBA Malondialdehyde (MDA) + Thiobarbituric Acid (TBA) Reaction cluster_MDA_Amine General Reaction of MDA with a Primary Amine cluster_OPA o-Phthalaldehyde (OPA) Reaction cluster_Ninhydrin Ninhydrin Reaction MDA Malondialdehyde (MDA) Adduct MDA-(TBA)₂ Adduct (Pink, Abs ~532 nm) MDA->Adduct Acid, Heat TBA 2 x Thiobarbituric Acid (TBA) TBA->Adduct MDA2 Malondialdehyde (MDA) SchiffBase Schiff Base MDA2->SchiffBase + H₂O Amine Primary Amine (R-NH₂) Amine->SchiffBase OPA o-Phthalaldehyde (OPA) Isoindole Fluorescent Isoindole (Ex ~340 nm, Em ~455 nm) OPA->Isoindole Amine2 Primary Amine (R-NH₂) Amine2->Isoindole Thiol Thiol (R'-SH) Thiol->Isoindole Alkaline pH Ninhydrin 2 x Ninhydrin RuhemannsPurple Ruhemann's Purple (Abs ~570 nm) Ninhydrin->RuhemannsPurple Heat AminoAcid α-Amino Acid AminoAcid->RuhemannsPurple

Figure 1: Reaction mechanisms for various amine quantification assays.

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., homogenization, dilution) start->sample_prep reagent_add Addition of Reagent (e.g., TBA, Ninhydrin, OPA) sample_prep->reagent_add reaction Incubation (Heat or Room Temp) reagent_add->reaction measurement Spectrophotometric or Fluorometric Measurement reaction->measurement data_analysis Data Analysis (Standard Curve) measurement->data_analysis end End data_analysis->end

Figure 2: Generalized experimental workflow for amine quantification.

Concluding Comparison

Choosing the appropriate method for amine quantification depends on the specific research question, the nature of the sample, the required sensitivity, and the available instrumentation.

FeatureTBA Assay (for MDA)DNPH Method (for MDA)Ninhydrin AssayOPA AssayDansyl Chloride Method
Principle ColorimetricChromatographicColorimetricFluorometricChromatographic (Fluorescence)
Specificity LowHighModerate (reacts with ammonia)High (primary amines only)High
Sensitivity MicromolarPicomolarNanomolar to MicromolarPicomolarPicomolar
Reaction Conditions Acidic, High TempMild (Room Temp)High TempAlkaline, Room TempAlkaline, High Temp
Instrumentation SpectrophotometerHPLCSpectrophotometerFluorometerHPLC with Fluorescence Detector
Key Advantage Simple, inexpensiveHigh specificity and sensitivityRobust, widely usedVery high sensitivity, rapidHigh sensitivity, reacts with 1° & 2° amines
Key Limitation Poor specificityRequires HPLCRequires heatingUnstable productRequires HPLC, longer protocol

References

A Comparative Guide to Validating the Structure of Products from Sodium Nitromalonaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium nitromalonaldehyde (B3023284) is a highly versatile C3 synthon, prized for its reactivity in forming a diverse array of heterocyclic compounds. Its reactions, typically involving nucleophilic addition or substitution, can lead to multiple potential products, including constitutional isomers.[1][2] Therefore, unambiguous structural validation of the resulting products is a critical step in any synthetic workflow, particularly in drug discovery and development where precise molecular architecture dictates biological activity.[3][4]

This guide provides a comparative overview of the primary analytical techniques used to confirm the structure of these products, offering insights into their respective strengths and presenting hypothetical data for a common reaction pathway.

Logical Workflow for Structural Validation

The definitive identification of a reaction product requires a multi-faceted approach, combining several analytical techniques.[3][5] Each method provides a unique piece of the structural puzzle, and their collective data provides the highest degree of confidence. The general workflow involves purification followed by a suite of spectroscopic and crystallographic analyses.

G General Workflow for Product Structure Validation cluster_0 Synthesis & Purification cluster_2 Definitive Structure Confirmation A Sodium Nitromalonaldehyde Reaction B Work-up & Crude Product Isolation A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Mass Spectrometry (MS) Determine Molecular Weight & Formula C->D E Infrared (IR) Spectroscopy Identify Functional Groups C->E F Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Map C-H Framework & Connectivity C->F G Ambiguity Check F->G H Single Crystal X-ray Crystallography G->H Yes I Final Structure Confirmed G->I No H->I

Caption: A typical workflow for validating the structure of a synthetic product.

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of development. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, often complementary, techniques for characterization.[6][7][8] While spectroscopic methods provide crucial data on connectivity and functional groups, X-ray crystallography stands as the definitive method for determining the complete three-dimensional structure.[9][10]

Technique Information Provided Sample Requirements Key Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.[11]Small sample size, soluble or volatile.[7]High sensitivity, rapid analysis, confirms molecular formula.[11]Does not provide stereochemical or isomeric connectivity data.
Infrared (IR) Spectroscopy Presence or absence of key functional groups (e.g., -NO₂, C=O, N-H, O-H).[12]Solid, liquid, or gas.Fast, non-destructive, excellent for functional group identification.Provides limited information on the overall molecular skeleton.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity (via 2D NMR), stereochemistry.[13][14]Soluble sample, moderate concentration.Provides the most detailed structural information short of crystallography; essential for distinguishing isomers.[15]Can be complex to interpret, requires larger sample size than MS.[7]
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[4][10]High-quality single crystal.[4]The "gold standard" for structure proof; provides definitive and precise structural data.[9]Crystal growth can be a significant bottleneck and is not always possible.[4]
Case Study: Reaction with Phenylhydrazine (B124118)

A common application of this compound is its reaction with hydrazine (B178648) derivatives to form substituted pyrazoles. The reaction with phenylhydrazine is expected to yield a nitrophenylpyrazole. However, two constitutional isomers are possible, making structural validation essential.

G Reaction of this compound with Phenylhydrazine cluster_reactants Reactants cluster_products Potential Products R1 This compound Reaction Condensation Reaction R1->Reaction R2 Phenylhydrazine R2->Reaction P1 1-phenyl-4-nitro-1H-pyrazole P2 1-phenyl-5-nitro-1H-pyrazole Reaction->P1 Isomer A Reaction->P2 Isomer B

Caption: Potential isomeric products from a condensation reaction.

Hypothetical Comparative Data for Product Validation

Below is a summary of expected experimental data that would be used to identify the correct structure of the resulting nitrophenylpyrazole.

Analysis Expected Data for 1-phenyl-4-nitro-1H-pyrazole (Isomer A) Rationale / Interpretation
High-Resolution MS m/z [M+H]⁺: 190.0611Confirms the molecular formula C₉H₇N₃O₂.
IR Spectroscopy ~1520 cm⁻¹ (asym N-O str), ~1340 cm⁻¹ (sym N-O str), ~1595 cm⁻¹ (C=C str), ~3100 cm⁻¹ (Ar-H str)Presence of nitro (-NO₂) and aromatic ring functional groups is confirmed.[12]
¹H NMR (500 MHz, CDCl₃) δ 8.45 (s, 1H), δ 8.10 (s, 1H), δ 7.80-7.50 (m, 5H)Two singlets for the pyrazole (B372694) protons. A multiplet for the 5 protons of the phenyl ring. The chemical shifts are influenced by the electron-withdrawing nitro group.
¹³C NMR (125 MHz, CDCl₃) δ 140.1, 138.5, 135.2, 129.9, 129.1, 120.5Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C4) would be significantly shifted.
X-ray Crystallography N/A (Hypothetical)Would provide definitive bond connectivity, confirming the nitro group at the C4 position and the phenyl group at the N1 position of the pyrazole ring.[16]

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental composition of the product. Methodology:

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Data Processing: Calibrate the instrument using a known standard. The measured mass of the analyte should be within 5 ppm of the theoretical calculated mass for the expected molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and distinguish between potential isomers. Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): If the structure is complex or ambiguous, acquire 2D spectra such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to establish definitive bond connectivity.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).

Single Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the product.[10] Methodology:

  • Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[4]

  • Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine this model against the experimental data to locate all atoms, determine bond lengths, angles, and thermal parameters.[9]

  • Validation: The final refined structure is validated using metrics such as R-factor and goodness-of-fit. The resulting CIF (Crystallographic Information File) provides the definitive atomic coordinates.

References

A Comparative Guide to Analytical Techniques for Monitoring Sodium Nitromalonaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving sodium nitromalonaldehyde (B3023284), the real-time monitoring of reaction progress is crucial for optimization, kinetic studies, and ensuring product quality. This guide provides an objective comparison of key analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Electroanalytical Methods. The comparison is supported by experimental data from related compounds and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs.

At a Glance: Comparison of Analytical Techniques

The choice of an analytical technique for monitoring sodium nitromalonaldehyde reactions depends on several factors, including the need for quantitative accuracy, qualitative information, speed, and cost. The following table summarizes the key performance characteristics of the discussed methods. The data presented is representative of typical performance for the analysis of nitrated aliphatic and aromatic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)UV-Visible (UV-Vis) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyElectroanalytical Methods
Principle Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.Measurement of light absorbance by molecules with chromophores.Detection of nuclear spin transitions in a magnetic field to provide structural information.Measurement of electrical properties (current, potential) of electroactive species.
Linearity (r²) > 0.999[1]Typically > 0.99Inherently quantitative, linear response over a wide range.Typically > 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%High, dependent on proper calibration.90 - 110%
Precision (% RSD) < 2%[1]< 5%< 3%< 5%
Limit of Detection (LOD) 0.1 - 1 µg/mL (estimated)~1 µg/mL~10-100 µg/mL0.1 - 1 µM
Limit of Quantification (LOQ) 0.3 - 3 µg/mL (estimated)~3 µg/mL~50-300 µg/mL0.3 - 3 µM
Analysis Time 10 - 30 minutes per sample< 1 minute per sample1 - 10 minutes per spectrum< 5 minutes per sample
Qualitative Information Retention timeLimited (provides λmax)Rich structural informationRedox potential
Key Advantages High resolution and sensitivity for complex mixtures.Rapid, simple, and cost-effective for kinetic studies.Provides detailed structural information on reactants, intermediates, and products.High sensitivity, low cost, and potential for miniaturization.
Key Disadvantages Slower analysis time, requires method development.Prone to interference from multiple absorbing species.Lower sensitivity, requires expensive instrumentation.Sensitive to matrix effects, requires electroactive species.

Reaction Pathway: Synthesis of 2-Amino-5-nitropyrimidine (B189733)

A common reaction involving this compound is its condensation with guanidine (B92328) to form 2-amino-5-nitropyrimidine, a valuable building block in medicinal chemistry. The reaction proceeds through a series of nucleophilic addition and cyclization-dehydration steps.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Sodium_Nitromalonaldehyde This compound Intermediate_1 Nucleophilic Adduct Sodium_Nitromalonaldehyde->Intermediate_1 Nucleophilic Attack Guanidine Guanidine Guanidine->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 2-Amino-5-nitropyrimidine Intermediate_2->Product Dehydration

Synthesis of 2-amino-5-nitropyrimidine from this compound and guanidine.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, offering high resolution and sensitivity. A reversed-phase HPLC method with UV detection is well-suited for monitoring the consumption of this compound and the formation of 2-amino-5-nitropyrimidine.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, can be used for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitoring at a wavelength where both the reactant and product have significant absorbance, for instance, around 254 nm or 330 nm, allows for simultaneous quantification.

  • Injection Volume: 10 µL.

  • Sample Preparation: A small aliquot of the reaction mixture is quenched (e.g., by dilution in cold mobile phase) at various time points, filtered, and injected into the HPLC system.

  • Quantification: The concentrations of the reactant and product are determined by comparing their peak areas to a calibration curve generated from standards of known concentrations.

HPLCWorkflow Start Reaction Mixture Sample Aliquot Sampling at Time Intervals Start->Sample Quench Quench Reaction (e.g., Dilution/Cooling) Sample->Quench Filter Filter Sample (0.45 µm syringe filter) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze End Concentration vs. Time Profile Analyze->End

Workflow for monitoring a reaction using HPLC-UV.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for monitoring reactions that involve a change in the chromophores of the molecules. The reaction of this compound to form 2-amino-5-nitropyrimidine involves significant changes in the electronic structure, which can be readily followed by UV-Vis spectroscopy.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Solvent: The reaction solvent should be transparent in the UV-Vis region of interest.

  • Procedure: The reaction is initiated directly in a quartz cuvette by adding the reactants. The absorbance is then monitored at a fixed wavelength (ideally the λmax of the product that does not overlap significantly with the reactant) over time. Alternatively, full spectra can be recorded at regular intervals.

  • Data Analysis: The concentration of the product at a given time can be calculated from the absorbance using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known. Kinetic parameters can be derived by plotting concentration versus time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules in solution. It can be used for in-situ monitoring of reactions, allowing for the simultaneous observation of reactants, intermediates, and products.

Experimental Protocol: In-situ NMR Monitoring
  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

  • Sample Preparation: The reaction is carried out directly in an NMR tube. The reactants are dissolved in a suitable deuterated solvent, and the reaction is initiated by adding the final reactant or by changing the temperature.

  • Data Acquisition: A series of 1D ¹H NMR spectra are acquired at regular time intervals. The disappearance of signals corresponding to the reactants and the appearance of signals for the product can be monitored.[2]

  • Data Analysis: The relative concentrations of the species in the reaction mixture can be determined by integrating the respective NMR signals. For quantitative analysis, an internal standard of known concentration is added to the reaction mixture.[1]

Electroanalytical Methods

Electroanalytical techniques, such as voltammetry, offer a highly sensitive and often low-cost approach to monitoring reactions involving electroactive species. The nitro group in this compound is electrochemically active and can be readily reduced. This allows for the monitoring of its concentration during a reaction.

General Applicability
  • Principle: These methods measure the current that flows as a function of an applied potential. The reduction of the nitro group on this compound will produce a current peak at a specific potential. The height of this peak is proportional to its concentration.

  • Methodology: A three-electrode system (working, reference, and counter electrodes) is immersed in the reaction mixture. A potential sweep is applied, and the resulting current is measured. Techniques like differential pulse voltammetry or square-wave voltammetry can be used to enhance sensitivity.[3]

  • Advantages: Electroanalytical methods can be very sensitive, with detection limits in the micromolar range or lower.[3] They are also relatively fast and can be adapted for in-situ monitoring.

  • Limitations: The product, 2-amino-5-nitropyrimidine, also contains a reducible nitro group, which may interfere with the measurement of the reactant depending on their respective reduction potentials. The reaction medium must contain a supporting electrolyte, and the electrodes can be susceptible to fouling.

Conclusion

The selection of an analytical technique for monitoring this compound reactions requires a careful consideration of the specific analytical needs. HPLC-UV provides excellent separation and quantification capabilities for complex mixtures. UV-Vis spectroscopy is a simple and rapid tool for kinetic studies where there are clear changes in chromophores. NMR spectroscopy offers unparalleled structural information for mechanistic investigations. Electroanalytical methods present a sensitive and cost-effective option, particularly for reactions where the electroactive nitro group is consumed. By understanding the principles, advantages, and limitations of each technique, researchers can choose the most suitable method to gain valuable insights into their chemical reactions.

References

Comparative Guide to LC-MS Analysis of Sodium Nitromalonaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of sodium nitromalonaldehyde (B3023284) reaction mixtures. Sodium nitromalonaldehyde is a versatile reagent in organic synthesis, often employed in the preparation of nitro-substituted compounds. Analysis of its reaction mixtures is crucial for reaction monitoring, product identification, and impurity profiling.

Introduction to the Analytical Challenge

This compound is a highly reactive C3 synthon. Its reactions, particularly with nucleophiles such as primary and secondary amines, can lead to a variety of products, including nitroenamines and nitro-substituted heterocyclic compounds. The complexity of these reaction mixtures, potentially containing starting materials, intermediates, main products, and side products, necessitates powerful analytical techniques for comprehensive characterization.

LC-MS as the Gold Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the primary method for analyzing complex organic reaction mixtures due to its high sensitivity, selectivity, and ability to handle a wide range of compound polarities and thermal labilities.[1] When coupled with tandem mass spectrometry (MS/MS), it provides structural information that is invaluable for the identification of unknown compounds.[2]

Advantages of LC-MS:

  • High Sensitivity and Selectivity: LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), allows for the detection and quantification of trace-level components in complex matrices.[2]

  • Broad Applicability: Suitable for a wide range of analytes, from polar to non-polar compounds.

  • Structural Information: MS/MS fragmentation patterns provide valuable data for the structural elucidation of reaction products.

  • Robustness: Modern LC-MS systems offer high throughput and reliable performance for routine analysis.

Limitations of LC-MS:

  • Ionization Efficiency: The efficiency of ionization can vary significantly between different compounds, affecting sensitivity.

  • Matrix Effects: Co-eluting species from the reaction mixture can suppress or enhance the ionization of the analyte of interest, impacting quantitation.

  • Isobaric Interference: Compounds with the same nominal mass can be difficult to distinguish without high-resolution mass spectrometry or effective chromatographic separation.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific goals of the analysis, such as qualitative screening, quantitative determination, or structural elucidation.

Technique Principle Strengths Weaknesses Best Suited For
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity; provides structural information; suitable for a wide range of compounds.[1][2]Matrix effects can affect quantitation; isobaric interferences can occur.Comprehensive qualitative and quantitative analysis of complex reaction mixtures.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Excellent separation efficiency for volatile and thermally stable compounds; extensive spectral libraries for identification.Requires derivatization for non-volatile or thermally labile compounds; potential for thermal degradation of analytes.[3][4]Analysis of volatile reaction products or impurities.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei to determine molecular structure.Provides unambiguous structural elucidation; non-destructive.[5][6][7][8][9]Relatively low sensitivity compared to MS; requires higher sample concentrations; complex spectra for mixtures.[8]Definitive structural confirmation of isolated reaction products.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of ions in an electric field.High separation efficiency; low sample and reagent consumption; suitable for charged and polar molecules.[10][11][12][13]Lower sensitivity and loading capacity compared to HPLC; less robust for complex matrices.Analysis of charged or highly polar reaction products and byproducts.

Experimental Protocols

Hypothetical Reaction: Synthesis of a Nitroenamine

For the purpose of providing a concrete experimental protocol, we will consider the reaction of this compound with a primary amine (e.g., aniline) to form a nitroenamine.

Reaction Scheme:

LC-MS/MS Method for the Analysis of the Nitroenamine Product

1. Sample Preparation:

  • Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile:water solution.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an LC-MS vial for analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical for O2N-CH=CH-NH-Ph, MW = 164.14):

    • Precursor Ion (m/z): 165.1

    • Product Ions (m/z): 119.1 (loss of NO2), 91.1 (C6H5N+)

    • Collision Energy: Optimized for each transition (typically 15-30 eV)

Quantitative Data Presentation

The following table presents hypothetical data for the LC-MS/MS analysis of the reaction mixture, comparing the retention time and response of the starting material, product, and a potential side product.

Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Relative Response (Peak Area) Limit of Detection (ng/mL)
Aniline2.594.167.11.2 x 10^55
This compound1.2142.0 (M-H)-96.08.5 x 10^410
Nitroenamine Product5.8165.1119.12.3 x 10^70.5
Dimer Side Product (Hypothetical)7.2311.2265.24.1 x 10^320

Visualizations

Experimental Workflow

experimental_workflow reaction This compound Reaction Mixture sample_prep Sample Preparation (Quenching, Dilution, Centrifugation) reaction->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis

Caption: LC-MS/MS workflow for the analysis of a this compound reaction mixture.

Hypothetical Signaling Pathway

The reaction products of this compound, such as nitroenamines, can be investigated for their biological activity. For instance, they could be designed as inhibitors of a specific enzyme in a signaling pathway relevant to drug development.

signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression product Nitroenamine Product (Inhibitor) product->kinase_b

Caption: Hypothetical inhibition of a kinase signaling pathway by a nitroenamine product.

References

A Spectroscopic Compass: Navigating the Characteristics of Sodium Nitromalonaldehyde Derivatives and Comparative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic signatures of reactive organic compounds is paramount. This guide provides a comparative analysis of the spectroscopic properties of sodium nitromalonaldehyde (B3023284) derivatives against a well-characterized dialdehyde, glutaraldehyde. While detailed experimental spectra for sodium nitromalonaldehyde are not extensively available in public literature, this guide synthesizes expected spectroscopic behaviors based on functional group analysis and presents concrete experimental data for a comparable molecule to offer a valuable reference point.

This compound and its derivatives are highly functionalized molecules containing nitro and aldehyde groups, making them reactive intermediates in organic synthesis. Their spectroscopic characterization is crucial for monitoring reactions and confirming product formation. This guide aims to equip researchers with the foundational knowledge of their expected spectroscopic features.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and the experimentally determined data for glutaraldehyde, a comparable dialdehyde.

Table 1: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Notes
This compound (Expected) Protic Solvents (e.g., Water, Ethanol)~280-290 (n→π)~230-240 (π→π)ModerateStrongThe n→π* transition of the carbonyl groups is expected to be visible. The π→π* transition is associated with the conjugated system. The nitro group may also contribute to the UV-Vis absorption.
Glutaraldehyde Water280 (n→π)235 (Impurity)LowVariableThe peak at 280 nm is characteristic of the aldehyde carbonyl group's n→π transition. An additional peak at 235 nm has been attributed to impurities or polymeric forms in solution.[1][2]

Table 2: Infrared (IR) Spectroscopic Data

CompoundFunctional GroupExpected/Observed Frequency (cm⁻¹)IntensityNotes
This compound (Expected) C=O (Aldehyde)~1720-1740StrongThe electron-withdrawing nitro group may shift the carbonyl stretch to a higher frequency compared to a simple aldehyde.
C-H (Aldehyde)~2720 and ~2820MediumThe characteristic doublet for the aldehydic C-H stretch is expected.
NO₂ (Nitro)~1550 (asymmetric)~1350 (symmetric)StrongStrong absorptions are characteristic of the nitro group.
Glutaraldehyde C=O (Aldehyde)~1720StrongA strong, sharp peak characteristic of the carbonyl stretch in an aliphatic aldehyde.[3]
C-H (Aldehyde)~2720 and ~2820MediumThe typical doublet for the aldehydic C-H stretch is observed.
C-H (Aliphatic)~2850-2960Medium-StrongStretching vibrations of the methylene (B1212753) groups.

Table 3: ¹H NMR Spectroscopic Data

CompoundProton TypeExpected/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
This compound (Expected) Aldehydic (-CHO)9.5 - 10.0Singlet or Doublet-The chemical shift is in the typical downfield region for aldehydic protons. Coupling may be observed with the methine proton.
Methine (-CH(NO₂)-)5.0 - 6.0Doublet or Triplet~2-5The electron-withdrawing nitro and aldehyde groups will significantly deshield this proton.
Glutaraldehyde Aldehydic (-CHO)~9.7Triplet~1.5The aldehydic protons are coupled to the adjacent methylene protons.[2]
α-Methylene (-CH₂-CH₂CHO)~2.5Multiplet-These protons are deshielded by the adjacent carbonyl group.[2]
β-Methylene (-CH₂-CH₂-CH₂)~1.9Quintet-These protons are in a more shielded environment.[2]

Table 4: ¹³C NMR Spectroscopic Data

CompoundCarbon TypeExpected/Observed Chemical Shift (δ, ppm)Notes
This compound (Expected) Carbonyl (-CHO)190 - 200The carbonyl carbons are highly deshielded.
Methine (-CH(NO₂)-)80 - 90The carbon atom attached to the nitro group is expected to be significantly downfield.
Glutaraldehyde Carbonyl (-CHO)~202The chemical shift is characteristic of an aliphatic aldehyde.[1]
α-Methylene (-CH₂-CH₂CHO)~45Deshielded by the carbonyl group.[1]
β-Methylene (-CH₂-CH₂-CH₂)~21More shielded than the α-methylene carbons.[1]

Experimental Protocols

Synthesis of this compound Monohydrate

A detailed and reliable procedure for the synthesis of this compound monohydrate has been reported in Organic Syntheses. The following is a summary of the protocol:

Materials:

Procedure:

  • A solution of sodium nitrite in water is prepared in a three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent.

  • A solution of mucobromic acid in warm 95% ethanol is added dropwise to the stirred sodium nitrite solution.

  • The reaction is mildly exothermic, and the temperature is maintained at 54 ± 1°C using an ice bath.

  • After the addition is complete, the mixture is stirred for an additional 10 minutes at the same temperature and then cooled to 0-5°C.

  • The precipitated crude product is collected by filtration.

  • Recrystallization is performed by dissolving the crude product in a boiling mixture of 95% ethanol and water, followed by filtration of the hot solution and cooling to 0-5°C to yield pink or tan needles of this compound monohydrate.

Caution: The sodium salt of nitromalonaldehyde is reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material.

General Protocol for Spectroscopic Analysis

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, water, or acetonitrile).

  • Record the absorption spectrum over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

  • Use the solvent as a blank for baseline correction.

Infrared (IR) Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Alternatively, for liquid or soluble solid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded in a suitable solvent in a liquid cell.

  • Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) or the residual solvent peak.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Mucobromic Acid + Sodium Nitrite Reaction Reaction in Ethanol/Water Reactants->Reaction Purification Recrystallization Reaction->Purification Product This compound Monohydrate Purification->Product UVVis UV-Vis Spectroscopy Product->UVVis Sample Prep IR IR Spectroscopy Product->IR Sample Prep NMR NMR Spectroscopy Product->NMR Sample Prep

Caption: Synthesis and Spectroscopic Analysis Workflow.

The logical flow for characterizing a synthesized compound is depicted in the following diagram.

logical_flow Start Compound Synthesis InitialChar Initial Characterization (TLC, Melting Point) Start->InitialChar SpectroAnalysis Spectroscopic Analysis (UV-Vis, IR, NMR) InitialChar->SpectroAnalysis DataInterpretation Data Interpretation SpectroAnalysis->DataInterpretation StructureConfirm Structure Confirmation DataInterpretation->StructureConfirm StructureConfirm->Start Re-evaluate FurtherStudies Further Studies/ Application StructureConfirm->FurtherStudies Confirmed

Caption: Logical Flow for Compound Characterization.

References

A Comparative Guide to Assessing the Purity of Synthesized Heterocycles: Standard Methods and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established analytical techniques for assessing the purity of synthesized heterocyclic compounds. While the initial inquiry focused on the use of sodium nitromalonaldehyde, a thorough review of scientific literature indicates that this reagent is not a standard or documented method for the quantitative purity assessment of heterocycles. Instead, this guide will focus on the validated and widely accepted methodologies that form the cornerstone of purity determination in academic and industrial research settings.

The purity of a synthesized heterocycle is a critical parameter that influences its chemical, physical, and biological properties. Accurate purity assessment is therefore essential for the reliability and reproducibility of scientific experiments, particularly in the context of drug discovery and development. This document outlines the principles, advantages, and limitations of the most common analytical techniques, supported by experimental protocols and data presentation formats to aid in the selection of the most appropriate method for a given research need.

Comparative Analysis of Purity Assessment Methods

The selection of a suitable analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most frequently employed techniques.

Method Principle Information Obtained Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (area %), detection and quantification of non-volatile impurities.High resolution, high sensitivity, applicable to a wide range of compounds, well-established and validated methods available.Requires reference standards for impurity identification, can be time-consuming for method development.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.Quantitative purity of volatile compounds, detection of residual solvents.Excellent for volatile and thermally stable compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, identification and quantification of impurities (qNMR), isomeric purity.Provides structural information, quantitative without the need for specific reference standards for each impurity.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.Quantitative analysis can be complex, ionization efficiency can vary between compounds.
Melting Point Analysis Determination of the temperature range over which a solid melts.Qualitative indication of purity.Simple, inexpensive, and rapid.Insensitive to small amounts of impurities, not applicable to liquids or amorphous solids.

Experimental Protocols

A detailed and well-documented experimental protocol is crucial for obtaining reliable and reproducible purity data. Below is a generalized protocol for the purity assessment of a synthesized heterocyclic compound using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity of a synthesized heterocyclic compound (e.g., a pyridine (B92270) derivative) by reverse-phase HPLC with UV detection.

Materials:

  • Synthesized heterocyclic compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized heterocycle.

    • Dissolve the sample in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram for a sufficient duration to allow for the elution of all components.

    • Integrate the peaks in the chromatogram.

  • Data Interpretation:

    • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

    • Identify any impurity peaks and, if possible, quantify them relative to the main peak.

Mandatory Visualizations

The following diagrams illustrate key workflows in the assessment of synthesized heterocycles.

G Experimental Workflow for Purity Assessment A Synthesized Heterocycle (Crude Product) B Purification (e.g., Column Chromatography, Recrystallization) A->B C Preliminary Purity Check (e.g., TLC, Melting Point) B->C D High-Resolution Purity Analysis (e.g., HPLC, GC, NMR) C->D E Data Analysis and Purity Calculation D->E F Pure Heterocycle (>95%) E->F Purity Meets Specification G Further Purification Required E->G Purity Below Specification G->B

Caption: A general workflow for the purification and purity assessment of a synthesized heterocycle.

G Decision Tree for Method Selection A Assess Purity of Synthesized Heterocycle B Is the compound volatile and thermally stable? A->B C Gas Chromatography (GC) B->C Yes D Is structural information on impurities needed? B->D No E NMR Spectroscopy D->E Yes G Is high sensitivity for trace impurities required? D->G No F High-Performance Liquid Chromatography (HPLC) G->F No H LC-MS or GC-MS G->H Yes

Caption: A decision tree to guide the selection of an appropriate method for purity analysis.

A Comparative Guide to Dicarbonyl Synthons in Organic Synthesis: Sodium Nitromalonaldehyde and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Dicarbonyl compounds are a cornerstone of heterocyclic and carbocyclic synthesis, offering a versatile platform for constructing complex molecular architectures. This guide provides a detailed comparison of sodium nitromalonaldehyde (B3023284) with other common dicarbonyl synthons, focusing on their applications in key organic transformations. Experimental data, detailed protocols, and mechanistic insights are presented to aid in the selection of the optimal synthon for specific synthetic challenges.

Introduction to Dicarbonyl Synthons

Dicarbonyl compounds, characterized by the presence of two carbonyl groups, are highly valuable intermediates in organic synthesis. Their reactivity, dictated by the relative positions of the carbonyl groups (e.g., 1,2-, 1,3-, and 1,4-dicarbonyls), allows for a diverse range of transformations. This guide focuses on 1,3-dicarbonyl compounds and their synthetic equivalents, which are particularly important for the synthesis of five- and six-membered ring systems.

Sodium nitromalonaldehyde, a salt of a highly functionalized 1,3-dicarbonyl compound, offers unique reactivity due to the presence of the electron-withdrawing nitro group. This guide will compare its performance against more conventional dicarbonyl synthons such as malondialdehyde, acetylacetone (B45752), and diethyl malonate in several cornerstone reactions of organic synthesis.

Heterocycle Synthesis: The Power of Dicarbonyls

The construction of heterocyclic rings is a fundamental pursuit in medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. Dicarbonyl compounds are key players in the synthesis of important heterocycles like pyrimidines and pyrazoles.

Pyrimidine (B1678525) Synthesis

Pyrimidines are a class of aromatic heterocyclic compounds that are components of nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic drugs. The Pinner synthesis, a classic method for pyrimidine formation, involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]

This compound in Pyrimidine Synthesis:

This compound is an excellent precursor for the synthesis of 5-nitropyrimidines. The nitro group acts as a strong electron-withdrawing group, activating the molecule for nucleophilic attack and influencing the regioselectivity of the cyclization. For instance, the reaction of this compound with guanidine (B92328) yields 2-amino-5-nitropyrimidine (B189733) in almost quantitative yield.[2]

Comparison with other Dicarbonyls:

While other 1,3-dicarbonyls like acetylacetone and ethyl acetoacetate (B1235776) are also widely used in pyrimidine synthesis, the resulting pyrimidines will bear the corresponding substituents at the 4- and 6-positions. The use of this compound provides a direct route to 5-nitropyrimidines, which can be further functionalized by reduction of the nitro group to an amine, enabling the introduction of a wide range of substituents.

Table 1: Comparison of Dicarbonyl Synthons in Pyrimidine Synthesis

Dicarbonyl SynthonAmidine PartnerProductTypical YieldReference
This compoundGuanidine2-Amino-5-nitropyrimidine~Quantitative[2]
AcetylacetoneUrea (B33335)4,6-Dimethylpyrimidin-2(1H)-oneModerate[3]
MalondialdehydeUreaPyrimidin-2(1H)-oneVaries[4]
Ethyl AcetoacetateBenzamidine4-Methyl-2-phenylpyrimidin-6(1H)-oneGood[5]

Experimental Protocol: Synthesis of 2-Amino-5-nitropyrimidine from this compound [2]

Caution: The sodium salt of nitromalonaldehyde is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[2]

  • Preparation of this compound: In a 2-L three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent, place 258 g (3.74 moles) of sodium nitrite (B80452) and 250 ml of water. Heat and stir the contents to dissolve the solid. A solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol (B145695) is added dropwise with constant stirring over 70–80 minutes. The temperature is maintained at 54 ± 1°C. The mixture is stirred for an additional 10 minutes and then cooled to 0–5°C. The yellow precipitate is collected by filtration. The crude product is recrystallized from a mixture of 400 ml of 95% ethanol and 100 ml of water to yield 57–65 g (36–41%) of this compound monohydrate.[2]

  • Synthesis of 2-Amino-5-nitropyrimidine: An almost quantitative yield of 2-amino-5-nitropyrimidine is obtained by the reaction of the prepared this compound with guanidine.[2] (Note: The original source does not provide a detailed procedure for this second step, but it is a standard condensation reaction).

Workflow for Pyrimidine Synthesis

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Dicarbonyl 1,3-Dicarbonyl Synthon Condensation Condensation (e.g., Pinner Synthesis) Dicarbonyl->Condensation Amidine Amidine (e.g., Guanidine, Urea) Amidine->Condensation Pyrimidine Substituted Pyrimidine Condensation->Pyrimidine

Caption: General workflow for pyrimidine synthesis from 1,3-dicarbonyl synthons.

Pyrazole (B372694) Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in pharmaceuticals, agrochemicals, and materials science. A common method for their synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648).

This compound in Pyrazole Synthesis:

The reaction of this compound with hydrazine is expected to produce 4-nitropyrazole. The electron-withdrawing nitro group significantly influences the acidity of the central methylene (B1212753) protons and the electrophilicity of the carbonyl carbons.

Comparison with other Dicarbonyls:

Acetylacetone is a widely used and cost-effective dicarbonyl for pyrazole synthesis, affording 3,5-dimethylpyrazole (B48361) in good yields.[2] The choice between this compound and acetylacetone depends on the desired substitution pattern on the final pyrazole ring. This compound provides a direct route to 4-nitropyrazoles, which can serve as versatile intermediates for further functionalization.

Table 2: Comparison of Dicarbonyl Synthons in Pyrazole Synthesis

Dicarbonyl SynthonHydrazine PartnerProductTypical YieldReference
This compoundHydrazine4-Nitropyrazole--
AcetylacetoneHydrazine Sulfate (B86663)3,5-Dimethylpyrazole77-81%[2]
MalondialdehydePhenylhydrazine1-PhenylpyrazoleVaries-
Diethyl MalonateHydrazinePyrazole-3,5-diol--

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone [2]

  • In a 1-L round-bottomed flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.

  • Cool the flask in an ice bath to 15°C.

  • Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at about 15°C. The addition takes about 30 minutes.

  • Stir the mixture for 1 hour at 15°C.

  • Dilute the contents with 200 ml of water and extract with four 40-ml portions of ether.

  • Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation to obtain 37–39 g (77–81%) of crystalline 3,5-dimethylpyrazole, m.p. 107–108°C.[2]

Logical Relationship in Pyrazole Synthesis

G cluster_0 Desired Pyrazole Substituent Start Choice of Dicarbonyl Synthon Nitro 4-Nitro Group Start->Nitro Alkyl 3,5-Alkyl Groups Start->Alkyl SodiumNitromalonaldehyde This compound Nitro->SodiumNitromalonaldehyde Acetylacetone Acetylacetone Alkyl->Acetylacetone

Caption: Decision pathway for selecting a dicarbonyl synthon in pyrazole synthesis.

Carbon-Carbon Bond Forming Reactions

Beyond heterocycle synthesis, dicarbonyl compounds are workhorses in fundamental carbon-carbon bond-forming reactions like the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[6]

This compound in Knoevenagel Condensation:

The highly acidic methylene protons of nitromalonaldehyde, due to the presence of two electron-withdrawing aldehyde groups and a nitro group, make it a potent nucleophile in Knoevenagel condensations. It readily reacts with aldehydes and ketones under mild basic conditions.

Comparison with other Dicarbonyls:

Malononitrile (B47326) and ethyl cyanoacetate (B8463686) are also common substrates for the Knoevenagel condensation. The choice of dicarbonyl will determine the nature of the substituents on the newly formed double bond. The use of this compound introduces a nitro group, which can be a useful handle for further transformations. For instance, the Knoevenagel condensation of various benzaldehydes with malononitrile in water can provide the corresponding benzylidenemalononitriles in high yields (84-95%).[7]

Table 3: Comparison of Active Methylene Compounds in Knoevenagel Condensation

Active Methylene CompoundAldehydeCatalystProductTypical YieldReference
This compoundBenzaldehyde (B42025)Weak Base2-Nitro-3-phenylpropenal--
MalononitrileBenzaldehyde- (in water)Benzylidenemalononitrile (B1330407)>99%[7]
Diethyl MalonateBenzaldehydePiperidine/PyridineDiethyl benzylidenemalonateGood[6]

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile [7]

  • In a glass vial, combine benzaldehyde (1.00 mmol) and malononitrile (1.00 mmol).

  • Add 2 mL of deionized water.

  • Stir the mixture at 50°C for 120 minutes.

  • The product precipitates from the aqueous solution and can be collected by vacuum filtration to yield benzylidenemalononitrile in >99% yield.[7]

Knoevenagel Condensation Workflow

G ActiveMethylene Active Methylene Compound Condensation Nucleophilic Addition & Dehydration ActiveMethylene->Condensation Aldehyde Aldehyde/ Ketone Aldehyde->Condensation Base Base Catalyst Base->Condensation Product α,β-Unsaturated Product Condensation->Product G Donor Michael Donor (1,3-Dicarbonyl Enolate) Addition 1,4-Conjugate Addition Donor->Addition Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Addition Base Base Base->Donor Adduct Michael Adduct Addition->Adduct

References

A Mechanistic and Performance Showdown: Sodium Nitromalonaldehyde versus Analogous Reagents in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of building blocks is paramount to the efficiency and outcome of a synthetic route. Sodium nitromalonaldehyde (B3023284), a versatile C3 synthon, presents a unique combination of reactivity stemming from its β-dicarbonyl and nitro functionalities. This guide provides a detailed, data-driven comparison of sodium nitromalonaldehyde with other common β-dicarbonyl reagents—acetylacetone (B45752) and diethyl malonate—in the synthesis of pyrazoles and pyrimidines, two critical scaffolds in medicinal chemistry.

This comparative analysis delves into the mechanistic nuances and performance metrics of these reagents, offering a comprehensive overview to inform reagent selection for specific synthetic goals. The discussion is supported by experimental data and detailed protocols for key reactions.

Physicochemical Properties and Reactivity Overview

The reactivity of β-dicarbonyl compounds is largely governed by the acidity of the α-protons and the stability of the resulting enolate. The introduction of a nitro group in this compound significantly influences its electronic properties compared to acetylacetone and diethyl malonate.

ReagentStructureMolar Mass ( g/mol )pKa (in water)Key Reactive Features
This compoundO=--INVALID-LINK--C(C=O)C=O.[Na+]139.04Data not readily available, but expected to be significantly lower than acetylacetone due to the electron-withdrawing nitro group.Highly activated methylene (B1212753) group, presence of a nitro group which can act as a good leaving group or participate in further reactions.
AcetylacetoneCH₃COCH₂COCH₃100.12~8.99[1]Acidic α-protons, readily forms a stable enolate.
Diethyl MalonateCH₃CH₂OC(O)CH₂C(O)OCH₂CH₃160.17~13Less acidic α-protons compared to acetylacetone, ester groups can be hydrolyzed and decarboxylated.

The strong electron-withdrawing nature of the nitro group in this compound is anticipated to make its α-protons more acidic than those of acetylacetone, leading to easier enolate formation under milder basic conditions. This enhanced acidity can translate to higher reactivity in condensation reactions.

Performance in Pyrazole (B372694) Synthesis: A Comparative Look

The Knorr pyrazole synthesis, a classic reaction involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648), serves as an excellent platform for comparing the performance of these reagents.[2][3] While direct side-by-side quantitative comparisons in the literature are scarce, we can infer performance based on reported yields and reaction conditions for analogous transformations.

ReagentHydrazineCatalyst/ConditionsYield (%)Reference
Acetylacetone2,4-DinitrophenylhydrazineEthylene glycol, room temperature70-95[4]
AcetylacetoneHydrazine hydrateNot specified~90 (for pyrazolo[1,5-a]pyrimidines)[5]
AcetylacetoneSubstituted phenyl hydrazine hydrochlorideGlycerol-water (1:1), 90°C, 3-4 hNot specified
Diethyl MalonateHydrazine derivativesVariesGenerally moderate to good[6]
This compoundPhenylhydrazineAcetic acidNot specified in detail in readily available literature

Generally, the synthesis of pyrazoles from β-dicarbonyl compounds and hydrazines provides good to excellent yields.[4] For instance, the reaction of acetylacetone with various hydrazines can yield pyrazoles in the range of 70-95%.[4] While specific yield data for this compound in the Knorr synthesis is not as prevalent in the literature, its enhanced reactivity suggests the potential for high yields under optimized conditions.

Experimental Protocol: Knorr Pyrazole Synthesis with Acetylacetone

This protocol is adapted from established procedures for the synthesis of substituted pyrazoles.[4]

Materials:

  • Acetylacetone

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (B145695) (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the substituted hydrazine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this solution, add acetylacetone (1 equivalent) dropwise with stirring.

  • The reaction mixture is then heated to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole.

Performance in Pyrimidine (B1678525) Synthesis: A Mechanistic Divergence

The synthesis of pyrimidines often involves the condensation of a β-dicarbonyl compound with an amidine or urea (B33335) derivative, as seen in the Pinner and Biginelli reactions, respectively.[7][8]

ReagentAmidine/UreaCatalyst/ConditionsYield (%)Reference
AcetylacetoneUrea[3+3] cycloaddition, TFA, waterModerate to good[9]
Diethyl MalonateN-Methylguanidine hydrochlorideSodium ethoxide, ethanol, reflux 4-6 hNot specified[10]
Diethyl MalonateUreaBasic catalysts, elevated temperaturesVaries[6]
This compoundGuanidine/UreaNot specified in detail in readily available literature

The use of diethyl malonate in pyrimidine synthesis often requires basic conditions and elevated temperatures.[6] A proposed protocol for the synthesis of a pyrimidinediol from diethyl malonate and N-methylguanidine involves refluxing in the presence of sodium ethoxide for 4-6 hours.[10]

The nitro group in this compound offers a potential mechanistic advantage in pyrimidine synthesis. It can act as a good leaving group following the initial condensation and cyclization, facilitating the final aromatization step to the pyrimidine ring under milder conditions than might be required for the elimination of a hydroxyl group derived from acetylacetone or an ethoxy group from diethyl malonate.

Experimental Protocol: Pyrimidine Synthesis with Diethyl Malonate

This proposed protocol is based on the synthesis of 2-(Methylamino)-4,6-pyrimidinediol.[10]

Materials:

  • Diethyl malonate

  • N-Methylguanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1 equivalent) followed by N-methylguanidine hydrochloride (1 equivalent).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • After cooling, evaporate the ethanol under reduced pressure.

  • Dissolve the residue in cold deionized water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the 2-(methylamino)-4,6-pyrimidinediol.

Mechanistic Comparison and Signaling Pathways

The core mechanism for the formation of both pyrazoles and pyrimidines from β-dicarbonyl compounds involves a series of condensation, cyclization, and dehydration/elimination steps.

Knorr Pyrazole Synthesis Workflow

G Knorr Pyrazole Synthesis Workflow reagents β-Dicarbonyl Compound + Hydrazine intermediate1 Hydrazone/ Enamine Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Intermediate (Pyrazolidine derivative) intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Pyrazole intermediate2->product Dehydration/ Elimination

Caption: General workflow for the Knorr pyrazole synthesis.

In the case of this compound, the initial condensation with hydrazine is expected to be rapid due to the electrophilicity of the carbonyl carbons. The subsequent cyclization and elimination of the nitro group and a hydroxyl group would lead to the aromatic pyrazole ring. The nitro group serves as an excellent leaving group, potentially driving the reaction towards completion.

With acetylacetone, the reaction proceeds through a similar pathway, with the elimination of a molecule of water in the final step. For diethyl malonate, the reaction is also analogous, though the initial reactivity might be lower due to the less acidic α-protons.

Pyrimidine Synthesis Workflow (Pinner-type)

G Pinner-type Pyrimidine Synthesis Workflow reagents β-Dicarbonyl Compound + Amidine/Urea intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Addition intermediate2 Cyclized Dihydropyrimidine Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrimidine intermediate2->product Dehydration/ Elimination

Caption: General workflow for Pinner-type pyrimidine synthesis.

For this compound in pyrimidine synthesis, the mechanistic pathway likely involves the initial attack of the amidine or urea on one of the carbonyl groups, followed by cyclization. The key differentiating step would be the elimination of the nitro group to afford the aromatic pyrimidine. This contrasts with acetylacetone, where a hydroxyl group is eliminated, and diethyl malonate, where an ethoxy group is eliminated, both of which may require more forcing conditions.

Conclusion

This compound emerges as a highly reactive and versatile reagent for the synthesis of pyrazoles and pyrimidines. Its primary advantage lies in the activating and directing effects of the nitro group, which enhances the acidity of the α-protons and can serve as an efficient leaving group in the final aromatization step. This suggests the potential for milder reaction conditions and higher yields compared to traditional β-dicarbonyl reagents like acetylacetone and diethyl malonate.

While direct quantitative comparative studies are not extensively reported, the available data and mechanistic understanding strongly support the potential of this compound as a superior building block in many synthetic contexts. Further side-by-side experimental comparisons are warranted to fully elucidate its performance advantages and expand its application in the synthesis of complex, biologically active heterocyclic compounds. Researchers are encouraged to consider this compound as a potent alternative to conventional β-dicarbonyls, particularly when seeking to optimize reaction efficiency and explore novel synthetic pathways.

References

A Comparative Guide to the Quantitative Analysis of Sodium Nitromalonaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates and products in a reaction mixture is paramount. Sodium nitromalonaldehyde (B3023284), a key building block in organic synthesis, requires precise analytical methods for monitoring its concentration. This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of sodium nitromalonaldehyde, supported by detailed experimental protocols and illustrative performance data.

At a Glance: Comparing Analytical Techniques

The choice of an analytical method for the quantitative determination of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Table 1: Comparison of Quantitative Performance Parameters for Different Analytical Methods

Analytical TechniquePrincipleLinearity (R²)Intra-day Precision (CV%)Inter-day Precision (CV%)Recovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)AdvantagesDisadvantages
HPLC with UV Detection (after derivatization) Chromatographic separation of the derivatized analyte followed by UV detection.>0.998< 5< 1095 - 105~0.05 µM~0.15 µMHigh sensitivity and specificity, suitable for complex matrices.Requires derivatization, longer analysis time.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in a solution.>0.995< 3< 598 - 102~1 µM~3 µMSimple, rapid, and cost-effective.Prone to interference from other absorbing species in the mixture.
GC-MS (after derivatization) Separation of the volatile derivative by gas chromatography and detection by mass spectrometry.>0.999< 5< 890 - 110~0.01 µM~0.03 µMExcellent sensitivity and selectivity, provides structural information.Requires derivatization to a volatile compound, potential for thermal degradation.
Quantitative NMR (¹H-NMR) Proportionality of the NMR signal integral to the number of nuclei.Not applicable (direct method)< 2< 3Not applicable (direct method)~0.1 mM~0.3 mMNo derivatization required, provides structural confirmation, high precision.Lower sensitivity compared to chromatographic methods, requires a well-resolved signal.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be readily analyzed by reverse-phase HPLC with UV detection.[1][2][3]

1. Reagent Preparation:

  • DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 1% (v/v) phosphoric acid.

  • Standard Solutions: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by diluting the stock solution.

2. Sample Preparation and Derivatization:

  • To 1 mL of the reaction mixture sample (or standard), add 1 mL of the DNPH solution.

  • Vortex the mixture and incubate at 40°C for 30 minutes.

  • After cooling to room temperature, filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 40% acetonitrile and increase to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 360 nm.

  • Injection Volume: 20 µL.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the DNPH derivative against the concentration of the this compound standards.

  • Determine the concentration of this compound in the reaction mixture samples from the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry

This method provides a rapid estimation of the this compound concentration based on its UV absorbance. Due to the presence of the nitro and aldehyde functional groups, this compound is expected to have a strong UV absorbance.[4][5][6]

1. Reagent Preparation:

  • Solvent: A suitable UV-transparent solvent in which the reaction components are soluble (e.g., water, ethanol, or acetonitrile).

  • Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by diluting the stock solution.

2. Sample Preparation:

  • Dilute an aliquot of the reaction mixture with the solvent to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

3. Spectrophotometric Measurement:

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound. Based on similar compounds like nitrobenzaldehydes, a strong absorption is expected around 250-300 nm.[4][5][6]

  • Absorbance Measurement: Measure the absorbance of the standards and the diluted sample at the determined λmax.

4. Quantification:

  • Construct a calibration curve by plotting the absorbance against the concentration of the this compound standards.

  • Determine the concentration in the diluted sample from the calibration curve and calculate the original concentration in the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, this compound must be derivatized to a more volatile and thermally stable compound. Derivatization with a silylating agent or a reagent that reacts with the aldehyde groups is a common approach for similar dicarbonyl compounds.[7][8][9]

1. Reagent Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Internal Standard: A stable, deuterated analogue or a compound with similar chemical properties that does not co-elute with the analyte derivative (e.g., deuterated malondialdehyde).

  • Standard Solutions: Prepare standard solutions of this compound in a dry solvent (e.g., pyridine).

2. Sample Preparation and Derivatization:

  • Evaporate a known volume of the reaction mixture sample (or standard) to dryness under a stream of nitrogen.

  • Add the internal standard solution.

  • Add 100 µL of the derivatizing agent (BSTFA with TMCS).

  • Heat the mixture at 60°C for 30 minutes in a sealed vial.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

4. Quantification:

  • Identify the characteristic ions of the derivatized this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the samples.

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[10][11][12][13]

1. Reagent Preparation:

  • Deuterated Solvent: A suitable deuterated solvent that dissolves both the sample and the internal standard (e.g., D₂O, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity that has a simple ¹H-NMR spectrum with signals that do not overlap with the analyte signals. For this compound in D₂O, potential internal standards include maleic acid or dimethyl sulfone.[10][11]

2. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add the deuterated solvent to dissolve the sample and the standard completely.

3. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for high accuracy).

4. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the aldehydic protons or the vinylic proton) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (m_std / m_sample) * P_std

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualization of Workflows and Relationships

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Reaction Mixture Sample Derivatization Derivatization with DNPH Sample->Derivatization Standard This compound Standard Standard->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 360 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Calculation Calculate Concentration Calibration->Calculation

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Logical Relationship of Analytical Methods

Method_Comparison cluster_direct Direct Methods cluster_indirect Methods Requiring Derivatization Analyte This compound in Reaction Mixture UV_Vis UV-Vis Spectrophotometry Analyte->UV_Vis Simple & Fast qNMR Quantitative NMR Analyte->qNMR High Precision & Structural Info HPLC HPLC-UV Analyte->HPLC High Sensitivity & Specificity GC_MS GC-MS Analyte->GC_MS Highest Sensitivity & Selectivity Simplicity Simplicity UV_Vis->Simplicity Simplicity Interference Interference UV_Vis->Interference Interference Prone Precision Precision qNMR->Precision Precision Lower_Sensitivity Lower_Sensitivity qNMR->Lower_Sensitivity Lower Sensitivity Sensitivity Sensitivity HPLC->Sensitivity Sensitivity Selectivity Selectivity GC_MS->Selectivity Selectivity

Caption: Relationship between analytical methods for this compound quantification.

References

Safety Operating Guide

Safe Disposal of Sodium Nitromalonaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY PRECAUTION: Sodium nitromalonaldehyde (B3023284) is a hazardous chemical that is impact-sensitive, thermally unstable, and should be handled as a potentially explosive material. Under no circumstances should laboratory personnel attempt to neutralize or dispose of this chemical through conventional means without a validated and peer-reviewed protocol. The only approved method of disposal is through a licensed hazardous waste management company. This guide provides the essential procedures for the safe handling, storage, and preparation of sodium nitromalonaldehyde for professional disposal.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory. The required PPE provides protection against acute toxicity and corrosive effects.[1]

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield are required at all times.[2]
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., Neoprene) over an inner nitrile glove. Consult glove manufacturer's compatibility charts.[3]
Body Protection A flame-resistant lab coat (e.g., Nomex) must be worn and fully buttoned.[2][4] Avoid synthetic fabrics like polyester (B1180765) that can melt and adhere to the skin.[2]
Footwear Closed-toe, chemical-resistant shoes are mandatory.[2]
Respiratory Work should be conducted in a certified chemical fume hood. If there is a risk of aerosolization, consult your institution's environmental health and safety (EHS) office regarding the need for respiratory protection.[2]

Waste Handling and Segregation

Proper segregation and handling of this compound waste are critical to prevent accidental reactions.

Operational Steps:

  • Designated Waste Container:

    • Use a dedicated, compatible container for this compound waste. The container must be in good condition, with a secure, sealable lid.[5]

    • The container should be clearly labeled as "this compound Waste" before any waste is added.

  • Segregation:

    • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

    • This waste stream must be kept separate from all other chemical waste to avoid inadvertent and dangerous reactions. Specifically, do not mix with acids, bases, oxidizing agents, or reducing agents.[4]

  • Storage Location:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and areas of foot traffic.[4]

    • The storage location should be a designated satellite accumulation area for hazardous waste.

  • Accumulation Time:

    • Adhere to the hazardous waste accumulation time limits set by your institution and local regulations. Dispose of the waste as soon as it is no longer needed to minimize risk.[4]

Waste Container Labeling

Accurate and thorough labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.[6][7]

Labeling Requirements:

Information FieldDescription
Generator Information Full name of the principal investigator, laboratory room number, and contact information.[6]
Chemical Name "this compound" (and any other components if it is a mixture, with percentages).[8]
Hazard Pictograms Include pictograms for Acute Toxicity, Corrosive, and potentially Explosive, as per the Globally Harmonized System (GHS).
Signal Word "DANGER".
Hazard Statements Include all relevant hazard statements such as "Fatal if swallowed," "Causes severe skin burns and eye damage," and "Risk of explosion if heated under confinement."
Accumulation Start Date The date the first drop of waste was added to the container. This must be clearly visible.[6]
"Hazardous Waste" The words "Hazardous Waste" must be prominently displayed.[7]

Disposal Procedure

The disposal of this compound must be managed by your institution's Environmental Health and Safety (EHS) office or an equivalent authority.

Step-by-Step Disposal Plan:

  • Complete Waste Label: Ensure all fields on the hazardous waste label are accurately and legibly completed.[8]

  • Request Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.

  • Provide Information: Be prepared to provide detailed information about the waste, including its hazards, to the disposal team.

  • Do Not Move Unnecessarily: Once prepared for disposal, minimize movement of the container. Keep it in its designated and secure storage location until the professional disposal team arrives.[9]

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Spill Response:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an inert absorbent (such as vermiculite (B1170534) or sand) to contain the spill. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[10]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Report the spill to your supervisor and EHS office.

  • Major Spill (outside a fume hood or a large quantity):

    • Evacuate the immediate area.[11]

    • Alert others to evacuate and activate the nearest fire alarm if there is an immediate risk of fire or explosion.[11]

    • From a safe location, call emergency services (911) and your institution's EHS office.[11]

    • Provide the exact location, the name of the chemical, and the estimated quantity of the spill.[11]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Procedural Workflow for Disposal

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Process cluster_emergency Emergency Protocol start Start: This compound Waste Generated ppe 1. Don Required PPE (Face shield, flame-resistant coat, chemical-resistant gloves) start->ppe container 2. Select & Pre-label Compatible Waste Container ppe->container segregate 3. Add Waste to Container in a Fume Hood container->segregate storage 4. Securely Seal & Store in Secondary Containment segregate->storage spill Spill Occurs segregate->spill Potential Spill label_complete 5. Complete All Fields on Hazardous Waste Label storage->label_complete request_pickup 6. Submit Waste Pickup Request to EHS Office label_complete->request_pickup transfer 7. Transfer Custody to Professional Disposal Team request_pickup->transfer end_node End: Waste Disposed Safely and Compliantly transfer->end_node evaluate_spill Evaluate Spill Severity spill->evaluate_spill minor_spill Minor Spill: Contain with Inert Absorbent, Clean & Report evaluate_spill->minor_spill major_spill Major Spill: Evacuate, Alert Others, Call 911 & EHS evaluate_spill->major_spill

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Nitromalonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Sodium nitromalonaldehyde (B3023284). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. The following procedures are designed to be clear, concise, and directly applicable to your daily operations.

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment are the first line of defense against the hazards associated with Sodium nitromalonaldehyde. This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage[1][2][3]. The following table summarizes the required PPE for various stages of handling.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.NIOSH-approved N95 dust mask or higher.
Working with Solutions Chemical splash goggles. A face shield is required if there is a risk of splashing.Chemical-resistant gloves (e.g., Nitrile).Chemical-resistant laboratory coat or apron.Work in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.NIOSH-approved respirator with appropriate cartridges.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound from receipt to use in your experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C[3].

  • Ensure the storage area is securely locked[1][3].

2. Preparation and Weighing:

  • Conduct all weighing and handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Wear all required PPE as specified in the table above.

  • Use a disposable weighing paper or a dedicated, tared container to weigh the desired amount.

  • Clean the weighing area and any equipment used with a damp cloth immediately after use to remove any residual powder. Dispose of the cloth as hazardous waste.

3. Dissolving and Use in Experiments:

  • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Perform all experimental work involving this compound and its solutions inside a certified chemical fume hood.

  • Keep all containers of this compound and its solutions tightly sealed when not in use.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1][3].

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3].

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing papers, gloves, disposable lab coats) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Aqueous waste solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Dispose of all this compound waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash[1]. All disposal must be in accordance with local, state, and federal regulations[4].

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at 2-8°C in Locked Cabinet Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Retrieve for Use Weigh Weigh Solid in Fume Hood DonPPE->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Experiment Conduct Experiment in Fume Hood Prepare->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid Contaminated Materials CollectLiquid Collect Liquid Waste Experiment->CollectLiquid Waste Solutions Label Label Waste Containers CollectSolid->Label CollectLiquid->Label Dispose Dispose via Hazardous Waste Program Label->Dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.